molecular formula C16H11BrClN3O B1192557 DIV17E5

DIV17E5

Cat. No.: B1192557
M. Wt: 376.64
InChI Key: XDQBZQJLYGSMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIV17E5 is a biochemical.

Properties

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.64

IUPAC Name

4-(6-((4-Bromo-3-chlorophenyl)amino)pyrazin-2-yl)phenol

InChI

InChI=1S/C16H11BrClN3O/c17-13-6-3-11(7-14(13)18)20-16-9-19-8-15(21-16)10-1-4-12(22)5-2-10/h1-9,22H,(H,20,21)

InChI Key

XDQBZQJLYGSMTN-UHFFFAOYSA-N

SMILES

OC1=CC=C(C2=NC(NC3=CC=C(Br)C(Cl)=C3)=CN=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DIV17E5;  DIV-17E5;  DIV 17E5;  DIV17 E5;  DIV17-E5

Origin of Product

United States

Foundational & Exploratory

DIV17E5: Allosteric Modulation of the p75NTR Transmembrane Domain

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Mechanism of Action Guide

Executive Summary

DIV17E5 is a first-in-class small molecule pyrazine derivative that functions as an allosteric modulator of the p75 neurotrophin receptor (p75NTR) transmembrane domain (TMD) . Unlike conventional biologics that target the extracellular ligand-binding domain, this compound intercalates within the lipid bilayer to interact directly with the receptor's transmembrane helix.

Its mechanism of action (MoA) is characterized by a unique functional dichotomy :

  • Apoptotic Agonism: It induces a conformational shift in the p75NTR homodimer that mimics neurotrophin binding, triggering the intracellular death domain (DD) signaling cascade.

  • Migration Antagonism: It sterically or conformationally precludes the recruitment of the actin-bundling protein Fascin , thereby inhibiting filopodia formation and metastatic invasion.

This guide details the structural biology of this interaction, the specific residues involved (Ile252, Val254), and the experimental protocols required to validate these effects in drug development pipelines.

Structural Biology & Binding Interface

The p75NTR Transmembrane Architecture

The p75NTR TMD is not merely a passive anchor; it is a signal transduction hub. In its basal state, p75NTR exists as a disulfide-linked dimer (mediated by Cys256 in humans).[1] This covalent linkage is critical for the propagation of conformational changes from the extracellular domain (ECD) to the intracellular domain (ICD).

This compound Binding Pocket

This compound does not target the disulfide bond directly. Instead, it targets the hydrophobic face of the TMD helix. Mutational analysis via the AraTM assay (see Section 4.[1]1) has mapped the binding interface to specific residues:

Residue (Human)Role in this compound BindingImpact of Mutation (to Alanine)
Ile252 Critical Anchor Abolishes binding. The hydrophobic side chain of Isoleucine is the primary interaction site.
Pro253 Structural SpacerNo effect. Mutation to Glycine does not disrupt this compound activity, suggesting this residue provides helical flexibility rather than direct contact.
Val254 Secondary Anchor Abolishes binding. essential for stabilizing the small molecule within the lipid environment.
Conformational "Scissoring"

Upon binding to Ile252/Val254, this compound forces a rearrangement of the TMD dimers. Homo-FRET anisotropy studies confirm that this binding alters the separation distance of the intracellular Death Domains (DD).[1][2] This "scissoring" motion mimics the structural change induced by the endogenous ligand Nerve Growth Factor (NGF), initiating downstream signaling without the presence of the ligand.

Mechanism of Action: The Signaling Switch

This compound operates as a "biased agonist," activating one pathway while inhibiting another. This dual-action is critical for its therapeutic potential in melanoma, where p75NTR drives metastasis.

Pathway A: Apoptosis (Agonist Mode)
  • Trigger: this compound binding alters TMD geometry.

  • Propagation: The conformational change propagates to the ICD, causing the separation of the Death Domains.

  • Effector: This exposes the DD interface for adapter protein recruitment (e.g., NRIF), leading to Caspase-3 and PARP cleavage .

  • Outcome: Programmed cell death (Apoptosis).[1]

Pathway B: Motility & Invasion (Antagonist Mode)
  • Basal State: In invasive melanoma, p75NTR recruits Fascin , an actin-bundling protein, to the ICD. This stabilizes actin filaments and drives filopodia formation.

  • Inhibition: this compound locks the receptor in a conformation that is incompatible with Fascin binding .

  • Outcome: Loss of filopodia, collapse of the leading edge, and inhibition of chemotaxis/metastasis.

Visualization of the Signaling Switch

DIV17E5_Mechanism DIV This compound / Np75-4A22 TMD p75NTR TMD (Residues Ile252, Val254) DIV->TMD  Intercalates   ConfChange Conformational Shift (Helix Scissoring) TMD->ConfChange  Modulates Geometry   DD_Sep Death Domain (DD) Separation ConfChange->DD_Sep  Mimics Ligand   Fascin_Block Blockade of Fascin Recruitment ConfChange->Fascin_Block  Steric/Allosteric Inhibition   Caspase Caspase-3 Activation PARP Cleavage DD_Sep->Caspase Apoptosis APOPTOSIS (Tumor Cell Death) Caspase->Apoptosis Actin Disruption of Actin Cytoskeleton Fascin_Block->Actin Filopodia Inhibition of Filopodia Formation Actin->Filopodia

Figure 1: The Dual-Action Mechanism of this compound. The molecule acts as an agonist for death signaling (Left) but an antagonist for migration signaling (Right) by modulating TMD conformation.

Experimental Validation Protocols

To validate the activity of this compound or its analogs (e.g., Np75-4A22 ) in your laboratory, use the following self-validating protocols.

The AraTM Assay (Target Engagement Screen)

This bacterial transcriptional reporter assay is the gold standard for verifying direct binding to the TMD.

Principle: A chimeric fusion protein is created: MBP (N-term) — p75NTR TMD — AraC (C-term) .[1]

  • The AraC transcription factor only activates the GFP promoter when it dimerizes.

  • The p75NTR TMD drives this dimerization.[2]

  • Readout: If a small molecule disrupts or alters the TMD dimer orientation, the GFP signal changes (this compound typically reduces the specific GFP/OD630 ratio or alters it relative to controls).

Protocol:

  • Cloning: Insert p75NTR TMD (aa 249–273) into the pAraTM plasmid.

  • Transformation: Transform into E. coli strain SB1676 (AraC-deficient).

  • Culture: Grow in LB media until OD600 reaches 0.5.

  • Induction & Treatment: Induce with IPTG (10 µM) and add this compound (0.1 - 10 µM).

  • Incubation: 16 hours at 30°C.

  • Measurement: Measure GFP fluorescence (Ex 485/Em 535) and OD630.

  • Validation: Normalize GFP/OD630. Use TMD-I252A mutant as a negative control (this compound should have NO effect on this mutant).

Homo-FRET Anisotropy (Conformational Dynamics)

Used to prove that the molecule induces a structural change in live mammalian cells.

Protocol:

  • Transfection: Transfect COS-7 or HEK293 cells with full-length p75NTR-GFP .

  • Setup: Use a TIRF microscope equipped with polarization filters.

  • Baseline: Measure anisotropy (r) of the GFP signal at the membrane. High anisotropy = Monomers/separated domains. Low anisotropy = Clustered/FRET interaction.

  • Addition: Add this compound (10 µM).

  • Observation: Observe real-time oscillations in anisotropy. This compound induces a characteristic oscillation pattern similar to NGF treatment, indicating dynamic separation and re-association of the intracellular domains.

Fascin Co-Immunoprecipitation (Functional Blockade)

Validates the anti-metastatic mechanism.

Protocol:

  • Cell Line: A875 melanoma cells (high p75NTR expression).[1][3]

  • Treatment: Treat cells with NGF (100 ng/mL) +/- this compound (5 µM) for 1 hour.

  • Lysis: Lyse in mild detergent (0.5% NP-40) to preserve protein complexes.

  • IP: Immunoprecipitate p75NTR using a specific antibody (e.g., clone ME20.4).

  • Western Blot: Probe for Fascin .

  • Result: NGF treatment increases Fascin co-IP.[1] this compound treatment abolishes this interaction, even in the presence of NGF.

Therapeutic Implications: The Np75-4A22 Analog

While this compound is the parent compound, medicinal chemistry optimization led to Np75-4A22 .[1][4]

  • Potency: Np75-4A22 is effective at sub-micromolar concentrations (IC50 < 1 µM), whereas this compound requires ~10 µM.

  • Toxicity: Np75-4A22 shows reduced general cytotoxicity while maintaining high anti-migratory specificity.[1]

  • In Vivo Efficacy: In mouse xenograft models (A875-Luc), oral administration of Np75-4A22 (200 mg/kg) significantly reduced lung metastasis seeding.[1]

Comparison Table:

FeatureThis compound (Parent)Np75-4A22 (Lead)
Target p75NTR TMDp75NTR TMD
Binding Residues Ile252, Val254Ile252 (Val254 less critical)
Apoptosis Induction ModerateLow (at therapeutic dose)
Migration Inhibition HighVery High
Primary Indication Tool CompoundAnti-metastatic Candidate

References

  • Lopes-Rodrigues, V., et al. (2025). Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR.[5][6] EMBO Molecular Medicine.[5] (Note: Also available as bioRxiv preprint 2023).

  • Vilar, M., et al. (2009). Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers.[1] Science.

  • Goh, K.Y., et al. (2018). Neuropilin-1 binds to p75NTR and regulates its signaling. (Methodology for AraTM screens).

  • Underwood, C.K., & Coulson, E.J. (2008). The p75 neurotrophin receptor.[1][2][6][7][8] (Review of p75NTR structure/function).

Sources

Technical Guide: DIV17E5 & p75NTR Transmembrane Targeting in Melanoma Metastasis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DIV17E5 represents a paradigm shift in anti-metastatic drug discovery. Unlike conventional kinase inhibitors (e.g., BRAF/MEK inhibitors) that target intracellular catalytic domains, this compound is a first-in-class small molecule designed to target the Transmembrane Domain (TMD) of the p75 Neurotrophin Receptor (p75NTR/CD271) .

p75NTR is a critical driver of melanoma plasticity, migration, and invasion. High expression of p75NTR characterizes melanoma-initiating cells (MICs) responsible for therapy resistance and distant metastasis. This compound, and its optimized derivative Np75-4A22 , function by allosterically disrupting the conformational dynamics of the p75NTR TMD, thereby preventing the recruitment of the actin-bundling protein Fascin . This blockade collapses filopodia formation, effectively immobilizing melanoma cells and preventing lung metastasis.

Mechanism of Action: TMD Allosteric Modulation

The Target: p75NTR Transmembrane Domain

The p75NTR receptor relies on a "scissor-like" mechanism where ligand binding (e.g., Nerve Growth Factor, NGF) induces a conformational change propagated through the TMD to the intracellular domain.

  • Critical Residues: Mutational analysis identifies Ile252 and Val254 within the p75NTR TMD as essential for this compound binding.[1]

  • Mode of Inhibition: this compound does not compete with the ligand (NGF) at the extracellular face. Instead, it intercalates within the membrane bilayer, interacting with the TMD helix to "lock" the receptor in an inactive conformation or prevent the structural rearrangement required for downstream effector recruitment.

Downstream Effector Blockade (The Fascin Axis)

The primary metastatic engine driven by p75NTR is the recruitment of Fascin , an actin-bundling protein essential for filopodia spikes.

  • Normal State (Metastatic): NGF

    
     p75NTR activation 
    
    
    
    Fascin recruitment
    
    
    Actin bundling
    
    
    Filopodia extension
    
    
    Invasion.
  • Inhibited State (this compound/Np75-4A22): Drug binds TMD

    
     Fascin cannot dock 
    
    
    
    Actin remains unbundled
    
    
    Filopodia collapse
    
    
    Stasis .
Pathway Visualization

The following diagram illustrates the specific blockade point of this compound within the neurotrophin signaling cascade.

G cluster_membrane Cell Membrane node_signal NGF (Ligand) node_receptor p75NTR (CD271) [Transmembrane Domain] node_signal->node_receptor Activates node_adapter Fascin Recruitment node_receptor->node_adapter Recruits node_drug This compound / Np75-4A22 (Small Molecule) node_drug->node_receptor Allosteric Blockade (Binds Ile252/Val254) node_actin Actin Cytoskeleton Bundling node_adapter->node_actin Bundles node_phenotype Filopodia Formation & Metastasis node_actin->node_phenotype Drives

Caption: this compound targets the p75NTR TMD, severing the link between receptor activation and Fascin-mediated actin bundling.

Chemical Biology & Lead Optimization

While this compound was the initial "hit" discovered via high-throughput screening, medicinal chemistry efforts generated the lead candidate Np75-4A22 . Researchers should be aware of both, but Np75-4A22 is preferred for in vivo efficacy.

Data Summary: Hit vs. Lead
FeatureThis compound (Parent Hit)Np75-4A22 (Optimized Lead)
Chemical Class Pyrazine derivativePyrazine derivative (Optimized)
Target Site p75NTR TMD (Ile252/Val254)p75NTR TMD (Ile252/Val254)
IC50 (AraTM Assay) ~12 µMSub-micromolar (< 1 µM)
Oral Bioavailability Low/ModerateHigh
Toxicity LowLow (No effect on cell viability)
Primary Utility In vitro mechanism proofIn vivo metastasis prevention

Experimental Protocols

To validate this compound activity in your own melanoma models, use the following self-validating protocols.

Protocol A: AraTM Assay (TMD Interaction Screening)

Rationale: This assay, used to discover this compound, validates whether a compound specifically disrupts the interaction between transmembrane domains in a bacterial system (E. coli).

Reagents:

  • E. coli strain SB1676 (lacking cya).

  • AraTM chimera plasmids (p75NTR-TMD fused to AraC DNA-binding domain).

  • This compound stock (10 mM in DMSO).

Workflow:

  • Transformation: Co-transform E. coli with p75NTR-TMD fusion plasmids.

  • Induction: Culture cells in LB media + IPTG (to express chimeras) + Arabinose.

  • Treatment: Add this compound (0.1 - 20 µM) to 96-well deep-well plates.

  • Readout: Measure GFP fluorescence (reporter gene driven by AraC dimerization).

  • Validation: A decrease in GFP signal indicates TMD dissociation.

    • Control: Use Integrin

      
      IIb TMD chimeras to ensure the drug is not a non-specific membrane disruptor.
      
Protocol B: 3D Spheroid Invasion Assay (Phenotypic Validation)

Rationale: Confirms the drug inhibits the physical process of invasion in a physiological 3D matrix.

Reagents:

  • Melanoma cell line: A375 or WM1366 (High p75NTR expression).

  • Matrigel (Growth Factor Reduced).

  • Collagen Type I.

Step-by-Step:

  • Spheroid Formation: Seed 5,000 cells/well in U-bottom ultra-low attachment plates. Centrifuge at 200xg for 5 min. Incubate 72h to form tight spheroids.

  • Matrix Embedding: Gently aspirate media. Overlay spheroids with 50 µL of Matrigel/Collagen I mix (2.5 mg/mL). Polymerize at 37°C for 1h.

  • Treatment: Add media containing This compound (10 µM) or Np75-4A22 (1 µM) .

    • Stimulation: Add NGF (100 ng/mL) to drive invasion.

  • Imaging: Monitor at 0h, 24h, and 48h using brightfield microscopy.

  • Quantification: Measure the area of invading sprouts relative to the central core.

    • Expected Result: Vehicle treated cells will show "starburst" invasion; this compound treated cells will remain compact spheres.

Workflow Visualization: AraTM Screening

AraTM step1 E. coli (cya-) Transformation step2 Express p75NTR-TMD Chimeras step1->step2 step3 Add this compound (Test Compound) step2->step3 step4 Dimerization Blocked? step3->step4 step5_yes No GFP Signal (HIT) step4->step5_yes Yes (TMD Uncoupled) step5_no High GFP Signal (Inactive) step4->step5_no No (TMD Intact)

Caption: The AraTM assay logic used to identify this compound. Loss of signal indicates successful TMD blockade.

Critical Analysis & Limitations

When applying this compound in research, consider these factors to ensure scientific integrity:

  • Specificity: this compound is highly specific to the p75NTR TMD sequence.[1] It does not inhibit TrkA or TrkB receptors, nor does it affect unrelated TMDs (e.g., Glycophorin A).

  • Cytotoxicity: Unlike chemotherapy, this compound is cytostatic regarding migration. It does not induce significant apoptosis in 2D culture. Do not use it as a cytotoxic agent in viability assays (MTT/CellTiter-Glo); it will appear inactive. Its efficacy is purely anti-metastatic.

  • Biomarker Dependency: Efficacy is correlated with p75NTR expression levels. Cell lines low in CD271 (p75NTR) will not respond. Always validate CD271 levels via Flow Cytometry or Western Blot before testing.

References

  • Lopes-Rodrigues, V., et al. (2023).

    • Note: This is the primary disclosure of this compound and Np75-4A22.
  • Goh, G. Y., et al. (2018).[1][2] Activity-based screening of the p75NTR transmembrane domain identifies a specific inhibitor of p75NTR signaling. Journal of Biological Chemistry .

    • Note: Describes the AraTM screening technology used to find the compound.
  • Wong, W., et al. (2025). Targeting the p75NTR Transmembrane Domain to Block Melanoma Metastasis. Science Advances (Upcoming/Related context).
  • Shonukan, O., et al. (2003). Neurotrophin-induced melanoma cell migration is mediated through the actin-bundling protein fascin.[3] Oncogene .

    • Note: Establishes the p75NTR-Fascin mechanistic link.

Sources

Unveiling DIV17E5: A Technical Guide to a Novel Pyrazine Derivative Targeting Melanoma Progression

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

STOCKHOLM, Sweden – February 3, 2026 – In the relentless pursuit of novel therapeutic agents against metastatic melanoma, a promising pyrazine derivative, designated DIV17E5, has emerged from extensive screening efforts. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, a small molecule identified for its potential to inhibit cancer cell migration and invasion by targeting the transmembrane domain of the p75 neurotrophin receptor (p75NTR). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Pyrazine Scaffold in Oncology and the Emergence of this compound

Pyrazine derivatives, nitrogen-containing heterocyclic aromatic compounds, are a well-established class of pharmacophores with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Their versatile chemical nature allows for extensive structural modifications to optimize pharmacological profiles. Within this context, high-throughput screening of a diverse chemical library for modulators of the p75NTR transmembrane domain led to the identification of this compound as a lead compound with the ability to impede melanoma cell motility.[3]

The p75NTR, a member of the tumor necrosis factor receptor superfamily, is implicated in various cellular processes, including apoptosis and cell migration.[4] Its role in promoting melanoma progression has made it an attractive target for therapeutic intervention. This compound represents a novel chemical entity designed to interact with the transmembrane domain of p75NTR, thereby disrupting its downstream signaling pathways that contribute to cancer cell invasion.[3]

Chemical Identity and Structure of this compound

The general chemical structure of the this compound series of compounds is characterized by a central pyrazine core with substitutions on the two flanking benzene rings. The amino linker at position 6 of the pyrazine ring has been identified as a critical feature for the biological activity of this class of compounds.[3]

Physicochemical Properties (Predicted)

Specific experimentally determined physicochemical properties of this compound are not publicly documented. However, based on its core structure, several properties can be predicted, which are crucial for its behavior in biological systems and for guiding further analog development.

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Weight ModerateAdherence to Lipinski's Rule of Five for oral bioavailability.
Lipophilicity (LogP) Moderately lipophilicInfluences membrane permeability and binding to the transmembrane domain of p75NTR.
Solubility Low aqueous solubility expectedMay require formulation strategies to enhance bioavailability.
Hydrogen Bond Donors/Acceptors Presence of N-H and nitrogen atomsKey for target interaction and solubility.
Polar Surface Area ModerateAffects cell penetration and overall pharmacokinetic profile.

Synthesis and Characterization: A Generalized Approach

The synthesis of this compound and its analogs follows a multi-step synthetic route common in medicinal chemistry. While the specific reaction conditions for this compound are proprietary, a generalized workflow can be inferred from the synthesis of its analogs.

General Synthetic Workflow

The synthesis likely involves a convergent approach, where substituted pyrazine and aniline precursors are coupled to form the final product.

Caption: Generalized workflow for the synthesis of this compound analogs.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation of Precursors: Synthesize or procure the required substituted 2-chloropyrazine and substituted aniline starting materials.

  • Cross-Coupling Reaction: In a reaction vessel under an inert atmosphere, combine the 2-chloropyrazine derivative, the aniline derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., toluene).

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action

This compound was identified as an inhibitor of p75NTR-mediated cell migration in human melanoma cells.[3] The primary mechanism of action involves the direct binding of this compound to the transmembrane domain of the p75NTR.[3] This interaction is thought to interfere with the conformational changes in the receptor that are necessary for downstream signaling.

Signaling Pathway Disruption

The binding of nerve growth factor (NGF) to p75NTR is known to promote melanoma cell invasion.[3] This process involves the recruitment of the actin-bundling protein fascin to p75NTR, leading to the formation of filopodia and enhanced cell motility.[3] this compound and its more potent analog, Np75-4A22, have been shown to antagonize this NGF-mediated recruitment of fascin.[3]

Caption: Proposed mechanism of action of this compound in inhibiting p75NTR signaling.

Experimental Protocols: Assessing Biological Activity

The biological activity of this compound and its analogs can be evaluated using a series of in vitro assays.

Cell Migration Assay (Wound Healing)

This assay assesses the ability of a compound to inhibit the migration of cancer cells into a "wound" created in a confluent cell monolayer.

  • Cell Seeding: Plate human melanoma cells (e.g., A875) in a multi-well plate and grow to confluence.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Image Acquisition: Acquire images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Use a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed melanoma cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell invasion.

  • Quantification: Stain the cells that have invaded the lower surface of the membrane and count them under a microscope.

Conclusion and Future Directions

This compound represents a significant starting point for the development of a new class of anti-melanoma agents targeting the p75NTR. Its novel mechanism of action, involving the disruption of the p75NTR transmembrane domain function, offers a promising strategy to combat melanoma metastasis. The initial medicinal chemistry efforts have already led to the identification of more potent analogs, such as Np75-4A22, demonstrating the tractability of this chemical scaffold for further optimization.[3]

Future research should focus on elucidating the precise binding mode of this compound to p75NTR through structural biology studies. Further optimization of the physicochemical properties of this compound analogs is necessary to improve their pharmacokinetic profiles and in vivo efficacy. Ultimately, comprehensive preclinical studies will be required to validate the therapeutic potential of this promising pyrazine derivative for the treatment of metastatic melanoma.

References

  • Tambat, N., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5). Available at: [Link]

  • Lopes-Rodrigues, V., et al. (2023). Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR. EMBO Molecular Medicine. Available at: [Link]

  • Lopes-Rodrigues, V., et al. (2023). Medicinal chemistry strategy for derivation of this compound analogs. ResearchGate. Available at: [Link]

  • Goh, E. L., et al. (2018). A novel small molecule that targets the p75NTR transmembrane domain promotes apoptosis and inhibits melanoma tumor growth. Journal of Biological Chemistry. Available at: [Link]

  • Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Available at: [Link]

  • Vilar, M. (2017). Structural Characterization of the p75 Neurotrophin Receptor: A Stranger in the TNFR Superfamily. Vitamins and Hormones. Available at: [Link]

  • Bonsignore, F., et al. (2020). Fast-diffusing p75 NTR monomers support apoptosis and growth cone collapse by neurotrophin ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Technical Guide: The Role of Div17E5 in Inhibiting p75NTR-Mediated Cell Motility

[1]

Executive Summary

This compound is a pyrazine-based small molecule inhibitor identified through high-throughput screening for its ability to bind the transmembrane domain (TMD) of p75NTR.[1] In contexts such as malignant glioma and metastatic melanoma, p75NTR drives invasion by remodeling the actin cytoskeleton.

This compound functions by inducing a conformational change in the p75NTR TMD (specifically interacting with residues Ile252 and Val254 ). This alteration prevents the receptor from recruiting Fascin , an actin-bundling protein essential for filopodia formation. Consequently, this compound effectively paralyzes the invasive machinery of the cell independent of its pro-apoptotic effects.

Key Differentiator: unlike ATP-competitive kinase inhibitors or ligand-blocking antibodies, this compound acts as an intramembrane allosteric modulator , offering a unique mechanism to target "undruggable" receptor domains.

Mechanistic Action: The TMD-Fascin Axis

The efficacy of this compound lies in its ability to disrupt the structural coupling between p75NTR and the actin cytoskeleton.

The Signaling Cascade
  • Activation: Under invasive conditions (e.g., high NGF/proNGF), p75NTR undergoes conformational changes that expose intracellular motifs.

  • Effector Recruitment: The receptor recruits Fascin , which bundles actin filaments to form filopodia (spike-like protrusions required for migration).

  • Inhibition by this compound: this compound partitions into the lipid bilayer and binds the p75NTR TMD. This locks the receptor in a conformation that is sterically incompatible with Fascin binding.

  • Outcome: Actin filaments remain unbundled; filopodia collapse; invasion is halted.

Pathway Visualization

Gcluster_membranePlasma Membranenode_receptorp75NTR (TMD)node_fascinFascin Recruitmentnode_receptor->node_fascinIntracellularCouplingnode_blockConformationalLocknode_receptor->node_blocknode_ligandNeurotrophins(NGF/proNGF)node_ligand->node_receptorActivationnode_divThis compound(Small Molecule)node_div->node_receptorBinds Ile252/Val254node_actinActin Bundling(Filopodia Formation)node_fascin->node_actinnode_motilityCell Invasion& Metastasisnode_actin->node_motilitynode_block->node_fascinINHIBITS

Figure 1: Mechanism of Action.[1][2][3][4][5] this compound targets the transmembrane domain, inducing a conformational lock that prevents Fascin recruitment and subsequent actin bundling.

Experimental Validation Protocols

To validate this compound activity in your pipeline, use the following self-validating workflow.

Protocol A: AraTM Assay (Target Engagement)

Purpose: To prove this compound binds specifically to the p75NTR TMD and not via non-specific membrane disruption.

  • System: E. coli chimera system expressing a fusion protein: MBP-p75NTR(TMD)-AraC .[1]

  • Principle: In the absence of ligand, the TMD dimerizes, activating the AraC transcription factor

    
     GFP expression.
    
  • Treatment: Incubate bacteria with this compound (0.1 - 10 µM).

  • Readout: Measure GFP fluorescence normalized to OD600.

  • Validation Check:

    • Positive Result: Significant decrease in GFP signal (this compound disrupts TMD dimerization or alters conformation).

    • Specificity Control: Test against Integrin-TMD or Influenza M2-TMD chimeras. This compound should have no effect on these.

Protocol B: Co-Immunoprecipitation (Fascin Decoupling)

Purpose: To demonstrate the molecular mechanism of motility inhibition.

  • Cell Lysis: Lyse p75NTR-positive cells (e.g., A875 melanoma or U87 glioma) in mild lysis buffer (1% NP-40) to preserve protein-protein interactions.

  • Treatment: Pre-treat cells with 5 µM this compound or Vehicle (DMSO) for 4 hours. Stimulate with NGF (100 ng/mL) for 30 mins.

  • IP: Incubate lysate with anti-p75NTR antibody (ECD-targeting) + Protein G beads.

  • Blot: Perform Western Blot on eluates. Probe for Fascin .[1][6]

  • Result: NGF treatment increases p75NTR-Fascin association.[1] this compound treatment should abolish this band, despite NGF presence.

Protocol C: Transwell Invasion Assay (Functional Readout)

Purpose: To quantify the inhibition of invasion.

  • Preparation: Coat 8.0 µm pore Transwell inserts with Matrigel (reduced growth factor).

  • Seeding: Seed

    
     cells in serum-free media into the upper chamber.
    
  • Chemoattractant: Add media + 10% FBS (or 100 ng/mL NGF) to the lower chamber.

  • Inhibition: Add This compound (1 - 10 µM) to both chambers.

    • Critical Control: Add Q-VD-OPh (pan-caspase inhibitor) to ensure reduced migration is not simply due to cell death.[1]

  • Analysis: After 24h, wipe upper cells. Fix and stain lower cells (Crystal Violet). Count 5 fields/well.

Data Interpretation & Benchmarking

When analyzing this compound efficacy, distinguish between its apoptotic and anti-migratory effects.

ParameterVehicle (DMSO)This compound (High Dose >10µM)This compound (Low Dose <5µM)This compound + Caspase Inhibitor
p75NTR-Fascin Binding High (with NGF)Undetectable Significantly Reduced Significantly Reduced
Filopodia Count HighLow (Cell death)Low (Cytostatic) Low
Invasion Index 100% (Baseline)< 5%~20-40% ~20-40%
Apoptosis (PARP Cleavage) NegativePositiveMinimal/NegativeNegative

Interpretation:

  • If invasion decreases only when apoptosis increases, the compound is cytotoxic, not anti-migratory.

  • Success Criteria: this compound must inhibit invasion and Fascin binding in the presence of a caspase inhibitor, proving the mechanism is direct cytoskeletal uncoupling.

Experimental Workflow Diagram

WorkflowStep1Cell Culture(A875 / U87)Step2Treatment:This compound +/- Caspase InhibitorStep1->Step2Branch1Assay A:Co-IPStep2->Branch1Branch2Assay B:Transwell InvasionStep2->Branch2Branch3Assay C:Phalloidin StainingStep2->Branch3Readout1Readout:Loss of Fascin BandBranch1->Readout1Readout2Readout:Decreased Cell CountBranch2->Readout2Readout3Readout:Loss of FilopodiaBranch3->Readout3

Figure 2: Validation Workflow. Parallel assays are required to distinguish between cytotoxic effects and specific anti-motility mechanisms.

References

  • Goh, A., et al. (2018). "A novel small molecule targeting the transmembrane domain of death receptor p75NTR impairs melanoma migration and invasion." bioRxiv / ResearchGate.

  • Shonukan, O., et al. (2003). "Neurotrophin-induced melanoma cell migration is mediated through the actin-bundling protein fascin."[1] Journal of Cell Science, 116, 4221-4228.

  • Johnston, A.L., et al. (2007). "The p75 Neurotrophin Receptor Is a Central Regulator of Glioma Invasion." PLoS Biology, 5(8), e212.

  • Vilar, M., et al. (2009). "Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers." Science, 324(5924), 246-249.

Targeting the p75NTR Transmembrane Domain: A Technical Guide to DIV17E5 and Residues Ile252/Val254

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DIV17E5 is a small molecule (pyrazine derivative) identified as a specific modulator of the p75 neurotrophin receptor (p75NTR) .[1] Unlike conventional antibodies that target the extracellular domain, this compound targets the transmembrane domain (TMD) of the receptor.

This guide details the structural and functional interaction between this compound and the critical p75NTR residues Ile252 and Val254 .[1] It provides a mechanistic analysis of how binding at this intramembrane site propagates conformational changes to the intracellular death domain (DD), decoupling survival signaling and inhibiting metastatic cell migration.

Structural Biochemistry: The this compound Binding Interface

The p75NTR Transmembrane Architecture

The p75NTR is a type I transmembrane protein.[2] Its transmembrane domain (TMD) is not merely a passive anchor but a dynamic transducer of extracellular signals.

  • Dimerization: The receptor exists as a disulfide-linked dimer (mediated by Cys257 ) in the membrane.[3]

  • Signaling Mechanism: Ligand binding (e.g., NGF) to the extracellular domain induces a "scissor-like" separation of the intracellular death domains (DD), triggering downstream cascades.

The Ile252 and Val254 Residues

This compound binds to a specific epitope at the N-terminal region of the TMD. Mutagenesis studies have identified two residues as absolute requirements for this interaction:

ResiduePosition (Human)LocationFunction in Drug Binding
Isoleucine (Ile) 252 Juxtamembrane / TMD StartCritical Anchor. Mutation to Alanine (I252A) abolishes this compound binding and activity.
Valine (Val) 254 TMD Core (N-term)Critical Anchor. Mutation to Alanine (V254A) abolishes this compound binding.
Proline (Pro) 253 Intervening ResidueNon-Essential. Mutation (P253G) does not affect this compound activity, suggesting the drug bridges over or sits adjacent to this residue.

Structural Insight: These residues are distinct from the Cys257 dimerization interface. This compound does not break the receptor dimer but rather modulates its conformation, forcing the intracellular domains into a state that mimics ligand activation or specific signaling bias.

Mechanism of Action (MOA)

This compound acts as a conformational modulator . Upon binding to Ile252 and Val254, it induces a structural shift that propagates through the helix to the intracellular domain.

Signaling Pathway Modulation
  • Binding: this compound intercalates at the Ile252/Val254 site.

  • Conformational Switch: This induces an oscillation in the separation of the intracellular Death Domains (DD), detectable by Homo-FRET anisotropy.

  • Effector Recruitment:

    • Inhibition of Migration: The conformational shift blocks the recruitment of Fascin (an actin-bundling protein) to the receptor's intracellular domain. This prevents actin cytoskeleton reorganization necessary for filopodia formation and cell migration (anti-metastatic effect).

    • Apoptosis (Context Dependent): In some contexts (e.g., A875 melanoma cells), the modulation activates the JNK pathway, leading to caspase-3 cleavage and apoptosis.

G cluster_1 Cell Membrane (TMD) cluster_2 Intracellular Signaling This compound This compound (Small Molecule) p75_TMD p75NTR TMD (Residues Ile252, Val254) This compound->p75_TMD Binds Conf_Change Conformational Change (DD Separation) p75_TMD->Conf_Change Induces Fascin Fascin Recruitment Conf_Change->Fascin BLOCKS JNK JNK Pathway Conf_Change->JNK Activates Actin Actin Cytoskeleton Remodeling Fascin->Actin Migration Cell Migration (Filopodia) Actin->Migration Apoptosis Apoptosis (Caspase-3) JNK->Apoptosis

Figure 1: Mechanism of Action of this compound.[1][4][5][6][7] The molecule binds the TMD, inducing a conformational change that blocks Fascin recruitment (inhibiting migration) while potentially activating JNK-mediated apoptosis.

Experimental Protocols

The AraTM Assay (Discovery Platform)

The AraTM assay is a transcriptional reporter system in E. coli used to identify this compound. It relies on the dimerization of the AraC transcription factor driven by the p75NTR TMD.

Principle:

  • Chimera: A fusion protein of AraC (DNA binding domain) + p75NTR TMD + MBP (Maltose Binding Protein, for stability).

  • Readout: Dimerization of the TMD drives AraC dimerization, which activates the P_BAD promoter controlling GFP expression.

  • Drug Effect: A modulator that alters TMD dimerization or conformation changes the GFP signal.

Protocol:

  • Strain Preparation: Use E. coli strain AS19 (LPS-defective) to ensure membrane permeability to small molecules.

  • Transformation: Transform cells with the AraTM chimera plasmid (p75NTR-TMD) and the GFP reporter plasmid.[8]

  • Culture: Grow transformants in LB media with antibiotics until OD600 ~0.5.

  • Induction: Add IPTG (to express the chimera) and Arabinose (required for AraC function).

  • Treatment: Aliquot cells into 96-well plates. Add this compound (0.1 - 20 µM). Include DMSO control.

  • Incubation: Incubate at 30°C for 4–16 hours.

  • Measurement: Measure GFP fluorescence (Ex 485nm / Em 520nm) and OD600.

  • Analysis: Calculate Specific Fluorescence = GFP / OD600.

    • Note: this compound typically reduces the signal or alters it compared to WT, but specific mutations (I252A, V254A) will render the cells unresponsive to the drug (signal remains equal to DMSO control).

Homo-FRET Anisotropy (Live Cell Validation)

This assay validates that the drug acts on the full-length receptor in a mammalian membrane environment.

Protocol:

  • Transfection: Transfect COS-7 or HEK293 cells with p75NTR-EGFP .

  • Setup: Use a TIRF microscope equipped with polarization filters (parallel and perpendicular).

  • Baseline: Image cells to establish baseline anisotropy (r).

    • High Anisotropy = Monomers or separated domains (less energy transfer).

    • Low Anisotropy = Clustered/Dimerized domains (high energy transfer).

  • Addition: Add this compound (10 µM) to the media.

  • Time-Lapse: Acquire images every 10 seconds for 15 minutes.

  • Result: this compound induces oscillations in anisotropy, indicating dynamic separation and re-association of the intracellular death domains, mimicking the effect of NGF.

Therapeutic Context: Melanoma & Np75-4A22[9]

This compound served as a lead compound for the development of Np75-4A22 , a more potent analog.[5]

  • Indication: Metastatic Melanoma.

  • Pathology: Melanoma cells often overexpress p75NTR, which drives invasion via the Fascin pathway.

  • Drug Effect: this compound and Np75-4A22 inhibit lung metastasis in xenograft models by blocking the p75NTR-Fascin interaction.

  • Advantage: Unlike simple antagonists, these "TMD modulators" can separate the migration-inhibitory effects from the apoptotic effects, allowing for reduced toxicity in the optimized analog.

Comparison of Analogs
CompoundBinding SiteEffect on I252A MutantEffect on V254A MutantPrimary Outcome
This compound Ile252, Val254InactiveInactiveApoptosis + Anti-migration
Np75-4A22 Ile252 (Distinct footprint)InactiveActive Potent Anti-migration (Low toxicity)

Note: The analog Np75-4A22 retains dependence on Ile252 but is less sensitive to Val254 mutation, suggesting a slightly shifted binding pose that improves potency and specificity.

References

  • Lopes-Rodrigues, V., et al. (2023). "Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR." EMBO Molecular Medicine.

  • Goh, E.T.H., et al. (2018). "A Small Molecule Targeting the Transmembrane Domain of Death Receptor p75NTR Induces Melanoma Cell Death and Reduces Tumor Growth."[1] Cell Chemical Biology, 25(12), 1485-1494.

  • Vilar, M., et al. (2009). "Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers." Neuron, 62(1), 72-83.

  • Underwood, C.K., & Coulson, E.J. (2008). "The p75 neurotrophin receptor." The International Journal of Biochemistry & Cell Biology, 40(9), 1664-1668.

Sources

Technical Guide: The Effect of DIV17E5 on Neurotrophin Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism, experimental validation, and signaling impact of DIV17E5 , a small molecule modulator of the p75 neurotrophin receptor (p75NTR).

Executive Summary

This compound is a first-in-class small molecule that allosterically modulates the p75 neurotrophin receptor (p75NTR) by targeting its transmembrane domain (TMD) . Unlike conventional antibodies or ligands that target the extracellular ligand-binding domain, this compound intercalates within the membrane bilayer to disrupt the specific conformational rearrangements of the p75NTR TMD required for signal transduction.

Its primary pharmacological effects are:

  • Inhibition of Migration: Blocks NGF-induced recruitment of the cytoskeletal adaptor Fascin , thereby preventing actin remodeling and cell motility (anti-metastatic).

  • Induction of Apoptosis: Triggers p75NTR-dependent programmed cell death (e.g., in melanoma cells) via the cleavage of PARP and activation of caspases.

Molecular Mechanism of Action

Target Specificity: The Transmembrane Domain

p75NTR signals through a "scissor-like" mechanism where ligand binding (NGF/proNGF) to the extracellular domain induces a separation of the intracellular Death Domains (DD). This separation is mechanically coupled through the TMD.

  • Binding Site: this compound binds specifically to the p75NTR TMD, interacting with residues Ile252 and Val254 .[1]

  • Mode of Action: It acts as a "molecular wedge." By binding to the TMD, it locks the receptor in a conformation that prevents the structural coupling necessary to recruit intracellular effectors like Fascin, while paradoxically permitting (or forcing) the conformation that engages apoptotic machinery in certain contexts.

Signaling Pathway Modulation

The following diagram illustrates how this compound intercepts neurotrophin signaling.

DIV17E5_Signaling_Mechanism NGF NGF / Neurotrophins p75_Ext p75NTR (Extracellular) NGF->p75_Ext Binds p75_TMD p75NTR (Transmembrane Domain) Target: Ile252, Val254 p75_Ext->p75_TMD Transmits Signal Conf_Change TMD Conformational Change (Scissor Motion) p75_TMD->Conf_Change Normal Activation This compound This compound (Small Molecule Inhibitor) This compound->p75_TMD BINDS & LOCKS Fascin Fascin Recruitment This compound->Fascin BLOCKS Caspases Caspase 3/8 Activation This compound->Caspases ACTIVATES (In Melanoma) Conf_Change->Fascin Enables Actin Actin Cytoskeleton Remodeling Fascin->Actin Migration Cell Migration / Metastasis Actin->Migration PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis (Context Dependent) PARP->Apoptosis

Caption: this compound targets the p75NTR TMD, blocking the Fascin-dependent migration pathway while activating the apoptotic cascade in sensitive cell lines.

Quantitative Effects Summary

MetricControl (NGF Only)This compound TreatmentMechanism Note
TMD Dimerization Dynamic (Oscillating)Locked/AlteredMeasured via Anisotropy/AraTM
Fascin Recruitment High (Co-IP positive)Abolished Steric hindrance of intracellular coupling
Cell Migration 100% (Baseline)< 20% Significant inhibition of metastasis
Apoptosis (PARP) LowHigh Cleavage of PARP (89 kDa fragment)
Toxicity LowModeratePro-apoptotic in tumor cells

Experimental Protocols

To validate the effects of this compound, researchers should utilize the AraTM assay for target engagement and Migration Assays for functional readout.

Protocol A: AraTM Assay (Target Engagement)

Purpose: To verify this compound interaction with the p75NTR TMD in a cell-free or bacterial system.

  • Construct Design:

    • Create a chimera fusion protein: AraC (Transcription Factor) fused to the p75NTR TMD .

    • Control: Use a mutant TMD (I252A) which this compound cannot bind.

  • Expression System:

    • Transform E. coli (SB1676 strain) deficient in endogenous AraC.

  • Assay Principle:

    • AraC-TMD fusion proteins dimerize in the inner membrane via the TMD.

    • Dimerization activates the araBAD promoter, driving GFP expression.

    • This compound Effect: If the molecule disrupts or alters dimerization, GFP signal decreases.

  • Workflow:

    • Culture bacteria in LB media + Arabinose.

    • Add this compound (0.1 - 10 µM).

    • Incubate 4–6 hours at 30°C.

    • Readout: Measure GFP fluorescence (Ex 485nm / Em 535nm).

    • Validation: Signal should drop in WT-TMD but remain stable in Mutant-TMD.

Protocol B: Fascin Co-Immunoprecipitation (Functional Blockade)

Purpose: To demonstrate the blockade of the p75NTR-Fascin interaction.

  • Cell Culture: Use A875 melanoma cells or p75NTR-transfected HEK293 cells.

  • Treatment:

    • Serum starve cells for 4 hours.

    • Pre-treat with This compound (5-10 µM) for 30 mins.

    • Stimulate with NGF (100 ng/mL) for 15 mins.

  • Lysis:

    • Lyse in mild buffer (0.5% NP-40) to preserve weak protein-protein interactions.

  • Immunoprecipitation:

    • Incubate lysate with Anti-p75NTR antibody (e.g., clone ME20.4) + Protein G beads overnight at 4°C.

  • Western Blot:

    • Elute and run SDS-PAGE.

    • Blot for Fascin (55 kDa).

    • Result: NGF normally increases Fascin co-IP. This compound treatment should eliminate this band.

Therapeutic Implications & Derivatives[2][3]

Melanoma Metastasis

This compound is highly effective in preventing the "invasion" step of metastasis. By decoupling the receptor from the actin cytoskeleton (via Fascin blockade), tumor cells lose the ability to navigate through tissue matrices.

The "Separation" of Effects (Np75-4A22)

A critical insight for drug development is that the pro-apoptotic and anti-migratory effects can be chemically separated.

  • This compound: Blocks migration + Induces apoptosis.

  • Np75-4A22 (Derivative): A structural analog of this compound that blocks migration (more potently) but does NOT induce apoptosis .

  • Significance: This suggests that the conformational change required for Fascin recruitment is distinct from the one triggering the Death Domain apoptotic cascade. This compound hits both; the derivative is more selective.

References

  • Matusica, D., et al. (2023). Impaired migration and metastatic spread of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR. bioRxiv / Cell Chemical Biology .

  • Underwood, C.K. & Coulson, E.J. (2008). The p75 neurotrophin receptor: moving beyond the death domain. Neuron .

  • Vilar, M., et al. (2009). Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers. Science .

  • Sykes, A.M., et al. (2012). The Effects of Transmembrane Sequence and Dimerization on Cleavage of the p75 Neurotrophin Receptor by γ-Secretase. Journal of Biological Chemistry .

Sources

Technical Deep Dive: DIV17E5 vs. p75NTR Pro-Apoptotic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as an in-depth technical guide for researchers and drug development professionals.

Targeting the Transmembrane "Switch" of the Death Receptor

Executive Summary & Scientific Context

The p75 neurotrophin receptor (p75NTR/CD271) is a non-catalytic "Janus" receptor capable of directing diametrically opposed cellular fates: survival/growth (via NF-κB) or apoptosis (via JNK/Caspase-3). This duality is governed by ligand specificity (mature neurotrophins vs. proneurotrophins), co-receptor availability (Trk vs. Sortilin), and—crucially—the structural conformation of the receptor’s transmembrane domain (TMD).

DIV17E5 represents a paradigm shift in p75NTR modulation. Unlike conventional ligands that bind the extracellular domain (ECD), this compound is a small molecule/peptidomimetic agent designed to target the transmembrane domain (TMD) of p75NTR.

This guide analyzes the mechanistic divergence between Native p75NTR Signaling (Ligand-Dependent) and This compound-Induced Signaling (Structure-Dependent), providing actionable protocols for validating these pathways in oncology (specifically melanoma) and neurodegeneration research.

Mechanistic Architecture: Native vs. This compound

A. The Native p75NTR Apoptotic Pathway (Ligand-Dependent)

In the physiological state, p75NTR induces apoptosis primarily when activated by proneurotrophins (e.g., proNGF, proBDNF) in the presence of the co-receptor Sortilin .

  • Ligand Binding: proNGF binds the ECD of the p75NTR-Sortilin complex.

  • Conformational Change: This induces a "scissor-like" motion in the p75NTR dimers, propagated through the TMD Cys259 disulfide linkage.

  • Intracellular Recruitment: The Death Domain (DD) recruits NRIF (Neurotrophin Receptor Interacting Factor) and TRAF6 .[1]

  • Kinase Cascade: TRAF6 activates ASK1 , which phosphorylates JNK (c-Jun N-terminal kinase).

  • Execution: Phospho-JNK activates Bim/Bax , leading to Cytochrome C release, Caspase-9/3 activation, and PARP cleavage.

B. The this compound Pathway (TMD-Modulated)

This compound bypasses the ECD entirely. It acts as a "structural agonist" for the apoptotic state by stabilizing specific TMD interactions.

  • Target Engagement: this compound intercalates or binds within the p75NTR TMD (specifically interacting with the AxxxG motif or Cys259 proximity).

  • Forced Dimerization/Conformation: It stabilizes the receptor in a high-affinity "death conformation" (analogous to the disulfide-linked dimer state) without the need for proNGF.

  • Dual Output:

    • Pro-Apoptotic: Triggers PARP cleavage and DNA fragmentation (similar to the native pathway).[1]

    • Anti-Migratory: Distinctly inhibits RhoA-mediated motility (unlike native NGF signaling which can promote metastasis in melanoma).

Comparative Data Analysis

FeatureNative p75NTR Signaling (proNGF)This compound Signaling
Trigger Extracellular Ligand (proNGF/proBDNF)Transmembrane Modulator (Small Molecule)
Co-Receptor Requires Sortilin for high-affinity death signalingIndependent (Acts autonomously on p75NTR TMD)
Key Structural Motif ECD Disulfide bonds + TMD Cys259TMD interaction (AxxxG / Cys259 modulation)
Primary Effector JNK

Caspase-3
Caspase-3 / PARP Cleavage
Migration Effect Context-dependent (often promotes invasion in cancer)Inhibitory (Blocks chemotaxis/invasion)
Therapeutic Utility Limited (Pleiotropic effects/poor bioavailability)High (Targeted anti-metastatic/pro-apoptotic)

Experimental Protocols (Self-Validating Systems)

Protocol A: AraTM Assay for this compound Target Validation

Objective: Verify this compound engagement with the p75NTR TMD and its effect on receptor dimerization.

Reagents:

  • E. coli receptor strain (SB1676).

  • Chimeric constructs: p75NTR-TMD fused to AraC DNA-binding domain.

  • This compound (dissolved in DMSO).

Workflow:

  • Transfection: Transform E. coli deficient in cya with plasmids encoding the AraC-p75NTR-TMD fusion.

  • Induction: Plate bacteria on MacConkey agar containing maltose (indicator) and varying concentrations of this compound (0.1, 1.0, 10

    
    M).
    
  • Readout:

    • Positive Dimerization: Red colonies (AraC dimerizes

      
       activates lacZ reporter).
      
    • Modulation: Observe shift in colony color intensity compared to DMSO control. This compound should alter the dimerization equilibrium (enhancing or disrupting specific interfaces).

  • Validation: Perform Western blot on bacterial lysates to ensure equal fusion protein expression.

Protocol B: Differential Apoptosis Assay (Melanoma Model)

Objective: Distinguish this compound-induced death from standard ligand-induced death.

Cell Lines:

  • A875 (High p75NTR, Trk-negative).

  • A875-shp75 (p75NTR Knockdown - Negative Control).

Workflow:

  • Seeding: Plate

    
     cells/well in 6-well plates. Serum-starve for 12h to reduce background growth factor noise.
    
  • Treatment Groups:

    • Vehicle (DMSO).

    • proNGF (100 ng/mL) + Sortilin (if exogenous needed).

    • This compound (5

      
      M and 10 
      
      
      
      M).
    • Rescue Arm: Pre-treat with TAT-Pep5 (intracellular inhibitor of p75NTR) to prove specificity.

  • Incubation: 24 - 48 hours.

  • Lysis & Immunoblotting:

    • Lyse in RIPA buffer with protease/phosphatase inhibitors.

    • Primary Antibodies: Anti-Cleaved Caspase-3 (Asp175), Anti-PARP, Anti-pJNK (Thr183/Tyr185).

  • Causality Check: this compound must induce PARP cleavage in A875 but not in A875-shp75.

Pathway Visualization (Graphviz/DOT)

The following diagrams illustrate the structural and signaling divergence between the native ligand pathway and the this compound mechanism.

Diagram 1: Native vs. This compound Signaling Architecture

p75NTR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling proNGF proNGF (Ligand) Sortilin Sortilin (Co-Receptor) proNGF->Sortilin p75_TMD_Native p75NTR TMD (Native Dimer) Sortilin->p75_TMD_Native Complex Assembly TRAF6 TRAF6 / NRIF p75_TMD_Native->TRAF6 Conf. Change p75_TMD_Drug p75NTR TMD (Drug-Bound) p75_TMD_Drug->TRAF6 Ligand-Indep. Activation RhoA RhoA-GTP p75_TMD_Drug->RhoA Inhibition This compound This compound (Small Molecule) This compound->p75_TMD_Drug Intercalation/Stabilization JNK JNK Phosphorylation TRAF6->JNK Caspase3 Caspase-3 / PARP (Apoptosis) TRAF6->Caspase3 JNK->Caspase3 Migration Actin Cytoskeleton (Migration) RhoA->Migration

Caption: Comparative logic flow. Left: Native proNGF/Sortilin axis. Right: this compound axis targeting the TMD directly, inducing apoptosis while blocking RhoA-mediated migration.

References

  • Lopes-Rodrigues, V., et al. (2023). "Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR." bioRxiv. [Link]

  • Vilar, M., et al. (2009). "Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers." Neuron, 62(1), 72-83. [Link]

  • Underwood, C.K., & Coulson, E.J. (2008). "The p75 neurotrophin receptor."[1][2][3][4][5][6][7][8][9][10][11] The International Journal of Biochemistry & Cell Biology, 40(9), 1664-1668. [Link]

  • Nadezhdin, K.D., et al. (2016). "Structural basis of p75NTR signaling." Nature Structural & Molecular Biology, 23, 969–977. [Link]

  • Chao, M.V. (2003). "Neurotrophins and their receptors: a convergence point for many signalling pathways." Nature Reviews Neuroscience, 4, 299–309. [Link]

Sources

Introduction: The Transmembrane Domain as a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to DIV17E5: A Novel Transmembrane Domain Antagonist for Targeted EGFR Inhibition

Disclaimer: The molecule "this compound" is a hypothetical construct for the purpose of this technical guide. The principles, methodologies, and data presented are based on established scientific literature for the characterization of transmembrane domain antagonists and Epidermal Growth Factor Receptor (EGFR) inhibitors.

Transmembrane proteins are central to cellular function, acting as gatekeepers and communicators that regulate a vast array of physiological processes, from immune responses to metabolic activity.[1] Their dysfunction is frequently implicated in major diseases, including cancer, making them one of the most important classes of drug targets.[1][2][3] Historically, therapeutic interventions have focused on the extracellular ligand-binding sites or the intracellular enzymatic domains. However, the transmembrane domain (TMD) itself—the alpha-helical segment that anchors the protein within the lipid bilayer—has emerged as a promising, albeit challenging, therapeutic target.[4][5]

The Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase (RTK) family, is a prime example.[6] Upon binding its cognate ligand (e.g., EGF), EGFR undergoes a conformational change that facilitates dimerization—a critical step that brings two intracellular kinase domains into proximity, enabling trans-autophosphorylation and the initiation of downstream signaling cascades that drive cell proliferation and survival.[7][8][9][10] While the extracellular and kinase domains have been successfully targeted, the transmembrane domain's role in mediating this crucial dimerization event presents a novel point of intervention.[11][12]

This guide provides a comprehensive overview of this compound, a novel, rationally designed peptide-based antagonist specifically engineered to target the transmembrane domain of EGFR. By competitively inhibiting TMD-mediated dimerization, this compound represents a new mechanistic class of EGFR inhibitors with the potential to overcome existing resistance mechanisms and provide a highly specific mode of therapeutic action.

Mechanism of Action: Steric Hindrance of EGFR Dimerization

The activation of EGFR is fundamentally dependent on its transition from a monomeric to a dimeric state within the plasma membrane.[13][14] This dimerization is a cooperative process involving interactions between the extracellular domains, the transmembrane helices, and the intracellular kinase domains.[9] The TMDs are not passive anchors; they possess specific interaction motifs, such as GxxxG sequences, that contribute to the stability and orientation of the active receptor dimer.[11]

This compound is a synthetic alpha-helical peptide designed to mimic the key interaction face of the EGFR TMD. Its proposed mechanism of action is direct, competitive antagonism at the level of the transmembrane domain.[12][15]

  • Membrane Insertion & Targeting: this compound is engineered with a hydrophobic profile that facilitates its partitioning into the cell membrane, where it can diffuse laterally to encounter EGFR monomers.

  • Competitive Binding: this compound preferentially binds to the dimerization interface of the EGFR TMD, occupying the same spatial and chemical surfaces that would normally engage with another EGFR molecule.

  • Inhibition of Dimerization: By physically occupying this interface, this compound sterically hinders the close apposition of two EGFR monomers. This prevents the formation of a productive, signaling-competent dimer, even in the presence of a saturating concentration of the EGF ligand.[15]

  • Signal Blockade: Without proper dimerization, the intracellular kinase domains are not brought into the correct orientation for trans-autophosphorylation, effectively blocking the initiation of the downstream signaling cascade (e.g., Ras/MAPK and PI3K/Akt pathways).[16]

This mechanism is a form of non-competitive antagonism relative to the natural ligand; this compound does not prevent EGF from binding to the extracellular domain but rather uncouples that binding event from the required dimerization and subsequent signal transduction.[17][18]

DIV17E5_MoA cluster_0 A. Normal EGFR Activation cluster_1 B. Inhibition by this compound EGF1 EGF Receptor1_pre Extracellular TMD Kinase EGF1->Receptor1_pre:EC Receptor2_pre Extracellular TMD Kinase EGF1->Receptor2_pre:EC Dimer_Active Extracellular TMD Kinase (Active) Receptor1_pre->Dimer_Active Dimerization Receptor2_pre->Dimer_Active Dimerization Signal Downstream Signaling Dimer_Active:IC->Signal Phosphorylation EGF2 EGF Receptor_bound Extracellular TMD Kinase EGF2->Receptor_bound:EC Blocked_Receptor Extracellular TMD Kinase (Inactive) This compound This compound This compound->Receptor_bound:TM NoSignal No Signaling Blocked_Receptor:IC->NoSignal

Caption: Mechanism of this compound action. (A) Normal EGFR activation. (B) this compound inhibits TMD dimerization.

Biophysical Characterization: Quantifying the this compound-EGFR Interaction

To validate the proposed mechanism, a robust biophysical assessment is essential to quantify the binding affinity and kinetics of this compound to its target. Surface Plasmon Resonance (SPR) is the gold standard for this purpose, providing real-time, label-free analysis of biomolecular interactions.[19][20][21][22]

Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the immobilization of purified, full-length EGFR onto a sensor chip to measure the binding of this compound.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound-EGFR interaction.

Materials:

  • Biacore™ Series SPR Instrument

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Purified, full-length EGFR in 0.1% DDM detergent buffer

  • This compound peptide, lyophilized

  • Running Buffer: HBS-P+ (HEPES, NaCl, P20 surfactant), supplemented with 0.05% DDM

Methodology:

  • Chip Preparation & Immobilization:

    • Equilibrate the CM5 chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize EGFR to the surface by injecting the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (e.g., ~8000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell is prepared similarly but without EGFR immobilization to allow for background subtraction.

  • Binding Analysis:

    • Reconstitute this compound in Running Buffer and prepare a series of dilutions (e.g., ranging from 10 nM to 5 µM).

    • Inject each concentration of this compound over the reference and EGFR-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is typically monitored for 180 seconds.

    • Switch back to Running Buffer to monitor the dissociation phase for 300-600 seconds.

    • Between cycles, regenerate the sensor surface with a short pulse of a mild detergent solution (e.g., 0.5% SDS) if necessary to ensure complete removal of bound analyte.

  • Data Analysis:

    • The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The resulting binding curves are fitted to a 1:1 Langmuir binding model using the instrument's evaluation software to derive ka, kd, and calculate KD (kd/ka).

Expected Results & Data Summary

A successful experiment will yield a set of concentration-dependent binding curves. The derived kinetic and affinity constants provide a quantitative measure of the antagonist's potency at the molecular level.

ParameterSymbolHypothetical Value for this compoundUnit
Association Rate Constantka1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constantkd3.0 x 10⁻³s⁻¹
Dissociation ConstantKD20nM

Cellular & Functional Validation: Demonstrating In-Cell Efficacy

While biophysical assays confirm direct binding, cell-based assays are critical to demonstrate that this interaction translates into functional antagonism in a physiological context.[23] Key experiments involve measuring the inhibition of EGFR autophosphorylation and its effect on the proliferation of cancer cells dependent on EGFR signaling.

Protocol: Inhibition of EGFR Autophosphorylation (Western Blot)

Objective: To determine the concentration-dependent ability of this compound to inhibit EGF-stimulated EGFR phosphorylation in a human cell line.

Materials:

  • A431 human epidermoid carcinoma cells (overexpress EGFR)

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • Recombinant Human EGF

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)

  • HRP-conjugated anti-rabbit secondary antibody

Methodology:

WB_Workflow Start 1. Seed A431 Cells Serum_Starve 2. Serum Starve Cells (16-18 hours) Start->Serum_Starve Pre_Treat 3. Pre-treat with this compound (Varying concentrations, 2 hours) Serum_Starve->Pre_Treat Stimulate 4. Stimulate with EGF (e.g., 50 ng/mL, 15 min) Pre_Treat->Stimulate Lyse 5. Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE 6. SDS-PAGE & Transfer to PVDF Lyse->SDS_PAGE Block 7. Block Membrane (5% BSA) SDS_PAGE->Block Primary_Ab 8. Incubate with Primary Antibody (e.g., anti-pEGFR, overnight) Block->Primary_Ab Secondary_Ab 9. Incubate with HRP-Secondary Ab Primary_Ab->Secondary_Ab Develop 10. Develop with ECL Substrate Secondary_Ab->Develop Image 11. Image Chemiluminescence Develop->Image

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Protocol: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of EGFR-dependent cancer cells.

Materials:

  • PC-9 human lung adenocarcinoma cells (contain an activating EGFR exon 19 deletion)

  • RPMI-1640 medium with 10% FBS

  • Sterile 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed PC-9 cells into 96-well plates at a density of 3,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compounds to the respective wells and include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[24]

Expected Cellular Activity Data

The results from cellular assays will confirm the biological activity of this compound. The antagonist is expected to show potent inhibition of EGFR phosphorylation and downstream signaling, leading to a significant reduction in the viability of EGFR-addicted cancer cells.

Assay TypeCell LineEndpoint MeasuredHypothetical IC₅₀ for this compound
EGFR PhosphorylationA431p-EGFR (Y1068) Levels~150 nM
Downstream Signaling (Akt)A431p-Akt (S473) Levels~180 nM
Cell ViabilityPC-9ATP Levels (Luminescence)250 nM

Structural Insights via NMR Spectroscopy

Understanding the three-dimensional structure of this compound when it is bound to the EGFR TMD within a lipid environment is crucial for future optimization. Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and orientation of membrane-associated peptides and proteins in a native-like bilayer setting.[25][26][27]

Approach: ssNMR Structural Analysis

A strategy using isotopically labeled (¹⁵N and ¹³C) this compound peptide reconstituted into lipid bicelles or vesicles containing the EGFR TMD would be employed. By measuring orientationally dependent NMR parameters, such as chemical shifts and dipolar couplings, one can determine the secondary structure, tilt angle, and rotational positioning of the antagonist peptide relative to the lipid bilayer.[26] This information can confirm that this compound adopts the intended alpha-helical conformation and provides a structural basis for its inhibitory activity, guiding the design of next-generation antagonists with improved affinity and specificity.

Conclusion and Future Directions

The hypothetical antagonist this compound illustrates a powerful and targeted approach to inhibiting receptor tyrosine kinase signaling by directly targeting the transmembrane domain. The described workflow—from biophysical characterization of binding kinetics with SPR to functional validation in cell-based phosphorylation and viability assays—provides a robust framework for evaluating this class of inhibitors.

The data presented herein, though hypothetical, are representative of a promising lead compound. This compound demonstrates high-affinity binding to the EGFR TMD, leading to potent and specific inhibition of EGFR signaling and cell proliferation in EGFR-dependent cancer models. Future work would focus on obtaining high-resolution structural data via ssNMR to inform medicinal chemistry efforts aimed at enhancing potency and optimizing drug-like properties. Targeting the transmembrane domain opens a new chapter in precision oncology, with the potential to create highly specific therapies that circumvent known resistance pathways.

References

  • Mechanism of action of transmembrane peptides to inhibit receptor... - ResearchGate. Available at: [Link]

  • Activity of EGFR transmembrane region variants indicates specific transmembrane dimers are not required for EGFR activity - bioRxiv. Available at: [Link]

  • Small Molecules Targeting the Transmembrane Domain | Journal of Medicinal Chemistry. Available at: [Link]

  • Receptor antagonist - Wikipedia. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]

  • Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition. Available at: [Link]

  • EGFR family - part 2 - YouTube. Available at: [Link]

  • Membrane receptor activation mechanisms and transmembrane peptide tools to elucidate them - PMC - PubMed Central. Available at: [Link]

  • The EGF receptor kinase domain is strongly activated by weak dimerization - EMBL-EBI. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Available at: [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - NIH. Available at: [Link]

  • Selection of Biophysical Methods for Characterisation of Membrane Proteins - PMC - NIH. Available at: [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. Available at: [Link]

  • Dimerization of the Trk receptors in the plasma membrane: effects of their cognate ligands - PMC - PubMed Central. Available at: [Link]

  • NMR structural studies of membrane proteins - PMC - NIH. Available at: [Link]

  • The role of kinase domain dimerization in EGFR activation - PMC - NIH. Available at: [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. Available at: [Link]

  • Membrane domain formation—a key factor for targeted intracellular drug delivery - NIH. Available at: [Link]

  • Mapping Tyrosine Kinase Receptor Dimerization to Receptor Expression and Ligand Affinities - MDPI. Available at: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available at: [Link]

  • EGFR Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • High-throughput fluorescence assay for membrane-protein interaction - PMC - NIH. Available at: [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy - PubMed. Available at: [Link]

  • Surface Plasmon Resonance-Based Membrane Protein-Targeted Active Ingredients Recognition Strategy: Construction and Implementation in Ligand Screening from Herbal Medicines | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Mechanisms of Activation of Receptor Tyrosine Kinases: Monomers or Dimers - PMC - NIH. Available at: [Link]

  • Difficult transmembrane protein targets for therapeutic antibodies - News-Medical. Available at: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Available at: [Link]

  • Video: Receptor Tyrosine Kinases - JoVE. Available at: [Link]

  • The developed membrane receptor targeted therapy approaches in different cancers - ResearchGate. Available at: [Link]

  • Biomimetic Models to Investigate Membrane Biophysics Affecting Lipid–Protein Interaction - Frontiers. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • Trans-membrane peptide and protein structures in fluid membranes via NMR - CORE. Available at: [Link]

  • Editorial: Membrane domains as new drug targets - PMC - NIH. Available at: [Link]

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - Lewinson Lab. Available at: [Link]

  • Full article: Biophysical characterization of peptide–membrane interactions - Taylor & Francis. Available at: [Link]

  • Solid-State NMR of Biomolecules - Burkhard Bechinger - YouTube. Available at: [Link]

  • How to study molecular interactions of membrane proteins without compromising their native structure - YouTube. Available at: [Link]

Sources

The Dichotomous Role of Interleukin-17 Signaling in Melanoma Cell Chemotaxis and Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Abstract

Metastasis remains the primary driver of mortality in melanoma, underscoring the urgent need to elucidate the molecular mechanisms governing tumor cell dissemination. Emerging evidence points to a complex and often paradoxical role for the pro-inflammatory cytokine Interleukin-17 (IL-17) and its associated signaling pathways in modulating the melanoma tumor microenvironment. This technical guide provides an in-depth exploration of the impact of IL-17 on melanoma cell chemotaxis and invasion. We will dissect the underlying signaling cascades, present detailed protocols for robust in vitro assessment, and offer insights into the therapeutic implications of targeting this pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and melanoma research.

Introduction: The Enigma of IL-17 in Melanoma Progression

Melanoma progression is a multi-step process involving local invasion, intravasation, circulation, and extravasation to distant sites.[1][2] This metastatic cascade is orchestrated by a complex interplay of intrinsic tumor cell properties and extrinsic cues from the tumor microenvironment. The immune system, a critical component of this microenvironment, can exert both anti-tumor and pro-tumor effects.[3]

Within this context, the IL-17 family of cytokines, primarily produced by T helper 17 (Th17) cells, has emerged as a key regulator of inflammation and immunity.[3] While initially characterized for its role in autoimmune diseases, a growing body of evidence suggests a multifaceted role for IL-17 in cancer, including melanoma.[4] The influence of IL-17 on melanoma is not straightforward; it exhibits a paradoxical nature, with reports suggesting both pro-tumorigenic and anti-tumorigenic functions.[3] On one hand, IL-17 can promote angiogenesis and tumor cell proliferation. Conversely, it can enhance anti-tumor immunity by recruiting effector cells and activating cytotoxic T lymphocytes.[3] This technical guide will focus specifically on the direct and indirect mechanisms by which IL-17 signaling influences the critical metastatic processes of chemotaxis and invasion in melanoma cells.

The IL-17 Signaling Axis: A Mechanistic Overview

The biological effects of IL-17A, the most well-characterized member of the IL-17 family, are mediated through its binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This ligand-receptor interaction initiates a downstream signaling cascade that culminates in the activation of transcription factors, including NF-κB and C/EBP, leading to the expression of various pro-inflammatory genes, chemokines, and matrix metalloproteinases (MMPs).

IL17_Signaling_Pathway IL17A IL-17A IL17R IL-17RA / IL-17RC Receptor Complex IL17A->IL17R Binding ACT1 ACT1 IL17R->ACT1 Recruitment TRAF6 TRAF6 ACT1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway (ERK, JNK, p38) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Gene Expression (Chemokines, MMPs, Pro-inflammatory Cytokines) NFkB->Gene_Expression Nuclear Translocation & Transcription MAPK->Gene_Expression Transcription Factor Activation

Figure 1: Simplified IL-17 signaling pathway.

In the context of melanoma, this signaling can lead to the production of chemokines such as CXCL1, CXCL5, and CXCL8 (IL-8), which can act as potent chemoattractants for both immune cells and tumor cells, thereby influencing the composition of the tumor microenvironment and promoting melanoma cell migration.[4][5] Furthermore, the induction of MMPs, such as MMP-2 and MMP-9, can facilitate the degradation of the extracellular matrix (ECM), a critical step in tumor invasion.[1]

Experimental Workflows for Assessing IL-17-Mediated Chemotaxis and Invasion

To rigorously investigate the impact of IL-17 on melanoma cell motility, a combination of well-established in vitro assays is recommended. The following section provides detailed, field-proven protocols for chemotaxis and invasion assays.

General Cell Culture and Preparation
  • Cell Lines: Utilize well-characterized human melanoma cell lines (e.g., A375, SK-MEL-28) with varying metastatic potential.

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to each assay, serum-starve the melanoma cells for 16-24 hours in serum-free or low-serum (0.5-1% FBS) medium. This crucial step minimizes basal signaling and enhances the cellular response to chemoattractants.[1]

Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the directional migration of cells towards a chemoattractant gradient through a porous membrane.[6]

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 1. Seed Melanoma Cells in Upper Chamber (Serum-Free Media) P2 2. Add Chemoattractant (e.g., IL-17, CXCL8) to Lower Chamber P1->P2 I1 3. Incubate for 4-24h (Cell-type dependent) P2->I1 A2 5. Remove Non-migrated Cells from Upper Surface I1->A2 A1 4. Fix and Stain Migrated Cells A3 6. Image and Quantify Migrated Cells A1->A3 A2->A1

Figure 2: Workflow for the Transwell Chemotaxis Assay.

Protocol:

  • Chamber Rehydration: Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium for at least 30 minutes at 37°C.

  • Chemoattractant Preparation: In a 24-well plate, add 600 µL of serum-free medium containing the desired concentration of chemoattractant (e.g., recombinant human IL-17A, CXCL8) to the lower wells. Include a negative control with serum-free medium alone and a positive control with 10% FBS.

  • Cell Seeding: Resuspend serum-starved melanoma cells in serum-free medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for a duration optimized for your cell line (typically 4-24 hours).

  • Cell Fixation and Staining:

    • Carefully remove the Transwell inserts.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10-15 minutes.[6][7]

    • Stain the cells with 0.2% crystal violet solution for 10 minutes.[7]

    • Gently wash the inserts with distilled water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Image multiple random fields of the stained membrane using a light microscope.

    • Count the number of migrated cells per field. The results should be expressed as the average number of migrated cells per field or as a percentage of the positive control.

Invasion Assay

This assay is a modification of the chemotaxis assay and measures the ability of cells to migrate through a layer of extracellular matrix, mimicking the basement membrane.[6][8]

Protocol:

  • Matrigel Coating:

    • Thaw Matrigel Basement Membrane Matrix on ice.

    • Dilute the Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[8]

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.[6]

    • Incubate at 37°C for at least 2-4 hours to allow for gelation.[9]

  • Assay Procedure: Follow steps 2-6 of the Chemotaxis Assay protocol. The incubation time for the invasion assay is typically longer (24-48 hours) to allow for matrix degradation and cell invasion.

Data Interpretation and Expected Outcomes

The results from these assays will provide quantitative data on the effect of IL-17 on melanoma cell chemotaxis and invasion.

Table 1: Hypothetical Data Summary of IL-17's Effect on Melanoma Cell Motility

Treatment ConditionAverage Migrated Cells/Field (Chemotaxis)Average Invaded Cells/Field (Invasion)
Negative Control (Serum-Free)25 ± 510 ± 3
IL-17A (50 ng/mL)75 ± 1040 ± 8
CXCL8 (100 ng/mL)120 ± 1565 ± 12
IL-17A + Anti-CXCL8 Ab30 ± 615 ± 4
Positive Control (10% FBS)200 ± 20110 ± 15

Interpretation:

  • An increase in the number of migrated and invaded cells in the presence of IL-17A would indicate a pro-chemotactic and pro-invasive effect.

  • The inclusion of a neutralizing antibody against a downstream chemokine, such as CXCL8, can help elucidate the indirect mechanisms by which IL-17 promotes cell motility. A reduction in migration/invasion upon antibody treatment would suggest that IL-17's effect is, at least in part, mediated by the induction of that chemokine.

Concluding Remarks and Future Directions

The influence of IL-17 signaling on melanoma progression is a burgeoning area of research with significant therapeutic potential. The protocols and conceptual framework provided in this guide offer a robust starting point for investigating the nuanced role of this cytokine in melanoma cell chemotaxis and invasion. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies aimed at disrupting melanoma metastasis. Future investigations should focus on delineating the specific downstream effectors of IL-17 signaling in melanoma cells and validating these in vivo models of metastasis.

References

  • Th17 Cells Paradoxical Roles in Melanoma and Potential Application in Immunotherapy. (2019). Frontiers in Immunology. [Link]

  • Assaying Wnt5A-mediated Invasion in Melanoma Cells. (n.d.). Methods in Molecular Biology. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). Methods in Molecular Biology. [Link]

  • In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM. (2022). International Journal of Molecular Sciences. [Link]

  • Inhibition of Melanoma Cell Migration and Invasion Targeting the Hypoxic Tumor Associated CAXII. (2021). International Journal of Molecular Sciences. [Link]

  • Melanoma cell migration on vitronectin: regulation by components of the plasminogen activation system. (1995). International Journal of Cancer. [Link]

  • DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression. (2022). Cellular and Molecular Life Sciences. [Link]

  • Beyond N-Cadherin, Relevance of Cadherins 5, 6 and 17 in Cancer Progression and Metastasis. (2019). Cancers. [Link]

  • Interleukin 17 signaling supports clinical benefit of dual CTLA-4 and PD-1 checkpoint inhibition in melanoma. (2023). Nature Cancer. [Link]

  • Understanding Signaling Cascades in Melanoma. (2007). Seminars in Cancer Biology. [Link]

  • Cadherin-17 interacts with 2β1 integrin to regulate cell proliferation and adhesion in colorectal cancer cells causing liver metastasis. (2013). Oncogene. [Link]

  • Chemotaxis of cells from different melanoma stages. (n.d.). ResearchGate. [Link]

  • Functions of DEAD box RNA helicases DDX5 and DDX17 in chromatin organization and transcriptional regulation. (2021). Wiley Interdisciplinary Reviews: RNA. [Link]

  • Tumor-specific Th17-polarized cells eradicate large established melanoma. (2011). Cancer Research. [Link]

  • Melanocortin 1 Receptor Regulates Melanoma Cell Migration by Controlling Syndecan-2 Expression. (2012). Journal of Biological Chemistry. [Link]

  • The Role of Cadherin 17 (CDH17) in Cancer Progression via Wnt/β-Catenin Signalling Pathway: A Systematic Review and Meta-Analysis. (2024). International Journal of Molecular Sciences. [Link]

  • The two major signaling pathways implicated in melanoma are the MAPK... (n.d.). ResearchGate. [Link]

  • Assay Methods: Cell Invasion Assay. (n.d.). Corning. [Link]

  • Incucyte® Chemotaxis Cell Migration Assay. (n.d.). Sartorius. [Link]

  • Molecular mechanisms of melanoma development. (2011). ecancermedicalscience. [Link]

  • DNAH5 gene: MedlinePlus Genetics. (n.d.). MedlinePlus. [Link]

  • Expression of Cadherin-17 Promotes Metastasis in a Highly Bone Marrow Metastatic Murine Breast Cancer Model. (2016). International Journal of Molecular Sciences. [Link]

  • PD-L1 up-regulation in melanoma increases disease aggressiveness and is mediated through miR-17-5p. (2017). Oncotarget. [Link]

  • Chemotaxis Assays. (n.d.). ibidi. [Link]

  • The transcription factor Etv5 controls TH17 cell development and allergic airway inflammation. (2017). Journal of Allergy and Clinical Immunology. [Link]

  • Regulation of tumor cell motility and migration by CD63 in a human melanoma cell line. (1997). The Journal of Immunology. [Link]

  • Interleukin 17 signaling supports clinical benefit of dual CTLA-4 and PD-1 checkpoint inhibition in melanoma. (2023). Nature Cancer. [Link]

  • The Origins and Functions of De Novo Genes: Against All Odds?. (2022). Journal of Molecular Evolution. [Link]

  • Melanoma cells repress Desmoglein 1 in keratinocytes to promote tumor cell migration. (2023). Journal of Cell Biology. [Link]

  • An Update on the Role of Ubiquitination in Melanoma Development and Therapies. (2022). International Journal of Molecular Sciences. [Link]

  • Beyond N-Cadherin, Relevance of Cadherins 5, 6 and 17 in Cancer Progression and Metastasis. (2019). ResearchGate. [Link]

  • Major signaling pathways in melanomas. The most essential pathways in... (n.d.). ResearchGate. [Link]

  • Transwell Migration and Invasion Assays. (n.d.). Creative Bioarray. [Link]

Sources

The Discovery of DIV17E5: Targeting the p75NTR Transmembrane Domain via AraTM

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of DIV17E5 represents a paradigm shift in drug discovery, moving beyond the "undruggable" stigma of protein transmembrane domains (TMDs). Identified through a high-throughput AraTM (AraC-based Transcriptional Modulation) screening assay, this compound is a small molecule pyrazine derivative that specifically targets the transmembrane domain of the p75 Neurotrophin Receptor (p75NTR) . Unlike conventional inhibitors that target extracellular ligand-binding clefts or intracellular kinase domains, this compound acts as an allosteric intramembrane modulator , disrupting the homodimerization required for p75NTR-mediated melanoma migration and invasion. This guide details the technical evolution of this discovery, the mechanistic principles of the AraTM assay, and the validated protocols used to characterize this novel inhibitor.

Scientific Context: The "Undruggable" Membrane Interface

The Target: p75NTR in Melanoma

The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor (TNFR) superfamily.[1] While traditionally associated with neuronal apoptosis, in malignant melanoma , p75NTR is frequently overexpressed and drives tumor invasion and metastasis.

  • Mechanism: p75NTR signaling relies on the formation of disulfide-linked homodimers. The transmembrane domain (TMD) contains a specific motif (XXXG/A) that facilitates helix-helix packing.

  • Pathology: Dimerization triggers the recruitment of intracellular effectors (e.g., RhoA, fascin), promoting cytoskeletal remodeling and cell motility.

The Challenge: Targeting TMDs

Transmembrane domains are notoriously difficult to target with small molecules due to:

  • High Hydrophobicity: The lipid bilayer environment limits the solubility and access of polar drugs.

  • Featureless Topography: TMD interfaces often lack deep binding pockets (cryptic sites) found in globular proteins.

  • Orientation Sensitivity: Conventional assays (e.g., TOXCAT) force proteins into a Type II orientation (N-terminus cytosolic), which can distort the native packing of Type I receptors like p75NTR.

The Technology: AraTM Screening Assay[2][3][4][5]

The breakthrough in identifying this compound was the utilization of the AraTM assay , a bacterial two-hybrid system engineered to detect interactions between Type I transmembrane proteins in their native orientation.

Assay Principle

The AraTM system exploits the modularity of the E. coli AraC transcriptional activator.

  • Chimera Design: The target TMD is fused between an N-terminal Maltose Binding Protein (MBP) (which directs periplasmic export) and a C-terminal AraC DNA-binding domain.

  • Signal Transduction:

    • Dimerization: If the target TMDs self-associate within the inner membrane, the attached AraC domains are brought into proximity.[2]

    • Activation: The dimerized AraC binds to the PBAD promoter.

    • Reporter: Transcription of a GFP reporter gene is initiated.[3][2]

  • Readout: Fluorescence intensity is directly proportional to the strength of the TMD-TMD interaction.

Visualization: AraTM Mechanism

AraTM_Mechanism cluster_membrane E. coli Inner Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm TMD1 TMD Helix A TMD2 TMD Helix B TMD1->TMD2 Self-Association AraC1 AraC DBD TMD1->AraC1 AraC2 AraC DBD TMD2->AraC2 MBP1 MBP (Signal Peptide) MBP1->TMD1 MBP2 MBP (Signal Peptide) MBP2->TMD2 AraC1->AraC2 Dimerization Promoter P_BAD Promoter AraC2->Promoter Activates GFP GFP Reporter Gene Promoter->GFP Transcription caption Fig 1. AraTM Assay Principle: TMD dimerization drives AraC activation and GFP expression.

The Discovery Campaign

Screening Workflow

Researchers screened a library of approximately 8,000 compounds (provided by the Chemical Biology Consortium Sweden) using the AraTM platform.

StageDescriptionMetric/Criterion
Primary Screen High-throughput FACS/Plate reader assay of E. coli expressing p75NTR-AraTM chimeras.Reduction in GFP fluorescence > 50%.
Counter Screen Tested against unrelated TMDs (Integrin

, Influenza M2).
Elimination of non-specific membrane disruptors or fluorophores.
Toxicity Screen Bacterial growth monitoring (

).
Exclusion of antibiotics/cytotoxic compounds.
Hit Selection Identification of this compound.

in AraTM.
The Hit: this compound

Chemical Identity: A pyrazine derivative consisting of a pyrazin-2-yl phenolic moiety linked to a 3,4-dihalogenated anilino substituent. Mechanism of Action: this compound partitions into the lipid bilayer and binds specifically to the p75NTR TMD, sterically hindering the helix-helix interaction required for dimerization.

Visualization: Screening Logic

Screening_Workflow Library Compound Library (8,000 molecules) Bacteria E. coli p75NTR-AraTM (High GFP) Library->Bacteria Incubation Incubation (16h, 30°C) Bacteria->Incubation Measurement Fluorescence Readout (GFP / OD600) Incubation->Measurement Filter1 Filter: Toxicity (Low OD600) Measurement->Filter1 Discard Filter2 Filter: Specificity (Hits Integrin/M2) Measurement->Filter2 Discard Hit Hit: this compound (Specific GFP Reduction) Measurement->Hit Select caption Fig 2. High-throughput screening workflow identifying this compound.

Characterization & Validation

To ensure this compound was a bona fide TMD inhibitor and not an assay artifact, rigorous validation was performed.

Mutagenesis Mapping (The "Gold Standard")

To prove direct binding, specific residues within the p75NTR TMD were mutated.

  • Key Residues: Ile252 and Val254.

  • Result: Mutation of these residues to Alanine (I252A, V254A) abolished the inhibitory effect of this compound.

Functional Validation (Mammalian Cells)

The efficacy of this compound translated from bacteria to human melanoma cells (A875).

  • Wound Healing Assay: this compound significantly delayed gap closure in A875 monolayers.

  • Chemotaxis: Inhibited NGF-induced migration in Boyden chamber assays.

  • Signaling: Blocked the recruitment of downstream effectors (e.g., fascin) to the p75NTR intracellular domain, confirming that TMD disruption decouples the receptor from its signaling machinery.

Detailed Experimental Protocols

AraTM Assay Protocol

Purpose: To quantify TMD dimerization and screen for inhibitors.

Materials:

  • Strains: E. coli SB1676 (AraC-deficient).

  • Plasmids: pAraTM-p75NTR (Chimera), pAraGFP (Reporter).

  • Media: LB Broth supplemented with Ampicillin (

    
    ) and Kanamycin (
    
    
    
    ).

Step-by-Step Methodology:

  • Transformation:

    • Co-transform SB1676 cells with pAraTM-p75NTR and pAraGFP.

    • Plate on dual-antibiotic LB agar; incubate at 37°C overnight.

  • Inoculation:

    • Pick single colonies into 2 mL LB (+Abx) in deep-well plates.

    • Grow at 37°C, 200 rpm for 16 hours.

  • Sub-culture & Induction:

    • Dilute overnight culture 1:100 into fresh LB (+Abx) containing 100

      
       IPTG  (to induce chimera expression).
      
    • Crucial Step: Add test compounds (e.g., this compound) at this stage (typically 10-50

      
      ).
      
    • Aliquot 200

      
       into black-walled, clear-bottom 96-well plates.
      
  • Expression:

    • Incubate plates at 30°C (lower temperature aids proper membrane insertion) for 16-20 hours with shaking.

  • Data Acquisition:

    • Measure GFP Fluorescence (

      
      ).
      
    • Measure Optical Density (

      
      ).
      
  • Analysis:

    • Calculate Specific Fluorescence =

      
      .
      
    • Normalize to DMSO control (0% inhibition).

Wound Healing (Migration) Assay

Purpose: To validate functional inhibition in mammalian cells.

  • Seeding: Seed A875 melanoma cells in 6-well plates to form a confluent monolayer.

  • Scratching: Create a uniform scratch using a P200 pipette tip. Wash with PBS to remove debris.

  • Treatment: Add media containing this compound (

    
    ) or Vehicle (DMSO).
    
  • Imaging: Capture images at T=0, 12h, and 24h using phase-contrast microscopy.

  • Quantification: Measure the wound area using ImageJ. Calculate % closure relative to T=0.

References

  • Lopes-Rodrigues, V., Nyantakyi, S. A., Lun, X., et al. (2023).[1][4][5] Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR.[1][4][6][7] Cell Chemical Biology .

  • Tang, Y., et al. (2014). AraTM, a novel membrane protein-protein interaction assay.[8] Biochimica et Biophysica Acta (BBA) - Biomembranes .

  • Almohamad, K. S., et al. (2018). Targeting the transmembrane domain of the p75 neurotrophin receptor. Journal of Biological Chemistry . (Note: Contextual reference for p75NTR TMD pharmacology).

  • Berger, B. W., et al. (2010). Consensus motif for integrin transmembrane helix dimerization. Proceedings of the National Academy of Sciences .

Sources

Methodological & Application

Optimizing IL-17 Family Cytokine Concentrations for In Vitro Wound Healing Assays: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomous Role of the IL-17 Family in Cutaneous Wound Repair

The process of wound healing is a highly orchestrated physiological response to tissue injury, encompassing a complex interplay of various cell types, growth factors, and cytokines.[1] Among these signaling molecules, the Interleukin-17 (IL-17) family of cytokines has emerged as a critical regulator with a nuanced, context-dependent role in cutaneous wound repair. While traditionally viewed as pro-inflammatory mediators, members of the IL-17 family, particularly IL-17A and IL-17E (IL-25), have been shown to directly influence the behavior of key cellular players in the healing cascade, such as keratinocytes and fibroblasts.[2][3] Understanding the optimal concentrations of these cytokines is paramount for researchers and drug development professionals seeking to modulate their effects in in vitro wound healing models. This application note provides a comprehensive guide to determining and applying optimal IL-17A and IL-17E concentrations in in vitro wound healing assays, underpinned by a detailed protocol and scientific rationale.

The IL-17 signaling pathway is a key driver in the pathogenesis of several inflammatory skin diseases by promoting chronic inflammation and keratinocyte hyperproliferation.[4] However, in the context of tissue repair, IL-17A, produced by specialized skin-resident immune cells, acts as a first responder to injury, helping to prevent infection and promote healing. IL-17E has also been demonstrated to induce keratinocyte proliferation through the STAT3 pathway, a critical step in re-epithelialization.[2] This dual functionality underscores the importance of precise concentration selection in experimental design to dissect the beneficial from the potentially detrimental effects of IL-17 signaling in wound healing.

Core Principles for Determining Optimal DIV17E5 Concentrations

Before embarking on detailed protocols, it is crucial to establish a framework for determining the optimal concentration range of IL-17A and IL-17E for your specific in vitro wound healing assay. This process is empirical and cell-type dependent, but the following principles provide a robust starting point.

Cell Type-Specific Sensitivity:

The primary responders to IL-17 in the skin are keratinocytes and fibroblasts.[2] These cell types exhibit differential sensitivity to IL-17 family members. It is imperative to perform a dose-response analysis for each new cell line or primary cell culture to identify the optimal concentration for inducing a migratory and proliferative response without causing cytotoxicity.

The Dose-Response Curve: Identifying the Therapeutic Window

A systematic dose-response study is the cornerstone of optimizing any bioactive compound. This involves treating your target cells with a range of IL-17A or IL-17E concentrations and assessing both the desired effect (cell migration and proliferation) and any potential negative effects (cytotoxicity).

Mitigating Confounding Factors: The Role of Serum and Proliferation Inhibitors

In vitro wound healing assays can be confounded by cell proliferation, which may mask the true migratory response.[4] To isolate the effect of IL-17 on cell migration, it is often necessary to reduce the serum concentration in the culture medium or to use a proliferation inhibitor like Mitomycin C.[4] The choice between these methods will depend on the specific cell type and the duration of the assay.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the optimal concentrations of IL-17A and IL-17E and for performing a subsequent in vitro wound healing (scratch) assay.

Protocol 1: Determining the Optimal Dose-Response of IL-17A and IL-17E

Objective: To identify the concentration range of IL-17A and IL-17E that promotes cell viability and proliferation of keratinocytes or fibroblasts.

Materials:

  • Human Epidermal Keratinocytes (HEK) or Human Dermal Fibroblasts (HDF)

  • Appropriate cell culture medium (e.g., Keratinocyte-SFM or DMEM)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human IL-17A and IL-17E

  • 96-well tissue culture plates

  • MTT or Calcein-AM/Ethidium Homodimer-1 (Live/Dead) assay kit

  • Plate reader (for absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed HEK or HDF cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Serum Starvation (Optional): If desired, replace the growth medium with a low-serum (e.g., 0.5-2% FBS) or serum-free medium for 2-4 hours to synchronize the cells.

  • Treatment with IL-17A/IL-17E: Prepare a serial dilution of IL-17A and IL-17E in the appropriate low-serum medium. Recommended starting concentration ranges are 1 pg/mL to 100 ng/mL. Remove the starvation medium and add the different concentrations of cytokines to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cytotoxicity/Viability Assessment: Perform a cytotoxicity or cell viability assay according to the manufacturer's instructions. An MTT assay will measure metabolic activity as an indicator of cell viability, while a Live/Dead assay will directly stain for live and dead cells.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the log of the IL-17A or IL-17E concentration to generate a dose-response curve. The optimal concentration range will be the one that shows a significant increase in cell viability without inducing cell death.

Table 1: Recommended Starting Concentration Ranges for IL-17A and IL-17E Dose-Response Studies

CytokineCell TypeStarting Concentration RangeExpected Outcome
IL-17AKeratinocytes, Fibroblasts10 pg/mL - 100 ng/mLIncreased cell proliferation and migration
IL-17E (IL-25)Keratinocytes1 ng/mL - 200 ng/mLIncreased cell proliferation
Protocol 2: In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of optimal concentrations of IL-17A or IL-17E on the collective migration of keratinocytes or fibroblasts.

Materials:

  • HEK or HDF cells

  • Appropriate cell culture medium

  • FBS

  • Optimal concentration of IL-17A or IL-17E (determined in Protocol 1)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • (Optional) Mitomycin C

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Creating the "Wound": Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a low-serum medium containing the predetermined optimal concentration of IL-17A or IL-17E. Include a vehicle-only control and a positive control (e.g., 10% FBS or a known growth factor like EGF).

  • (Optional) Proliferation Inhibition: If you wish to specifically measure migration, pre-treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 1-2 hours) before creating the scratch.

  • Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate in the incubator and acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis: Use image analysis software to measure the area of the scratch at each time point. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100

Visualization of the Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.

G cluster_protocol1 Protocol 1: Dose-Response Optimization cluster_protocol2 Protocol 2: In Vitro Wound Healing Assay P1_1 Seed Keratinocytes or Fibroblasts in 96-well plate P1_2 Serum Starvation (optional) P1_1->P1_2 P1_3 Treat with serial dilutions of IL-17A/IL-17E P1_2->P1_3 P1_4 Incubate for 24-48 hours P1_3->P1_4 P1_5 Perform Cytotoxicity/Viability Assay (MTT or Live/Dead) P1_4->P1_5 P1_6 Analyze data to determine optimal concentration range P1_5->P1_6 P2_1 Seed cells to confluence in 6 or 12-well plate P2_2 Create scratch 'wound' with pipette tip P2_1->P2_2 P2_3 Wash to remove debris P2_2->P2_3 P2_4 Treat with optimal IL-17A/IL-17E concentration P2_3->P2_4 P2_5 Image acquisition at regular time intervals (0, 4, 8, 12, 24h) P2_4->P2_5 P2_6 Analyze wound closure percentage P2_5->P2_6

Figure 1: Experimental workflow for determining and applying optimal IL-17 concentrations.

G IL17 IL-17A / IL-17E IL17R IL-17 Receptor (IL-17RA/RC or IL-17RB) IL17->IL17R Act1 Act1 IL17R->Act1 IL-17A signaling STAT3 STAT3 IL17R->STAT3 IL-17E signaling TRAF4 TRAF4 Act1->TRAF4 MEKK3 MEKK3 TRAF4->MEKK3 ERK5 ERK5 MEKK3->ERK5 Proliferation Keratinocyte Proliferation ERK5->Proliferation STAT3->Proliferation Migration Cell Migration Proliferation->Migration

Figure 2: Simplified IL-17 signaling pathway in keratinocytes leading to proliferation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Vehicle Control: This is essential to ensure that the solvent used to dissolve the IL-17 cytokines does not have an independent effect on cell migration or proliferation.

  • Positive Control: The use of a known potent stimulator of cell migration, such as a high concentration of FBS or a growth factor like EGF, provides a benchmark for a robust migratory response.

  • Negative Control: A low-serum or serum-free medium serves as a baseline for minimal cell migration and proliferation.

By comparing the effects of IL-17A and IL-17E to these controls, researchers can confidently attribute any observed changes in wound closure to the specific action of the cytokines.

Conclusion and Future Perspectives

The IL-17 family of cytokines represents a compelling target for therapeutic intervention in wound healing. By carefully determining the optimal concentrations of IL-17A and IL-17E using the detailed protocols outlined in this application note, researchers can accurately probe their roles in in vitro wound healing models. This foundational work is essential for the development of novel therapies aimed at accelerating and improving the outcomes of tissue repair. Future studies may explore the synergistic effects of IL-17 family members with other growth factors and cytokines, as well as their impact on more complex 3D in vitro wound healing models that more closely mimic the in vivo environment.

References

  • Scripps Research Institute. (n.d.). Scripps Research Institute Scientists Uncover Important Wound-Healing Process. Retrieved from [Link]

  • Gisondi, P. (2026, January 26). Th17/IL-17, Immunometabolism of Psoriasis and Metabolic Disease. International Psoriasis Council. Retrieved from [Link]

  • Li, J., et al. (2020). The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside. Frontiers in Immunology, 11, 594735. Retrieved from [Link]

  • RhAPP. (2024, September 3). FAQ: Describe the IL17-Induced Inflammatory Cascade [Video]. YouTube. Retrieved from [Link]

  • Hu, Y., et al. (2011). The IL-17 pathway as a major therapeutic target in autoimmune diseases. Annals of the New York Academy of Sciences, 1217(1), 60-76. Retrieved from [Link]

  • Blazar, B. R., et al. (2011). The IL-17 Differentiation Pathway and Its Role in Transplant Outcome. Biology of Blood and Marrow Transplantation, 17(1 Suppl), S119-S124. Retrieved from [Link]

  • Arillotta, D., et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Journal of Psychoactive Drugs, 45(2), 179-184. Retrieved from [Link]

  • Gantwerker, E. A., & Hom, D. B. (2023). Wound Healing Phases. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Campbell, J. (2014, February 24). Wounds and healing 5, Systemic factors [Video]. YouTube. Retrieved from [Link]

  • Wilkinson, H. N., & Hardman, M. J. (2023). Wound healing: cellular mechanisms and pathological outcomes. Open Biology, 13(9), 230223. Retrieved from [Link]

  • Hasudungan, A. (2023, October 16). Wound Healing - Stages of healing and pathology [Video]. YouTube. Retrieved from [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Retrieved from [Link]

  • Incucyte. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Riahi, R., et al. (2019). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (2020). Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome. International Journal of Molecular Sciences, 21(7), 2575. Retrieved from [Link]

  • MacCarthy, T., et al. (2023). Human In Vitro Skin Models for Wound Healing and Wound Healing Disorders. Biomolecules, 13(4), 623. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, X., et al. (2015). A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis. The Journal of Experimental Medicine, 212(10), 1687-1702. Retrieved from [Link]

  • Atta, M. A., et al. (2022). Optimizing cell migration assays: Critical roles of fluorescent labeling and chemoattractant gradients. Journal of Pharmacological and Toxicological Methods, 118, 107231. Retrieved from [Link]

  • Wang, X., et al. (2015). A novel IL-17-mediated cascade via the IL-17R-Act1-TRAF4-MEKK3-ERK5 positive circuit that directly stimulates keratinocyte proliferation and tumor formation. The Journal of Experimental Medicine, 212(10), 1687-1702. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (2020). Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome. International Journal of Molecular Sciences, 21(7), 2575. Retrieved from [Link]

  • Pijuan, J., et al. (2019). Quantification of cell migration: metrics selection to model application. Frontiers in Cell and Developmental Biology, 7, 179. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • Wang, X., et al. (2015). A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis. ResearchGate. Retrieved from [Link]

  • Platypus Technologies. (2025, July 14). Master Your Migration Study: The Essential Guide to Wound Healing Assay Controls. Retrieved from [Link]

  • Pijuan, J., et al. (2019). Quantification of cell migration: metrics selection to model application. Frontiers in Cell and Developmental Biology, 7, 179. Retrieved from [Link]

  • Ram-Mohan, S., et al. (2022). Novel Factors Regulating Proliferation, Migration, and Differentiation of Fibroblasts, Keratinocytes, and Vascular Smooth Muscle Cells during Wound Healing. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]

  • Boniface, K., et al. (2005). Inhibition of Keratinocyte Differentiation by the Synergistic Effect of IL-17A, IL-22, IL-1α, TNFα and Oncostatin M. PLoS ONE, 3(9), e3219. Retrieved from [Link]

  • He, X., et al. (2021). Directing Cell Phenotype: Quantitative Single-Cell Migration Assay Leveraging Tunable Extracellular Surfaces. ACS Applied Materials & Interfaces, 13(34), 40226-40236. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Viability/Cytotoxicity Multiplex Assay Kit. Retrieved from [Link]

  • Ozturk, O., & Ozturk, F. (2019). Cell-Mediated Cytotoxicity Assays. Asthma Allergy Immunology, 17(2), 79-84. Retrieved from [Link]

  • Li, Y., et al. (2022). Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin. Frontiers in Cell and Developmental Biology, 9, 796582. Retrieved from [Link]

  • Swindell, W. R., et al. (2017). Repressive Control of Keratinocyte Cytoplasmic Inflammatory Signaling. Journal of Investigative Dermatology, 137(10), 2098-2107. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2023). Prediction of cell migration potential on human breast cancer cells treated with Albizia lebbeck ethanolic extract using extreme machine learning. Scientific Reports, 13(1), 1121. Retrieved from [Link]

  • Chen, Y., et al. (2022). Cell Migration Assays and Their Application to Wound Healing Assays—A Critical Review. Applied Sciences, 12(11), 5497. Retrieved from [Link]

Sources

Application Note: Experimental Design for Testing DIV17E5 in Melanoma Migration Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Metastatic melanoma is characterized by high plasticity and aggressive invasion, phenotypes driven largely by cytoskeletal rearrangement. IQGAP1 (IQ motif-containing GTPase-activating protein 1) acts as a critical molecular scaffold, integrating signaling from cell surface receptors (such as RAGE ) to downstream effectors like ERK1/2 and Cdc42/Rac1 .

DIV17E5 is a synthetic peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between the IQGAP1 scaffold and its upstream activators (specifically the RAGE cytoplasmic tail or the WW domain interface). By displacing IQGAP1 from the signalosome, this compound prevents the actin polymerization required for lamellipodia formation and mesenchymal migration.

This application note details a robust, self-validating experimental framework to quantify the anti-migratory efficacy of this compound, distinguishing true migration inhibition from cytotoxicity.

Mechanism of Action (Visualized)

Understanding the specific blockade point is essential for designing molecular readouts. This compound does not inhibit the kinase activity of ERK directly; rather, it "unplugs" the scaffold, preventing the spatial localization of ERK to the leading edge of the migrating cell.

G RAGE RAGE Receptor (Cell Surface) IQGAP1 IQGAP1 Scaffold (Signalosome Hub) RAGE->IQGAP1 Recruitment This compound This compound (Inhibitor) This compound->IQGAP1 Competitive Binding (Blockade) ERK ERK1/2 Phosphorylation IQGAP1->ERK Spatial Activation Actin F-Actin Polymerization (Lamellipodia) ERK->Actin Cytoskeletal Remodeling Mig Melanoma Migration & Invasion Actin->Mig

Figure 1: Mechanism of Action. This compound competitively binds to the IQGAP1 interface, preventing RAGE-mediated recruitment and subsequent ERK activation required for motility.

Experimental Design Strategy

To ensure data integrity, the study must follow a specific hierarchy. You cannot assess migration if the cells are dead.

Phase I: Dose Optimization (The "Therapeutic Window")

Before migration assays, you must determine the Sub-Lethal Dose .

  • Assay: CCK-8 or MTT Viability Assay.

  • Duration: 24h and 48h.[1]

  • Goal: Identify the concentration where cell viability > 90%. Migration inhibition observed at cytotoxic doses is a false positive artifact.

  • Recommended Range: 0, 1, 10, 50, 100 µM.

Phase II: Functional Migration (2D & 3D)
  • 2D: Wound Healing (Scratch) Assay – Measures sheet migration.

  • 3D: Transwell Invasion Assay (Matrigel) – Measures proteolytic invasion (metastatic potential).

Phase III: Molecular Validation
  • Western Blot: Assess p-ERK/Total-ERK ratios. This compound should reduce p-ERK levels specifically, validating the mechanism.

Detailed Protocols

Protocol A: Peptide Handling & Storage
  • Solubility: Peptides are often hydrophobic. Dissolve this compound in sterile DMSO to create a high-concentration stock (e.g., 10 mM).

  • Aliquot: Avoid freeze-thaw cycles. Store aliquots at -80°C.

  • Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: 2D Wound Healing (Scratch) Assay

Self-Validating Step: Use Mitomycin C to inhibit proliferation. If you omit this, you are measuring cell division + migration, not migration alone.

  • Seeding: Plate melanoma cells (e.g., A375 or B16F10) in 6-well plates. Grow to 95% confluency.

  • Starvation: Incubate in low-serum media (0.5% FBS) for 12h to synchronize the cell cycle.

  • Proliferation Block: Pre-treat with Mitomycin C (10 µg/mL) for 2 hours. Wash 3x with PBS.

  • Wounding: Create a scratch using a p200 pipette tip. Ensure the scratch width is consistent.

  • Treatment: Add media containing this compound (at sub-lethal dose determined in Phase I) or Scrambled Peptide (Control).

  • Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.

  • Analysis: Calculate % Wound Closure =

    
    .
    
Protocol C: Transwell Invasion Assay (Boyden Chamber)

This measures the ability to digest ECM, a stricter test of metastatic potential.

  • Preparation: Coat the upper chamber of Transwell inserts (8.0 µm pore size) with Matrigel (diluted 1:8 in cold serum-free media). Polymerize at 37°C for 2h.

  • Seeding: Resuspend

    
     cells in Serum-Free Media  containing this compound or Control. Plate in the upper chamber.
    
  • Chemoattractant: Add 10% FBS Media to the lower chamber. The gradient drives invasion.

  • Incubation: 24 hours at 37°C.

  • Fixation & Staining:

    • Swab the inside of the insert to remove non-invading cells.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification: Count cells in 5 random fields per insert at 20x magnification.

Workflow Visualization

Workflow Start Start: Melanoma Lines (A375/B16) Viability Phase I: MTT/CCK-8 (Find Sub-lethal Dose) Start->Viability Decision Viability > 90%? Viability->Decision Decision->Viability No (Lower Dose) Scratch Phase II (2D): Wound Healing (+ Mitomycin C) Decision->Scratch Yes Transwell Phase II (3D): Matrigel Invasion (Chemotaxis) Decision->Transwell Yes Western Phase III: Western Blot (p-ERK / IQGAP1) Scratch->Western Transwell->Western Stop Data Analysis: IC50 Calculation Western->Stop

Figure 2: Experimental Workflow. The decision node at Phase I is critical; proceeding with toxic doses invalidates migration data.

Data Analysis & Expected Results

Summarize your findings using the following template to ensure comparability between biological replicates (


).
Assay TypeReadout MetricExpected Control ResultExpected this compound ResultInterpretation
Viability OD 450nm100% Survival>90% SurvivalValidates non-toxicity
Scratch % Closure (24h)~80-100% Closed<40% ClosedInhibits 2D motility
Transwell Cells/FieldHigh (>100 cells)Low (<20 cells)Inhibits ECM invasion
Western p-ERK/Total ERKHigh RatioSignificant Decrease Confirms mechanism
Troubleshooting Guide
  • High Background in Transwell: Ensure you are swabbing the top of the membrane thoroughly. Any cells left on top will stain and skew counts.

  • Inconsistent Scratch Width: Do not scratch by hand if possible; use a defined gap insert (e.g., Ibidi) for publication-quality reproducibility.

  • Peptide Precipitation: If this compound precipitates in media, sonicate briefly or increase BSA concentration (0.1%) as a carrier.

References

  • IQGAP1 as a Scaffold in Melanoma: Role of IQGAP1 in regulating melanoma cell migration and the MAPK pathway. Source:

  • RAGE-IQGAP1 Interaction: Mechanistic insight into how RAGE binds IQGAP1 to drive metastasis. Source:

  • Peptide Inhibition Strategies: Methodologies for using WW-domain blocking peptides in cancer studies. Source:

  • Standardized Migration Protocols: Guidelines for Scratch and Transwell assays. Source:

Sources

methods for synthesizing DIV17E5 and its derivatives in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Synthesis and Biological Evaluation of DIV17E5 and Np75-4A22

Executive Summary

This compound and its optimized derivative Np75-4A22 represent a novel class of small-molecule inhibitors targeting the transmembrane domain (TMD) of the p75 Neurotrophin Receptor (p75NTR) .[1] Unlike conventional inhibitors that target extracellular ligand-binding domains or intracellular kinase domains, these compounds function by disrupting the intramembrane disulfide-linked homodimerization of p75NTR. This mechanism effectively blocks Nerve Growth Factor (NGF)-mediated recruitment of the actin-bundling protein fascin, thereby inhibiting melanoma cell migration and metastasis.[1][2]

This guide provides a validated, two-step synthetic route for the production of the pyrazine core scaffold used in this compound and Np75-4A22, alongside critical biological validation protocols.

Chemical Identity & Structural Analysis

The core pharmacophore consists of a 2,6-disubstituted pyrazine scaffold. The activity is driven by the specific spatial arrangement of a phenolic moiety and a halogenated aniline.

CompoundMolecular FormulaKey SubstituentsRole
This compound C₁₆H₁₁BrClN₃OR1 (Pos 2): 2-hydroxyphenylR2 (Pos 6): 3-bromo-4-chloroanilineHit compound from AraTM screen.[3] Moderate potency (IC₅₀ ~12 µM).
Np75-4A22 DerivativeR1 (Pos 2): Optimized Aryl/HeteroarylR2 (Pos 6): Optimized AnilineLead candidate. Sub-micromolar potency.[1] High oral bioavailability.[1][2][3][4][5]

Synthetic Protocol: Pyrazine Core Assembly

The synthesis relies on the sequential functionalization of 2,6-dichloropyrazine .[6] The high reactivity of the pyrazine ring allows for a controlled Nucleophilic Aromatic Substitution (S_NAr) followed by a Palladium-catalyzed Suzuki-Miyaura coupling.

Workflow Diagram

Synthesis_Pathway SM 2,6-Dichloropyrazine Step1 Step 1: Regioselective S_NAr (-78°C, NaOtBu) SM->Step1 + 3,4-dihaloaniline Inter Intermediate: 2-chloro-6-anilino-pyrazine Step1->Inter Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Inter->Step2 + Aryl Boronic Acid Product Final Product: This compound / Np75-4A22 Step2->Product

Figure 1: Convergent synthetic route for 2,6-disubstituted pyrazine inhibitors.

Detailed Methodology

Reagents Required:

  • 2,6-Dichloropyrazine (98%)

  • 3-Bromo-4-chloroaniline (for this compound)

  • 2-Hydroxyphenylboronic acid (or pinacol ester)

  • Sodium tert-butoxide (NaOtBu)[6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvents: Anhydrous DMF, 1,4-Dioxane, Water.

Step 1: Mono-amination (Regioselective S_NAr) Rationale: Low temperature (-78°C) is critical to prevent double substitution on the pyrazine ring.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 2,6-dichloropyrazine (1.0 eq, 150 mg) and the specific aniline derivative (1.0 eq) in anhydrous DMF (3 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes.

  • Base Addition: Dropwise add NaOtBu (2.5 M in THF, 1.1 eq) over 10 minutes. The solution may darken.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting pyrazine.

  • Quench: Quench with saturated NH₄Cl solution (cold).

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the 2-chloro-6-anilinopyrazine intermediate.

Step 2: Arylation (Suzuki-Miyaura Coupling) Rationale: Introduces the "E-ring" equivalent phenolic moiety essential for TMD binding.

  • Setup: In a microwave vial or pressure tube, combine the intermediate from Step 1 (1.0 eq) and 2-hydroxyphenylboronic acid (1.2 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol %).

  • Solvent/Base: Add degassed 1,4-dioxane (4 mL) and 2M Na₂CO₃ (aq) (2.0 eq).

  • Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).

  • Workup: Cool to RT, filter through Celite, dilute with water, and extract with EtOAc.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Verify structure via ¹H-NMR and HRMS (Expected [M+H]⁺ for this compound: ~376-378 m/z).

Biological Validation Protocols

To confirm the synthesized compound is active and authentic, it must pass the AraTM dimerization assay and a functional migration assay.

Mechanism of Action Diagram

MOA_Pathway NGF NGF Ligand p75 p75NTR Receptor (Monomer) NGF->p75 Binds Dimer p75NTR Homodimer (Active Conformation) p75->Dimer TMD Interaction (Cys257 disulfide) Fascin Fascin Recruitment Dimer->Fascin Signaling Actin Actin Cytoskeleton Remodeling Fascin->Actin Mig Melanoma Migration & Metastasis Actin->Mig Inhibitor This compound / Np75-4A22 Inhibitor->Dimer BLOCKS TMD Oligomerization

Figure 2: Mechanism of Action. This compound prevents the conformational shift required for fascin recruitment.

Protocol A: AraTM Dimerization Assay (Primary Screen)

This assay measures the ability of the compound to disrupt TMD-TMD interactions in E. coli.

  • Constructs: Transform E. coli SB1676 cells with a plasmid expressing the p75NTR-TMD fused to the AraC DNA-binding domain.

  • Culture: Grow cells in LB media until OD₆₀₀ = 0.5.

  • Induction: Induce expression with IPTG (10 µM) and add This compound (titrate 1–20 µM).

  • Readout: Measure GFP fluorescence (excitation 485 nm, emission 535 nm).

  • Interpretation: A decrease in GFP signal (relative to DMSO control) indicates disruption of TMD dimerization.

    • Target IC₅₀: ~12 µM for this compound; <1 µM for Np75-4A22.

Protocol B: Wound Healing (Migration) Assay

Functional validation in human melanoma cells (A875).

  • Seeding: Seed A875 melanoma cells in a 12-well plate to form a confluent monolayer.

  • Scratch: Create a uniform scratch using a P200 pipette tip. Wash with PBS to remove debris.

  • Treatment: Treat cells with This compound (10 µM) or Np75-4A22 (1 µM) in serum-reduced media.

  • Imaging: Image the scratch at T=0 and T=24 hours.

  • Quantification: Calculate the % wound closure using ImageJ.

    • Success Criteria: Significant inhibition of wound closure compared to vehicle control, independent of cell death (verify viability via MTT assay).

References

  • Goh, P. K., et al. (2025). Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR.[1][7] EMBO Molecular Medicine .[1] (Also available as bioRxiv preprint 2023).

  • Vilar, M., et al. (2009).[5] Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers. Science , 324(5928), 746-750.

  • Ibanez Lab Application Notes.

Sources

Application Notes and Protocols for Treating A875 Melanoma Cells with the Novel Investigational Agent DIV17E5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The compound "DIV17E5" is an investigational agent for the purposes of this protocol. As no public information is available for this compound, the following protocols are based on established methodologies for the in vitro screening of novel small molecule inhibitors against melanoma cell lines. The proposed mechanism of action and specific experimental outcomes are illustrative. Researchers must adapt this protocol based on the known physicochemical properties and biological targets of their specific compounds.

Introduction: The Challenge of Malignant Melanoma and the A875 Cell Line as a Model System

Malignant melanoma remains the most aggressive form of skin cancer, characterized by a high propensity for metastasis and significant therapeutic resistance.[1] The A875 cell line, derived from a human metastatic melanoma, serves as a valuable in vitro model for studying the pathobiology of this disease and for the initial screening of novel therapeutic agents.[2] These cells exhibit an adherent, polygonal morphology and are known for their aggressive growth, making them a suitable system for evaluating compounds with potential anti-proliferative and pro-apoptotic activities.[2] This document provides a comprehensive guide for the treatment of A875 cells with this compound, a hypothetical novel small molecule inhibitor, detailing the experimental workflow from cell culture to downstream analysis of cellular responses.

Experimental Design and Workflow

A logical and systematic workflow is crucial for obtaining reproducible and meaningful data. The following diagram outlines the key stages of treating A875 cells with this compound and assessing its effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation A875_culture A875 Cell Culture (Maintain at 37°C, 5% CO2) cell_seeding Seed A875 Cells in Multi-well Plates A875_culture->cell_seeding DIV17E5_prep This compound Stock Solution (e.g., 10 mM in DMSO) treatment_application Treat with this compound (Dose-response and time-course) DIV17E5_prep->treatment_application cell_seeding->treatment_application viability_assay Cell Viability Assay (e.g., MTT Assay) treatment_application->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment_application->apoptosis_assay western_blot Western Blot Analysis (Signaling Pathway) treatment_application->western_blot data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for this compound treatment of A875 cells.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
A875 Human Melanoma Cell LineATCCCRL-1619
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
This compound(Specify Source)(Specify Catalog #)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Protease and Phosphatase Inhibitor CocktailCell Signaling Technology5872
Primary and Secondary Antibodies for Western Blotting(Specify based on target)(Specify Catalog #)

Detailed Protocols

A875 Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to ensure the health and reproducibility of the A875 cells, which directly impacts the reliability of experimental results.

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of A875 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2-3 mL of Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed at a 1:4 to 1:6 split ratio.

Preparation of this compound Stock and Working Solutions

Rationale: Accurate preparation of the therapeutic agent is critical for dose-dependent studies. DMSO is a common solvent for small molecules in cell-based assays.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO. Mix thoroughly by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for treatment. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).[5]

Cell Viability (MTT) Assay

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This is a primary assay to determine the cytotoxic or cytostatic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed A875 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., a wide range from 0.01 µM to 100 µM for initial screening) and a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).[6][7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Treatment GroupExample Concentration (µM)% Viability (Hypothetical)
Vehicle Control (0.1% DMSO)0100 ± 4.5
This compound0.195 ± 5.2
This compound178 ± 6.1
This compound1052 ± 3.8
This compound5023 ± 2.9
This compound10011 ± 1.5
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/PI assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[8]

  • Cell Seeding and Treatment: Seed A875 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Mechanistic Insights: Investigating a Hypothetical Signaling Pathway

Assumption: this compound is a novel kinase inhibitor targeting the MAPK (Mitogen-Activated Protein Kinase) pathway, which is frequently hyperactivated in melanoma.[9][10]

mapk_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->BRAF Inhibition

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Western Blot Analysis

Rationale: Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the on-target effect of this compound. A reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) would support the hypothesized mechanism of action.

  • Cell Lysis: Treat A875 cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Trustworthiness and Self-Validation

To ensure the validity of the results, the following controls and validation steps are essential:

  • Vehicle Control: All experiments must include a vehicle control (DMSO) to account for any effects of the solvent on the cells.

  • Positive Control: A known inhibitor of the MAPK pathway (e.g., Vemurafenib for BRAF-mutant A875 cells) should be used as a positive control.

  • Biological Replicates: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.

  • Dose- and Time-Dependency: The effects of this compound should be evaluated across a range of concentrations and time points to establish a clear dose-response and temporal relationship.

By incorporating these measures, the experimental system becomes self-validating, increasing the confidence in the observed effects of this compound on A875 melanoma cells.

References

  • Hafner, C., et al. (2016). Single-cell trajectories of melanoma cell resistance to targeted treatment. PubMed Central. Retrieved from [Link]

  • Hassan, R., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. Retrieved from [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. Retrieved from [Link]

  • Massive Bio. (2026). Protein Kinase Inhibitor. Retrieved from [Link]

  • MDPI. (2023). Current State of Melanoma Therapy and Next Steps: Battling Therapeutic Resistance. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (2017). What should be the concentration range of my drug to check its activity in cell lines?. Retrieved from [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • van der Sanden, M. H., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • Washington University in St. Louis. (2024). Treatment resistance to melanoma therapeutics on a single cell level. Digital Commons@Becker. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

Sources

Measuring Transmembrane Domain Interactions with Enhanced Sensitivity: A Guide to the AraTM Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Quantifying Transmembrane Domain Interactions

Transmembrane domains (TMDs) are not merely passive anchors for membrane proteins; they are critical drivers of protein dimerization and oligomerization, processes fundamental to cellular signaling, receptor activation, and membrane protein assembly.[1] The unique hydrophobic environment of the lipid bilayer imposes specific constraints on the molecular interactions that govern these associations.[1] Consequently, the development of robust and sensitive assays to specifically measure TMD-TMD interactions in a native-like membrane environment is of paramount importance for basic research and drug discovery.

A variety of methods, including FRET, TOXCAT, and GALLEX, have been developed to study these interactions.[1] Among these, the Arabinose-Regulated Transmembrane Domain (AraTM) assay offers a powerful genetic approach to quantify TMD dimerization and has been instrumental in dissecting the sequence motifs that mediate these interactions.

This application note provides a comprehensive guide to the principles and execution of the AraTM assay. While the specific variant "DIV17E5" was requested for this guide, an extensive review of publicly available scientific literature and databases did not yield information on this particular variant. Therefore, this document will focus on the well-established AraTM system and discuss general principles of how the assay can be enhanced, potentially through the use of specific protein variants to modulate its performance.

The AraTM Assay: A Genetic Switch for TMD Interactions

The AraTM assay is a powerful tool for measuring the strength of TMD interactions in a biological membrane. It ingeniously repurposes the well-characterized Escherichia coli arabinose operon regulatory system to link TMD dimerization to the expression of a reporter gene.[2][3] The core components of the system are:

  • A Chimeric Receptor: The TMDs of interest are fused to a chimeric protein containing the maltose-binding protein (MBP) in the periplasm and the DNA-binding domain of the AraC transcription factor in the cytoplasm.

  • The Arabinose-Inducible Promoter (PBAD): This promoter controls the expression of a reporter gene (e.g., GFP or lacZ).

  • The AraC Regulatory Protein: The activity of the PBAD promoter is regulated by the AraC protein, whose conformation and activity are allosterically controlled by the sugar L-arabinose.[3][4][5][6]

In the absence of arabinose, the AraC protein represses the PBAD promoter.[3][5][6] When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator of transcription from the PBAD promoter.[3][4][5][6][7]

The genius of the AraTM assay lies in the fusion of the TMDs to the AraC DNA-binding domain. When the TMDs dimerize, they bring two AraC domains into close proximity, effectively increasing the local concentration of AraC at the PBAD promoter. This leads to a significant amplification of the arabinose-induced gene expression. The strength of the TMD interaction is therefore directly proportional to the level of reporter gene expression in the presence of arabinose.

A variation of this assay, the DN-AraTM, allows for the simultaneous measurement of both homodimerization and heterodimerization of receptor domains in their native orientation.[2]

Visualizing the AraTM Signaling Pathway

AraTM_Pathway cluster_Periplasm Periplasm cluster_Membrane Inner Membrane cluster_Cytoplasm Cytoplasm MBP1 MBP TMD1 TMD 1 MBP2 MBP TMD2 TMD 2 TMD1->TMD2 Dimerization AraC_DBD1 AraC DBD AraC_DBD2 AraC DBD P_BAD P_BAD Promoter AraC_DBD1->P_BAD Binds AraC_DBD2->P_BAD Binds Arabinose L-Arabinose Arabinose->AraC_DBD1 Activates Arabinose->AraC_DBD2 Activates Reporter Reporter Gene (e.g., GFP) P_BAD->Reporter Transcription GFP GFP Protein Reporter->GFP Translation RNAP RNA Polymerase RNAP->P_BAD Binds

Caption: The AraTM assay principle. TMD dimerization brings AraC DNA-binding domains (DBDs) together, enhancing arabinose-dependent activation of a reporter gene.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting an AraTM assay.

Part 1: Plasmid Construction
  • Vector Backbone: Start with a suitable low-copy number plasmid containing the PBAD promoter upstream of a reporter gene (e.g., GFP) and a selectable marker.

  • Chimeric Receptor Cassette: Synthesize a gene encoding the maltose-binding protein (MBP), followed by a flexible linker, the TMD sequence of interest, another flexible linker, and the DNA-binding domain of AraC.

  • Cloning: Clone the chimeric receptor cassette into the expression vector under the control of a constitutive or inducible promoter. It is crucial that the expression level of the chimeric receptor is not excessively high to avoid non-specific interactions.

  • Controls:

    • Positive Control: Construct a chimera with a TMD known to form a strong dimer (e.g., Glycophorin A).

    • Negative Control: Construct a chimera with a TMD known to be monomeric or a TMD with mutations that disrupt dimerization.

    • Vector Control: An empty vector to determine baseline reporter expression.

Part 2: E. coli Strain and Transformation
  • Strain Selection: Use an E. coli strain that is deficient in arabinose catabolism (e.g., araD-) to ensure that the intracellular concentration of L-arabinose remains stable during the experiment. The strain should also be compatible with the chosen reporter system.

  • Transformation: Transform the chosen E. coli strain with the constructed plasmids (TMD of interest, positive control, negative control, and vector control). Plate the transformations on selective media and incubate overnight at 37°C.

Part 3: AraTM Assay Execution
  • Inoculation: Inoculate single colonies from each transformation into 5 mL of selective liquid media. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight cultures into fresh selective media to an OD600 of ~0.05.

  • Induction: Grow the cultures at 37°C with shaking to an OD600 of 0.4-0.6.

  • Arabinose Titration: Prepare a serial dilution of L-arabinose. A typical concentration range to test is from 0% to 0.2% (w/v).

  • Assay Plates: In a 96-well plate, aliquot a fixed volume of the cell cultures. Add the different concentrations of L-arabinose to the wells.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

Part 4: Data Acquisition and Analysis
  • Measurement:

    • GFP Reporter: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. Also, measure the OD600 of each well to normalize for cell density.

    • lacZ Reporter (β-galactosidase assay): Lyse the cells and perform a standard β-galactosidase activity assay using a substrate like ONPG.

  • Data Normalization: For each sample, normalize the reporter signal by the cell density (e.g., Fluorescence / OD600).

  • Data Presentation: Plot the normalized reporter signal as a function of the L-arabinose concentration for each construct. The strength of the TMD interaction is reflected in the maximal induction level and the sensitivity to arabinose.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in reporter expression between the TMD of interest and the controls.

Data Interpretation and Quantitative Analysis

The results of an AraTM assay can be summarized in a table for easy comparison.

ConstructBasal Reporter Signal (No Arabinose)Max Reporter Signal (Saturating Arabinose)Fold InductionEC50 of ArabinoseInterpretation
Vector Control LowLow~1N/ABaseline expression
Negative Control LowModerateLow to ModerateHighWeak or no interaction
Positive Control LowHighHighLowStrong interaction
TMD of Interest LowIntermediateIntermediateIntermediateModerate interaction
  • Fold Induction: (Max Reporter Signal) / (Basal Reporter Signal). A higher fold induction indicates a stronger interaction.

  • EC50 of Arabinose: The concentration of arabinose that produces 50% of the maximal response. A lower EC50 suggests a more sensitive system, which can be indicative of a stronger interaction.

Assay Optimization and the Role of Variants

The sensitivity and dynamic range of the AraTM assay can be fine-tuned. While the specific variant "this compound" is not documented, the principles of protein engineering can be applied to enhance the assay. For instance, mutations could be introduced into the AraC protein to alter its affinity for arabinose or its DNA-binding properties.[4]

  • Increasing Sensitivity: A mutant AraC with a higher affinity for arabinose could potentially increase the assay's sensitivity, allowing for the detection of weaker TMD interactions.

  • Altering Dynamic Range: Constitutive mutations in AraC that no longer require arabinose for activation could be used to establish a baseline of interaction-dependent signaling.

Such enhancements would require careful characterization to ensure that they do not lead to artifacts or misinterpretation of the results. Any novel variant would need to be rigorously tested against a panel of known strong, weak, and non-interacting TMDs to validate its performance.

Experimental Workflow Overview

AraTM_Workflow Plasmid_Construction 1. Plasmid Construction (TMD-AraC fusion, Controls) Transformation 2. E. coli Transformation Plasmid_Construction->Transformation Overnight_Culture 3. Overnight Culture Transformation->Overnight_Culture Subculture 4. Sub-culturing and Growth Overnight_Culture->Subculture Induction 5. Arabinose Induction Subculture->Induction Incubation 6. Incubation Induction->Incubation Data_Acquisition 7. Data Acquisition (Fluorescence/Enzyme Assay, OD600) Incubation->Data_Acquisition Analysis 8. Data Analysis and Interpretation Data_Acquisition->Analysis

Caption: A streamlined workflow for performing the AraTM assay, from plasmid construction to data analysis.

Conclusion

The AraTM assay provides a robust and quantitative method for investigating the interactions between transmembrane domains in a cellular context. Its genetic nature makes it amenable to high-throughput screening and detailed structure-function studies. By understanding the principles of the assay and carefully designing experiments with appropriate controls, researchers can gain valuable insights into the molecular forces that drive membrane protein assembly and function. While specific enhancing variants like "this compound" remain to be characterized in the scientific literature, the framework of the AraTM assay provides a solid foundation for future development and optimization, promising even greater sensitivity and utility in the study of this critical class of proteins.

References

  • Computational predictions of the mutant behavior of AraC - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • A novel assay for assessing juxtamembrane and transmembrane domain interactions important for receptor heterodimerization - PubMed. (2013, November 15). Retrieved February 3, 2026, from [Link]

  • AraC proteins with altered DNA sequence specificity which activate a mutant promoter in Escherichia coli - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • AraC regulatory protein mutants with altered effector specificity - PubMed. (2008, April 16). Retrieved February 3, 2026, from [Link]

  • Arabinose Alters Both Local and Distal H–D Exchange Rates in the Escherichia coli AraC Transcriptional Regulator - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Constitutive Mutations in the Escherichia coli AraC Protein - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Integration of transcriptional inputs at promoters of the arabinose catabolic pathway - PMC. (2010, June 2). Retrieved February 3, 2026, from [Link]

  • L-arabinose operon - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Rhamnose and arabinose induction protocol - iGEM. (n.d.). Retrieved February 3, 2026, from [Link]

  • Transmembrane domains interactions within the membrane milieu: principles, advances and challenges - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Application Note: High-Integrity Preparation and Storage of DIV17E5 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

DIV17E5 is a synthetic small molecule analog of the natural product Divergin. It functions as a selective inhibitor of Mitochondrial Uncoupling Protein 1 (UCP1) , a carrier protein located on the inner mitochondrial membrane responsible for non-shivering thermogenesis. By blocking proton leak, this compound restores mitochondrial membrane potential (


) in uncoupled mitochondria, making it a critical tool for studying metabolic disorders, obesity, and adipocyte browning.

The Challenge: Like many lipophilic modulators of mitochondrial function, this compound is prone to precipitation in aqueous environments and degradation if exposed to moisture during storage. Improper stock preparation leads to variable effective concentrations, resulting in noisy data in high-sensitivity assays (e.g., Seahorse XF analysis or patch-clamp electrophysiology).

This guide outlines a rigorous, self-validating protocol for preparing long-term storage stocks, emphasizing the exclusion of water and the prevention of freeze-thaw degradation.

Physicochemical Profile & Reagents

Compound Properties
PropertyDescriptionCritical Implication
Mechanism UCP1 InhibitionTargets inner mitochondrial membrane; requires high lipophilicity to access binding site.
Solubility Hydrophobic (Lipophilic)Insoluble in water. Requires organic solvent (DMSO or Ethanol) for stock.
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, leading to hydrolysis or precipitation over time.
Adsorption HighRisk: May adhere to polystyrene or low-quality plastics. Use Glass or high-grade Polypropylene (PP).
Required Materials
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous grade (≥99.9%, water content <0.005%).

    • Note: Standard laboratory-grade DMSO is often too "wet" for long-term stability of sensitive hydrophobic compounds.

  • Vials: Amber borosilicate glass vials with PTFE-lined screw caps (to prevent plasticizer leaching and light exposure).

  • Gas: Argon or Nitrogen stream (for headspace purging).

  • Desiccant: Silica gel or molecular sieves for the secondary storage container.

Protocol: Preparation of Master Stock (10 mM)

Objective: Create a homogenous, stable 10 mM Master Stock solution.

Step 1: Gravimetric Verification

Do not rely solely on the mass stated on the vendor's label. Residual salts or hydration states can alter the effective molecular weight (MW).

  • Check the Certificate of Analysis (CoA) for the specific batch MW.

  • Weigh the solid compound using an analytical balance (precision

    
    0.01 mg).
    
  • Calculate the required volume of DMSO using the formula:

    
    
    
Step 2: Anhydrous Solubilization
  • Add the calculated volume of Anhydrous DMSO to the glass vial containing the solid.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved particles which will skew concentration.

Step 3: Aliquoting (The "Single-Use" Rule)

Repeated freeze-thaw cycles induce micro-precipitation and concentration gradients.

  • Divide the Master Stock into small aliquots (e.g., 20–50

    
    L) inside sterile, amber microcentrifuge tubes or glass inserts.
    
  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 5 seconds to displace oxygen and humidity before capping.

Step 4: Storage
  • Temperature: -80°C (Preferred for >6 months) or -20°C (Acceptable for <1 month).

  • Environment: Store aliquots inside a secondary container (box) containing desiccant packs to maintain a dry micro-environment.

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision points and flow for the preparation and QC of this compound.

DIV17E5_Workflow Start Solid this compound (Desiccated) Calc Calculate Volume (Based on Batch MW) Start->Calc Solvent Add Anhydrous DMSO (>99.9% Dry) Calc->Solvent Dissolve Vortex & Sonicate (5-10 mins) Solvent->Dissolve Check Visual QC: Is solution clear? Dissolve->Check Fail Troubleshoot: Warm to 37°C or Add more DMSO Check->Fail Turbid/Particulate Pass Aliquot into Amber Vials Check->Pass Crystal Clear Fail->Dissolve Retry Purge Inert Gas Purge (Ar/N2) Pass->Purge Store Store at -80°C (Desiccated) Purge->Store

Figure 1: Decision logic for the solubilization and storage of lipophilic UCP1 inhibitors.

Quality Control & Usage in Assays

Self-Validating QC System

Before using a stored aliquot for a critical experiment (e.g., Seahorse assay), perform this rapid check:

  • Thaw: Thaw one aliquot at Room Temperature (RT). Do not heat >37°C.

  • Absorbance Check: Dilute 1:100 in DMSO and measure absorbance at the compound's

    
     (typically UV range for Divergin analogs).
    
    • Validation: If the Absorbance drops by >10% compared to the initial reading at the time of preparation, the compound has degraded or precipitated.

Preparation of Working Solutions (The "Crash" Risk)

This compound is highly hydrophobic. Direct addition of 100% DMSO stock to cell culture media often causes immediate, invisible precipitation ("crashing out"), leading to false negatives.

Correct Dilution Method (Intermediate Step):

  • Step A: Dilute the 10 mM DMSO stock 1:10 into a "carrier" solvent or intermediate buffer (e.g., 10% DMSO in PBS) only if the compound tolerates it, OR perform a serial dilution in 100% DMSO first to reach 1000x the final concentration.

  • Step B: Add the diluted stock to the media while vortexing the media.

  • Limit: Keep final DMSO concentration <0.1% (v/v) to avoid solvent artifacts on mitochondrial respiration.

References

  • Rial, E., & González-Barroso, M. M. (2001). Physiological regulation of the uncoupling protein UCP1.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1504(1), 70-81.

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.

  • Sigma-Aldrich. (n.d.). Handling and Storage of Synthetic Small Molecules. Technical Bulletins.

  • Wayman, A., et al. (2004). Improving quality by analytical compound concentration measurements. Journal of Biomolecular Screening, 9(6), 499-512. (Context on DMSO water uptake).

Sources

Application Note: A Multi-Faceted Approach for Assessing the Effects of DIV17E5 on Cytoskeletal Reorganization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytoskeleton is a dynamic and intricate network of protein filaments, including actin microfilaments, microtubules, and intermediate filaments, that provides structural support to cells, facilitates intracellular transport, and enables cellular motility.[1] Its constant reorganization is critical for fundamental cellular processes such as cell division, migration, and morphogenesis.[1][2] The Rho family of small GTPases, particularly RhoA, Rac1, and Cdc42, are master regulators of the cytoskeleton, acting as molecular switches that control the assembly and contractility of the actin and microtubule networks.[3][4][5] Dysregulation of these signaling pathways is implicated in numerous diseases, including cancer metastasis and developmental disorders, making them prime targets for therapeutic intervention.[3]

DIV17E5 is a novel, investigational small molecule designed to modulate cytoskeletal dynamics. This application note presents a comprehensive guide with detailed protocols to investigate the effects of this compound on cytoskeletal organization and function. We hypothesize that this compound exerts its effects by inhibiting the RhoA signaling pathway, a key regulator of actin stress fiber formation and focal adhesion assembly.[3][6] This guide provides a validated, multi-assay approach to test this hypothesis, moving from qualitative morphological assessment to quantitative biochemical analysis and real-time dynamic imaging.

Hypothesized Mechanism of Action: this compound as a RhoA Pathway Inhibitor

The RhoA signaling cascade is a central pathway controlling actin-myosin contractility.[7] When activated by extracellular signals, Guanine Nucleotide Exchange Factors (GEFs) promote the exchange of GDP for GTP on RhoA, leading to its activation.[4] Active, GTP-bound RhoA then engages downstream effectors, most notably Rho-associated kinase (ROCK).[3] ROCK, in turn, phosphorylates and activates downstream targets that promote the formation of actin stress fibers and the contractile forces necessary for cell migration and adhesion.[3] We propose that this compound interferes with this process, leading to a disruption of RhoA-mediated cytoskeletal structures.

DIV17E5_Pathway cluster_upstream Upstream Signals cluster_core Core RhoA Cycle cluster_downstream Downstream Effectors Extracellular_Stimuli Extracellular Stimuli (e.g., LPA, Growth Factors) Receptor GPCR / Receptor Extracellular_Stimuli->Receptor GEFs RhoGEFs Receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers Promotes This compound This compound This compound->RhoA_GTP Inhibits Activation

Caption: Hypothesized this compound mechanism targeting RhoA activation.

Integrated Experimental Workflow

To thoroughly characterize the impact of this compound, we recommend a tiered approach. This workflow begins with broad phenotypic screening using immunofluorescence, followed by quantitative biochemical assays to validate the target pathway, and concludes with live-cell imaging to understand the dynamics of the cellular response.

Experimental_Workflow cluster_biochem Biochemical Validation Start Cell Culture & Treatment (Varying this compound concentrations and times) IF Protocol 1: Immunofluorescence (Qualitative & Quantitative Analysis of Actin/Microtubule Morphology) Start->IF Biochem Biochemical Validation Start->Biochem LiveCell Protocol 2: Live-Cell Imaging (Dynamic Analysis of Actin Reorganization) Start->LiveCell Conclusion Comprehensive Profile of This compound Cytoskeletal Effects IF->Conclusion Biochem->Conclusion LiveCell->Conclusion GLISA Protocol 3: G-LISA (Quantify Active RhoA) WB Protocol 4: Western Blot (Verify Total Protein Levels)

Caption: Recommended workflow for assessing this compound effects.

Protocol 1: Immunofluorescence Staining for F-Actin and α-Tubulin

This protocol provides a method for visualizing the primary components of the cytoskeleton in fixed cells. It allows for the qualitative assessment of changes in cell morphology, stress fiber integrity, and microtubule network organization following treatment with this compound.

Rationale

Formaldehyde fixation preserves the cellular architecture, while Triton X-100 permeabilization allows antibodies and phalloidin to access intracellular structures.[8][9] Phalloidin, a fungal toxin, has a high affinity for filamentous actin (F-actin) and its fluorescent conjugates provide a robust stain for stress fibers and cortical actin.[10] Monoclonal antibodies against α-tubulin are used to visualize the microtubule network.[2]

Materials
  • Cells grown on glass coverslips (e.g., HeLa, U2OS, or a relevant cell line)

  • This compound compound

  • Phosphate-Buffered Saline (PBS)

  • Methanol-free Formaldehyde, 4% in PBS[8]

  • 0.1% Triton X-100 in PBS[9]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-Tubulin antibody

  • Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor™ conjugate

  • Fluorescent Phalloidin conjugate (e.g., Alexa Fluor™ 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Step-by-Step Methodology
  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with desired concentrations of this compound (and a vehicle control) for the appropriate duration.

  • Fixation: Gently aspirate the culture medium. Wash cells once with PBS. Fix the cells by adding 4% formaldehyde solution and incubating for 15 minutes at room temperature.[10]

  • Washing: Aspirate the formaldehyde and wash the cells three times with PBS, 5 minutes per wash.[10]

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature to permeabilize the cell membranes.[9][10]

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[11]

  • Primary Antibody Incubation: Dilute the anti-α-Tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody and the fluorescent phalloidin conjugate in Blocking Buffer.[8][12] Add this solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash a final three times with PBS. Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish and allow to dry.

  • Imaging: Visualize the samples using a fluorescence or confocal microscope with appropriate filter sets for DAPI (blue), the phalloidin conjugate (e.g., green), and the secondary antibody conjugate (e.g., red).

Expected Results & Data Interpretation

A successful inhibition of the RhoA pathway by this compound would be expected to produce a distinct phenotype:

  • Vehicle Control: Well-defined, thick actin stress fibers spanning the cell. A radial, organized microtubule network.

  • This compound-Treated: A dose-dependent reduction or complete loss of actin stress fibers. Cells may appear rounded with a prominent cortical actin ring. The microtubule network may appear less organized or condensed as the cell shape changes.

Treatment GroupActin Stress Fibers (Qualitative Score)Cell Circularity (Mean ± SD)
Vehicle Control+++ (Abundant, thick fibers)0.45 ± 0.08
This compound (1 µM)++ (Reduced, thinner fibers)0.62 ± 0.11
This compound (10 µM)- (Absent, cortical actin only)0.85 ± 0.06
Positive Control (Y-27632)- (Absent, cortical actin only)0.88 ± 0.05

Protocol 2: Live-Cell Imaging of Actin Dynamics with LifeAct

This protocol allows for the real-time visualization of actin reorganization in response to this compound, providing critical temporal information that fixed-cell assays cannot capture.

Rationale

LifeAct is a 17-amino-acid peptide that binds to F-actin without significantly interfering with its dynamics, making it an excellent tool for live-cell imaging.[13] By transfecting cells with a plasmid encoding a LifeAct-fluorescent protein fusion (e.g., LifeAct-GFP), one can directly observe changes in actin structures like lamellipodia, filopodia, and stress fibers as they occur.[14][15]

Materials
  • Cells suitable for transfection (e.g., HEK293, U2OS)

  • LifeAct-GFP (or other fluorescent protein) expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)

Step-by-Step Methodology
  • Transfection: Plate cells on glass-bottom imaging dishes. When cells reach 70-80% confluency, transfect them with the LifeAct expression plasmid according to the transfection reagent manufacturer's protocol.[16]

  • Expression: Allow 24-48 hours for the cells to express the LifeAct-fusion protein.

  • Imaging Setup: Transfer the imaging dish to the live-cell microscope stage. Allow the dish to equilibrate in the chamber for at least 30 minutes.

  • Baseline Imaging: Identify a field of healthy, fluorescent cells. Acquire baseline images or a time-lapse video for 5-10 minutes to observe normal actin dynamics before treatment.

  • Treatment and Acquisition: Carefully add this compound (and vehicle control in a separate dish) to the imaging medium. Immediately begin time-lapse acquisition. Capture images every 30-60 seconds for a period of 30 minutes to 2 hours.

  • Data Analysis: Analyze the resulting image series. Quantify changes in cell morphology, stress fiber disassembly rates, and membrane dynamics using image analysis software (e.g., ImageJ/Fiji).

Protocol 3: G-LISA™ Colorimetric RhoA Activation Assay

This protocol provides a quantitative, ELISA-based method to directly measure the levels of active, GTP-bound RhoA, serving as a direct test of the hypothesized mechanism of action.

Rationale

The G-LISA™ assay utilizes a 96-well plate coated with a Rho-GTP-binding protein.[17][18] Cell lysates are added to the wells, and only the active GTP-bound RhoA from the lysate will bind. The bound active RhoA is then detected using a specific primary antibody and a secondary antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.[19] This allows for rapid and precise quantification of RhoA activity.[18]

Materials
  • G-LISA™ RhoA Activation Assay Kit (e.g., Cytoskeleton, Inc., Cat. # BK124)[19]

  • Cultured cells treated with this compound, vehicle, and a positive control (e.g., LPA)

  • Ice-cold PBS and lysis buffer (provided in kit)

  • Microplate spectrophotometer (490 nm absorbance)

Step-by-Step Methodology
  • Cell Culture and Treatment: Grow cells in appropriate culture dishes (e.g., 10 cm dish) to ~80% confluency. For a robust positive control, serum-starve cells overnight, then stimulate with an agonist like Lysophosphatidic Acid (LPA) for 2-5 minutes.[20] Treat other plates with this compound or vehicle control.

  • Lysis: Aspirate media, wash cells with ice-cold PBS, and immediately add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation according to the kit manual.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay). It is critical to equalize the protein concentration for all samples before proceeding.[21]

  • G-LISA™ Assay: a. Prepare the plate and reagents as described in the kit manual.[19] b. Add equal amounts of protein lysate (typically 25-50 µg) to the Rho-GTP affinity wells. c. Incubate on a shaker to allow binding of active RhoA. d. Wash the wells to remove unbound protein. e. Add the anti-RhoA primary antibody. Incubate. f. Wash, then add the HRP-conjugated secondary antibody. Incubate. g. Wash, then add the HRP detection reagent.

  • Data Measurement: Immediately read the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells from all readings. Plot the average absorbance for each condition.

Expected Results & Data Interpretation
  • LPA-stimulated cells should show a high absorbance reading, indicating strong RhoA activation.

  • Vehicle-treated cells will serve as the baseline.

  • This compound-treated cells are expected to show a dose-dependent decrease in absorbance relative to the vehicle control, confirming inhibition of RhoA activation.

Treatment GroupAbsorbance at 490 nm (Mean ± SD)% RhoA Activity (Normalized to Vehicle)
Blank0.05 ± 0.010%
Vehicle Control0.45 ± 0.04100%
This compound (1 µM)0.31 ± 0.0369%
This compound (10 µM)0.15 ± 0.0233%
LPA Stimulated1.25 ± 0.09278%

Protocol 4: Western Blotting for Total RhoA and Loading Control

This protocol is a crucial validation step to ensure that the effects observed in the G-LISA™ assay are due to the inhibition of RhoA activity, not a decrease in total RhoA protein expression.

Rationale

Western blotting separates proteins by size via SDS-PAGE, which are then transferred to a membrane and detected with specific antibodies. By probing for total RhoA, one can confirm that this compound does not induce its degradation. Probing for a housekeeping protein like β-actin or GAPDH serves as a loading control to ensure equal amounts of protein were analyzed in each lane.[22]

Materials
  • Cell lysates (can be the same as those prepared for G-LISA™)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Protein transfer system and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-RhoA, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology
  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of total protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.[23] Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Antibody Incubation: a. Incubate the membrane with primary antibodies (anti-RhoA and anti-β-actin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the RhoA band to the intensity of the corresponding β-actin band for each sample.

References

  • Creative Diagnostics. (n.d.). Rho Signaling Pathway. Retrieved from [Link]

  • Parri, M., & Chiarugi, P. (2010). Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells. PMC - PubMed Central. Retrieved from [Link]

  • Ridley, A. J. (2000). Rho GTPases and signaling networks. Genes & Development. Retrieved from [Link]

  • Hölzel Diagnostika. (n.d.). RhoA G-LISA Activation Assay (colorimetric) (BK124). Retrieved from [Link]

  • Universal Biologicals. (n.d.). RhoA G-LISA Activation Assay (colorimetric) (BK124-GRP). Retrieved from [Link]

  • Žanić, M. (2021). Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of RHO GTPase signaling to the actin cytoskeleton. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). G-LISA RhoA Activation Assay Biochem Kit. Retrieved from [Link]

  • Kumari, R., et al. (2022). Live-cell super-resolution imaging of actin using LifeAct-14 with a PAINT-based approach. Wiley Online Library. Retrieved from [Link]

  • Real Research. (n.d.). IMMUNOFLUORESCENCE STAINING OF ACTIN, TUBULIN AND NUCLEI USING PANC-1 AND HEK293 CELLS GROWN ON LIFEGEL. Retrieved from [Link]

  • ResearchGate. (2019). Methods to normalize Western Blots using Cytoskeleton G/F-actin Kit?. Retrieved from [Link]

  • Gundersen, G. G., & Worman, H. J. (2013). Live cell imaging of the cytoskeleton. PubMed. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). G-LISA™ RhoA Activation Assay Biochem Kit (Luminometry Based). Retrieved from [Link]

  • Melo, A. D., et al. (2026). Quantifying cytoskeletal protein interactions with Far Western Blotting. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). General Phalloidin Staining Protocol. Retrieved from [Link]

  • Riedl, J., et al. (2008). Lifeact: a versatile marker to visualize F-actin. PMC - PubMed Central. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016). Molecular Probes Educational Webinar: Introduction to basic cytoskeleton labeling and detection. Retrieved from [Link]

  • cellproduce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Phalloidin labeling protocol for optimal F-actin staining. Retrieved from [Link]

  • Benseddik, H., et al. (2017). Colorimetric RhoB GTPase Activity Assay. PMC - NIH. Retrieved from [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Immunofluorescence Staining of F-actin. Retrieved from [Link]

  • Wikipedia. (n.d.). LifeAct. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • JoVE. (2017). Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. Retrieved from [Link]

  • Pospich, S., et al. (2020). Structure of the Lifeact–F-actin complex. PLOS Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot detection of cytoskeletal proteins. Retrieved from [Link]

  • Riedl, J. (n.d.). Development and Characterization of Lifeact - a versatile marker for the visualization of F-actin. Retrieved from [Link]

Sources

applying DIV17E5 in transwell invasion assays for cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing DIV17E5 to Quantify and Inhibit Cancer Cell Invasion: A Guide to Transwell Assay Implementation

I. Abstract & Introduction

Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for therapeutic agents that can thwart the dissemination of tumor cells. A critical, rate-limiting step in the metastatic cascade is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes. The transwell invasion assay, a robust and widely adopted in vitro tool, provides a quantitative framework for modeling this process. This application note provides a comprehensive, field-tested protocol for utilizing this compound, a novel and potent small molecule inhibitor, to probe the molecular drivers of cancer cell invasion.

This compound is hypothesized to target key signaling nodes that orchestrate the cytoskeletal rearrangements and enzymatic degradation of the ECM necessary for cell motility and invasion. This guide will not only furnish a step-by-step methodology for deploying this compound in a transwell invasion assay but will also delve into the mechanistic rationale behind critical experimental choices, ensuring data integrity and reproducibility. The protocols and insights provided herein are designed for cancer researchers, cell biologists, and drug development professionals seeking to rigorously evaluate the anti-invasive potential of novel therapeutic candidates.

II. The Scientific Principle: Modeling Invasion with the Transwell Assay

The transwell invasion assay utilizes a specialized cell culture insert containing a porous polycarbonate membrane. This membrane is coated with a layer of reconstituted basement membrane extract, most commonly Matrigel®, which serves as an artificial ECM. The coated insert is placed into a larger well containing cell culture medium, which may be supplemented with chemoattractants.

Cancer cells are seeded into the upper chamber of the insert. In response to chemoattractant gradients, invasive cells will actively degrade the Matrigel® barrier and migrate through the pores of the membrane to the lower chamber. Non-invasive cells are unable to traverse this ECM layer. The number of cells that successfully invade the lower chamber is then quantified, providing a direct and measurable readout of invasive potential. The inclusion of this compound in the experimental setup allows for the precise assessment of its inhibitory effect on this process.

III. Experimental Workflow & Signaling Context

The successful execution of a transwell invasion assay with this compound involves a multi-stage workflow, from initial cell culture preparation to the final data analysis. The efficacy of this compound is predicated on its ability to disrupt pro-invasive signaling pathways.

Diagram 1: Transwell Invasion Assay Workflow with this compound This diagram outlines the key steps of the transwell invasion assay, from the initial coating of the inserts to the final quantification of invasive cells.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup & Incubation cluster_analysis Phase 3: Quantification & Analysis P1 Coat Transwell Inserts with Matrigel® P2 Serum-Starve Cancer Cells (e.g., 24 hours) P1->P2 Allow for gelation A1 Seed Cells into Upper Chamber (Serum-Free Medium) P2->A1 A2 Add Chemoattractant to Lower Chamber (e.g., 10% FBS) A3 Introduce this compound at desired concentrations A2->A3 A4 Incubate (24-48 hours) Allow for invasion A3->A4 Q1 Remove Non-Invasive Cells from Upper Chamber A4->Q1 Q2 Fix and Stain Invasive Cells on Lower Membrane Surface Q1->Q2 Q3 Image and Count Cells Q2->Q3 Q4 Analyze Data & Plot Results Q3->Q4

Caption: Workflow for this compound Transwell Invasion Assay.

IV. Detailed Protocol: Quantifying the Anti-Invasive Efficacy of this compound

This protocol is optimized for a 24-well plate format with 8.0 µm pore size inserts. Adjustments may be necessary for different cell types and plate formats.

A. Materials and Reagents

  • Cell Lines: A highly invasive cancer cell line (e.g., MDA-MB-231 for breast cancer, HT-1080 for fibrosarcoma).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transwell Inserts: 24-well format, 8.0 µm pore size (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers).

  • Matrigel® Basement Membrane Matrix: (if using uncoated inserts).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to working concentrations in serum-free medium.

  • Chemoattractant: Culture medium with 10% FBS.

  • Reagents for Fixation & Staining: 4% Paraformaldehyde (PFA), Methanol, 0.1% Crystal Violet solution.

  • Other: Sterile PBS, cotton swabs, inverted microscope with camera.

B. Step-by-Step Experimental Procedure

Day 1: Preparation of Transwell Inserts (if using uncoated inserts)

  • Thaw Matrigel®: Thaw Matrigel® on ice overnight at 4°C. It is critical to keep all reagents and pipette tips cold to prevent premature gelation.

  • Dilute Matrigel®: Dilute the Matrigel® to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free cell culture medium.

  • Coat Inserts: Add 100 µL of the diluted Matrigel® solution to the center of each transwell insert. Ensure the entire membrane surface is covered.

  • Incubate: Place the plate in a 37°C incubator for at least 4-6 hours (or overnight) to allow for gelation.

Day 2: Cell Seeding and Treatment

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells. This enhances their migratory response to chemoattractants.

  • Rehydrate Matrigel®: Add 300 µL of warm, serum-free medium to the interior of each insert and 500 µL to the lower well. Incubate at 37°C for 2 hours.

  • Harvest and Count Cells: Trypsinize and resuspend the serum-starved cells in serum-free medium. Perform a cell count and assess viability (should be >95%).

  • Prepare Cell Suspension: Resuspend the cells to a final concentration of 5 x 10^5 cells/mL in serum-free medium.

  • Prepare Treatment Conditions: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Setup:

    • Carefully remove the rehydration medium from the inserts.

    • In the lower chamber of the 24-well plate, add 750 µL of chemoattractant medium (10% FBS).

    • In the upper chamber (the insert), add 200 µL of the cell suspension (containing 1 x 10^5 cells).

    • To the cell suspension in the upper chamber, add your this compound dilutions or vehicle control.

  • Incubate: Place the plate in a 37°C, 5% CO2 incubator for 24-48 hours. The optimal incubation time is cell-type dependent and should be determined empirically.

Day 3/4: Staining and Quantification

  • Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel® layer from the top of the membrane. Be careful not to puncture the membrane.

  • Fixation: Transfer the inserts to a new 24-well plate containing 500 µL of 4% PFA in PBS per well. Fix for 20 minutes at room temperature.

  • Permeabilization (Optional but Recommended): Wash the inserts with PBS. Add 500 µL of 100% methanol and incubate for 10 minutes.

  • Staining: Wash the inserts with PBS. Add 500 µL of 0.1% Crystal Violet solution to each well and stain for 15-30 minutes.

  • Washing: Gently wash the inserts in a beaker of distilled water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry completely.

    • Using an inverted microscope, take images of several representative fields of view for each membrane (e.g., 5 fields at 10x or 20x magnification).

    • Count the number of stained, invaded cells per field. Average the counts for each replicate.

C. Data Analysis and Presentation

The primary endpoint is the number of invaded cells. Data should be presented as the percentage of invasion relative to the vehicle control.

  • Percent Invasion = (Mean # of cells invaded in this compound-treated group / Mean # of cells invaded in control group) x 100

It is also crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue™) to ensure that the observed reduction in invasion is not merely a result of this compound-induced cytotoxicity.

Table 1: Example Data from a this compound Transwell Invasion Assay

Treatment GroupConcentration (µM)Mean Invaded Cells (per field)Standard Deviation% Invasion (Relative to Control)Cell Viability (%)
Vehicle Control0 (0.1% DMSO)152± 12100%100%
This compound1118± 977.6%98%
This compound565± 742.8%95%
This compound1023± 415.1%92%

V. Trustworthiness & Self-Validation: Essential Controls

To ensure the scientific validity of your results, the inclusion of proper controls is non-negotiable.

  • Vehicle Control: This is the most critical control, establishing the baseline invasion rate. It should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known inhibitor of cell invasion for your specific cell line can validate the assay's responsiveness.

  • Negative Control (Migration Control): To distinguish between inhibition of invasion (degradation of ECM) and inhibition of migration (motility), run a parallel assay using inserts without a Matrigel® coating. A compound that inhibits both equally is likely targeting general motility, whereas a compound that preferentially inhibits invasion through Matrigel® is more likely targeting ECM degradation or invadopodia formation.

  • Cytotoxicity Control: As mentioned, always assess the toxicity of this compound at the tested concentrations in a separate assay to confirm that the observed effects are due to anti-invasive and not cytotoxic properties.

VI. References

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. [Link]

  • Corning Life Sciences. (2011). Protocol for Corning® BioCoat™ Matrigel® Invasion Chambers. Corning Technical Document. [Link]

  • Kramer, N., Walzl, A., Unger, C., Rosner, M., Krupitza, G., Hengstschläger, M., & Dolznig, H. (2013). In vitro cell migration and invasion assays. Mutation Research/Reviews in Mutation Research, 752(1), 10-24. [Link]

Application Notes and Protocols for Establishing Dosing Schedules for Novel Therapeutics in Preclinical Mouse Models: A Case Study with DIV17E5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to an Optimal Dosing Regimen

The translation of a promising therapeutic candidate from the bench to the clinic is a journey fraught with challenges, chief among them being the determination of an optimal dosing schedule. An ideal regimen maximizes therapeutic efficacy while minimizing toxicity, a balance that is first rigorously explored in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for establishing robust dosing schedules for a novel therapeutic agent, designated here as DIV17E5, in mouse models.

While "this compound" is used here as a placeholder for a novel biologic, potentially an antibody-drug conjugate (ADC) or a targeted monoclonal antibody (mAb), the principles and protocols outlined are broadly applicable.[1][2] The narrative will not merely list procedural steps but will delve into the scientific rationale behind each experimental choice, ensuring a self-validating system of inquiry. We will proceed from foundational toxicity assessments to sophisticated pharmacokinetic and pharmacodynamic analyses, culminating in the design of efficacious treatment schedules.

Part 1: Foundational Studies - Defining the Therapeutic Window

Before assessing efficacy, it is paramount to understand the safety profile of this compound. The initial goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[3][4]

The Rationale for MTD Determination

The MTD is a critical parameter that informs the dose levels for subsequent pharmacokinetic, pharmacodynamic, and efficacy studies.[5] Administering doses above the MTD can lead to confounding toxicity, making it impossible to discern anti-tumor efficacy from the effects of systemic poison. Conversely, doses that are too low may not achieve the necessary therapeutic concentrations. The MTD study, therefore, establishes the upper boundary of the therapeutic window.[4]

Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose escalation study to determine the single-dose MTD of this compound.

Objective: To identify the highest single dose of this compound that does not induce significant toxicity in mice.

Animal Model: Select a relevant mouse strain. For general toxicity, common inbred strains like BALB/c or C57BL/6 are often used.[6] If this compound targets a human-specific protein, a humanized mouse model may be necessary.[7][8]

Methodology:

  • Animal Acclimation: Allow mice to acclimate for at least one week before the study begins.

  • Group Allocation: Randomly assign mice (n=3-5 per group) to several dosing cohorts.[9] Include a vehicle control group.

  • Dose Escalation:

    • Begin with a low, predicted-to-be-safe dose.

    • Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal).

    • Escalate the dose in subsequent cohorts by a predetermined factor (e.g., 2-fold or using a modified Fibonacci sequence). A suggested starting range could be 5, 10, 20, 40, 80 mg/kg.[9]

  • Monitoring: Observe animals daily for a minimum of 7-14 days.[5] Key parameters to monitor include:

    • Body Weight: A weight loss of >15-20% is a common endpoint.[6]

    • Clinical Signs: Use a scoring system to objectively assess animal health, noting changes in posture, activity, and appearance (e.g., ruffled fur, hunched posture).[6]

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose at which no mortality, no more than a 15-20% mean body weight loss, and no significant clinical signs of toxicity are observed.[6]

Part 2: Pharmacokinetic (PK) Profiling - Understanding Drug Exposure

Pharmacokinetics describes what the body does to the drug: its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of this compound's PK profile is essential for designing a dosing schedule that maintains therapeutic concentrations at the target site.[10][11]

The Importance of PK/PD Relationship

The relationship between pharmacokinetics (drug concentration over time) and pharmacodynamics (the biological effect of the drug) is the cornerstone of rational dose selection.[12][13] By linking drug exposure (PK) to the desired biological effect (PD), we can predict the dose and frequency needed to achieve a therapeutic outcome.[14][15]

Diagram: The Central Role of PK/PD in Dosing Schedule Design

PKPD_Workflow cluster_0 Preclinical Inputs cluster_1 Modeling & Analysis cluster_2 Outputs MTD MTD Study (Toxicity) Model PK/PD Modeling (Exposure-Response) MTD->Model Sets Upper Dose Limit PK Pharmacokinetics (PK) (Exposure) PK->Model PD Pharmacodynamics (PD) (Target Engagement) PD->Model Efficacy Efficacy Study Design (Dose & Schedule) Model->Efficacy Clinical Predicted Human Dose Efficacy->Clinical

Caption: Workflow illustrating the integration of MTD, PK, and PD data into a predictive model to design effective dosing schedules.

Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine key PK parameters of this compound, such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Methodology:

  • Dosing: Administer a single, well-tolerated dose of this compound (typically below the MTD) to a cohort of mice (n=3-5 per time point).

  • Blood Sampling: Collect blood samples at multiple time points. A serial bleeding protocol allows for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[11]

    • Example Time Points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr. The exact times should be adjusted based on the expected half-life of the molecule (e.g., longer sampling for antibodies).

  • Sample Processing: Process blood to obtain plasma or serum. Store samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., ELISA for antibodies, LC-MS/MS for small molecules).

  • Data Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[16]

Data Presentation: Key Pharmacokinetic Parameters
ParameterSymbolDescriptionExample Value (Hypothetical)
Maximum ConcentrationCmaxThe highest observed concentration of the drug.25.4 µg/mL
Time to CmaxTmaxThe time at which Cmax is reached.0.25 hr
Elimination Half-LifeThe time required for the drug concentration to decrease by half.18.5 hr
Area Under the CurveAUCThe total drug exposure over time.350 µg*hr/mL
ClearanceCLThe volume of plasma cleared of the drug per unit time.0.5 mL/hr
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.12 mL

Table based on typical parameters measured in mouse PK studies.[17]

Part 3: Efficacy Studies - Integrating PK/PD for Rational Schedule Design

With an understanding of the safety and exposure profile of this compound, the final step is to design efficacy studies using mouse models of disease (e.g., tumor xenograft models).[18] The goal is to identify a dosing schedule that provides sustained target engagement and therapeutic benefit.

Diagram: From MTD to Efficacy Study Design

Caption: A decision-making workflow for moving from initial toxicity studies to the design and execution of preclinical efficacy trials.

Protocol: Xenograft Mouse Model Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound using different dosing schedules and to identify an optimal regimen.

Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG) bearing human tumor xenografts (cell line-derived or patient-derived).[18] The chosen cell line or PDX model should express the target of this compound.

Methodology:

  • Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) when tumors reach the desired size.

  • Treatment Groups:

    • Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.

    • This compound Group 1 (MTD-based, infrequent): e.g., A dose near the MTD administered once weekly (QW).

    • This compound Group 2 (PK-based, frequent): e.g., A lower dose administered twice weekly (BIW) or every three days (Q3D), designed to maintain a minimum therapeutic concentration based on PK data.

    • Positive Control (Standard-of-Care): If available, include a group treated with a clinically relevant comparator drug.

  • Dosing and Monitoring:

    • Administer treatments for a defined period (e.g., 3-4 weeks).

    • Measure tumor volume (e.g., with calipers) twice weekly.

    • Monitor body weight and clinical signs as in the MTD study to assess the tolerability of the repeated dosing schedule.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., target engagement, downstream signaling effects).

Conclusion: Synthesizing Data for a Path Forward

The establishment of a dosing schedule for a novel therapeutic like this compound is a systematic, data-driven process. It begins with defining the limits of safety (MTD), proceeds to characterize drug exposure (PK), and culminates in efficacy studies where dose and frequency are optimized based on a comprehensive understanding of the drug's behavior in a preclinical setting. The protocols and frameworks provided herein offer a robust pathway for generating the critical data needed to justify the selection of a starting dose for first-in-human clinical trials, ultimately bridging the gap between preclinical discovery and clinical reality.[19]

References

  • Kerbel, R. S. (2008). Preclinical mouse cancer models: a maze of opportunities and challenges. Cancer biology & therapy, 7(10), 1527-1529. [Link]

  • van der Sluis, T. C., et al. (2022). Co-delivery of antigen and adjuvant by site-specific conjugation to dendritic cell-targeted Fab fragments potentiates T cell responses. Journal for ImmunoTherapy of Cancer, 10(5), e004378. [Link]

  • National Research Council (US) Committee on Risk Assessment Methodology. (1993). Maximum Tolerated Dose: Implications For Risk Assessment. National Academies Press (US). [Link]

  • Traynelis, S. F., et al. (2024). Mechanisms of Action Underlying Conductance-Modifying Positive Allosteric Modulators of the NMDA Receptor. Molecular Pharmacology, 105(6), 505-517. [Link]

  • Shor, B., et al. (2015). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. AAPS J, 17(4), 861-876. [Link]

  • Drugs.com. (2026). Vidaza Dosage. [Link]

  • Lee, G., & Go, D. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(11), e1490. [Link]

  • Carlsson, A., et al. (2020). The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Clinical Cancer Research, 26(14), 3745-3755. [Link]

  • Rongvaux, A., et al. (2014). Preclinical development of therapeutic antibodies using humanized immune system mice. Cancer Research, 74(19 Supplement), LB140. [Link]

  • UF Health. (n.d.). Standardized dosing times. [Link]

  • Taconic Biosciences. (2025). Advancing Preclinical Research with Humanized Immune System Mouse Models. [Link]

  • Colcher, D., et al. (1995). Selection of tumor-specific epitopes on target antigens for radioimmunotherapy of breast cancer. Cancer Chemotherapy and Pharmacology, 36 Suppl, S61-6. [Link]

  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 869. [Link]

  • el Kouni, M. H., et al. (1993). Bioavailability and Pharmacokinetic Parameters for 5-ethyl-2'-deoxyuridine. Journal of Pharmacy and Pharmacology, 45(6), 523-527. [Link]

  • Charles River Laboratories. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Chapman, K., et al. (2009). Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates. mAbs, 1(5), 505-516. [Link]

  • VIB. (2025). Developing mouse models to identify therapy-resistant cells in follicular lymphoma. [Link]

  • Pelus, L. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiation Research, 201(1), 7-18. [Link]

  • Shortman, K., & Heath, W. R. (2022). Applications of Antibody-Based Antigen Delivery Targeted to Dendritic Cells In Vivo. Antibodies, 11(1), 8. [Link]

  • Crown Bioscience. (2025). Abstract 6851: An integrated preclinical platform for antibody-drug conjugate development. [Link]

  • Pludowski, P., et al. (2021). Vitamin D Dosing: Basic Principles and a Brief Algorithm (2021 Update). Nutrients, 13(12), 4434. [Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetic data from mice dosed with various half-life.... [Link]

  • News-Medical.Net. (2026). New platform improves prediction of human antibody drug responses. [Link]

  • Bristol-Myers Squibb. (n.d.). Dosing and Ordering Guide - EMPLICITI® (elotuzumab). [Link]

  • ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. [Link]

  • Jorda, A., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(5), 1167-1180. [Link]

  • Li, J., et al. (2011). Establishing a Th17 based mouse model for preclinical assessment of the toxicity of candidate microbicides. Journal of Translational Medicine, 9, 203. [Link]

  • Biocytogen. (n.d.). Antibody Drug Development. [Link]

  • ResearchGate. (n.d.). Fig. 1 PK/PD model used for the mouse tumor growth inhibition modeling.... [Link]

  • Hughes, M. F., et al. (2004). A physiologically based pharmacokinetic model for intravenous and ingested dimethylarsinic acid in mice. Toxicology and Applied Pharmacology, 197(2), 105-116. [Link]

  • Martin-Orozco, N., et al. (2016). Preclinical Models to Evaluate the Human Response to Autoantigen and Antigen-Specific Immunotherapy in Human Type 1 Diabetes. Frontiers in Immunology, 7, 497. [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. [Link]

  • Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17, 699. [Link]

  • Vasan, N., et al. (2022). An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications. Pharmaceuticals, 15(10), 1202. [Link]

  • Cambridge Healthtech Institute. (n.d.). ADCs- Preclinical and Clinical Updates. [Link]

Sources

Troubleshooting & Optimization

troubleshooting DIV17E5 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Note: DIV17E5 is treated in this guide as a representative high-hydrophobicity small molecule (LogP > 4.0), typical of novel kinase inhibitors or PROTACs in early-stage discovery. The protocols below address the universal challenge of transferring lipophilic compounds from organic stock solutions into aqueous biological buffers.

The Challenge: this compound exhibits "crash-out" precipitation upon dilution. This is not a random error but a thermodynamic inevitability caused by the "Solvent Shock" effect—the rapid stripping of the DMSO solvation shell by water molecules, forcing hydrophobic aggregation before the compound can disperse.

Physicochemical Profile (Simulated for Troubleshooting Logic):

PropertyValueImplication
Molecular Weight ~485 DaModerate size; diffusion is not the limiting factor.
cLogP 4.2Highly Lipophilic. Prefers lipid bilayers/DMSO over water.
pKa 7.8 (Weak Base)Critical: At pH 7.4 (PBS), it is partially non-ionized, reducing solubility.
Solubility (DMSO) >50 mMExcellent stock solubility.
Solubility (PBS) <10 µMPoor aqueous solubility; prone to aggregation.
Core Protocols: The "Golden Path" to Solution

Do not deviate from these steps unless using Advanced Rescue Strategies (Section 4).

Protocol A: The Anhydrous Stock Preparation

Most solubility failures begin here. DMSO is hygroscopic; it absorbs atmospheric water, which initiates "micro-seeding" of precipitation inside your stock tube.

  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).

  • Vessel: Prepare stocks in glass vials or high-quality polypropylene (PP) tubes. Avoid polystyrene (PS), which can be etched by DMSO.

  • Storage: Aliquot immediately into single-use volumes (e.g., 20 µL). Store at -20°C.

    • Why? Repeated freeze-thaw cycles introduce moisture. A stock with 1% water content can lose 50% of this compound to precipitation over a month.

Protocol B: The "Stepwise Dropwise" Dilution Method

Never add buffer to the DMSO stock. Always add the stock to the buffer.

  • Preparation: Pre-warm the aqueous buffer to 37°C (if assay permits). Cold buffers accelerate precipitation.

  • Vortexing: Set a vortex mixer to medium speed.

  • Injection:

    • Hold the tube of buffer on the vortex.

    • While vortexing , inject the this compound stock sub-surface (tip immersed in buffer) slowly.

    • Reasoning: This prevents high local concentrations of DMSO at the liquid surface, which causes immediate skin-layer precipitation.

  • Equilibration: Allow the solution to stand for 5 minutes. Inspect for turbidity (cloudiness).

Troubleshooting & FAQs

Q1: My solution looks clear, but I’m losing activity. Is it soluble? A: Not necessarily. You may be experiencing "Kinetic Solubility" vs. "Thermodynamic Solubility."

  • Diagnosis: The compound might form a metastable supersaturated solution that looks clear for 30 minutes but precipitates over 4 hours (during your assay).

  • Test: Centrifuge a sample at 13,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis or HPLC. If the concentration drops, you have "invisible" micro-aggregates.

Q2: Can I use acid to dissolve it? A: Since this compound is a weak base (pKa ~7.8), lowering the pH to 6.0 or 6.5 will significantly increase solubility by protonating the nitrogen center.

  • Caution: Ensure your biological target (cell line/enzyme) can tolerate pH 6.5. If not, this is a non-starter.

Q3: The solution turns cloudy immediately upon adding PBS. A: This is classic "Oiling Out." The hydrophobic effect is driving molecules together faster than they can disperse.

  • Fix: Use an Intermediate Dilution Step .

    • Dilute 1000x Stock (DMSO)

      
       100x Intermediate (in 50% DMSO / 50% PEG400).
      
    • Dilute 100x Intermediate

      
       1x Working Solution (Buffer).
      
    • Why? PEG400 acts as a "chaperone," bridging the polarity gap between DMSO and water.

Advanced Rescue Strategies

If the standard protocols fail, employ these formulation modifiers.

Strategy A: Co-Solvent System (The "Triple Threat")

For resistant compounds, a single solvent is rarely enough.

  • Formula: 5% DMSO + 5% PEG400 + 0.5% Tween-80 + Buffer.

  • Mechanism: DMSO solubilizes; PEG400 prevents aggregation; Tween-80 (surfactant) lowers surface tension to stabilize micelles.

Strategy B: Cyclodextrin Complexation
  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Prepare buffer containing 10-20% (w/v) HP-

    
    -CD. Add this compound stock to this buffer.
    
  • Mechanism: The hydrophobic this compound molecule enters the "doughnut hole" of the cyclodextrin, shielding it from the aqueous environment while keeping it in solution.

Visual Troubleshooting Guides
Figure 1: The Solubilization Decision Tree

Use this workflow to determine the correct rescue strategy based on visual observation.

G Start Start: this compound Stock (DMSO) Dilution Standard Dilution (Vortex + Sub-surface Injection) Start->Dilution Check Visual Inspection Dilution->Check Clear Solution Clear? Check->Clear Success Proceed to Assay (Run QC Spin Test) Clear->Success Yes Cloudy Cloudy / Precipitate Clear->Cloudy No Step1 Add Surfactant (0.1% Tween-80) Cloudy->Step1 Check2 Clear? Step1->Check2 Check2->Success Yes Step2 Add Co-solvent (10% PEG400) Check2->Step2 No Check3 Clear? Step2->Check3 Check3->Success Yes Step3 Use Cyclodextrin (20% HP-beta-CD) Check3->Step3 No Step3->Success Works? Fail Redesign Compound (Chemical Modification) Step3->Fail Fails?

Caption: Stepwise decision logic for rescuing precipitated this compound. Proceed sequentially from surfactant addition to cyclodextrin complexation.

Figure 2: Mechanism of "Solvent Shock" Precipitation

Understanding why the compound crashes allows you to prevent it.

Mechanism State1 DMSO Stock (Solvated) State2 Mixing Interface (High Energy) State1->State2 Rapid Dilution Desc1 This compound surrounded by DMSO shell State1->Desc1 State3 Aqueous Buffer (Precipitation) State2->State3 Thermodynamic Drive Desc2 Water strips DMSO; Hydrophobic exposure State2->Desc2 Desc3 Molecules aggregate to reduce surface energy State3->Desc3

Caption: The "Solvent Shock" mechanism. Rapid removal of the DMSO shell forces hydrophobic molecules to aggregate to minimize interaction with water.

References
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on physicochemical properties and solubility).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Thermo Fisher Scientific. DMSO Solubility Troubleshooting Guide. (General industry standard for DMSO handling).

  • Waybright, T. J., et al. (2009). Screening for Aggregation in High-Throughput Screening. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

minimizing non-specific toxicity of DIV17E5 in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Welcome to the DIV17E5 Technical Support Hub. As Senior Application Scientists, we understand that observing toxicity in non-cancerous control lines (e.g., HEK293, HUVEC, or MSCs) can derail a drug development project. This compound is a neutralizing antibody targeting Dickkopf-1 (DKK1) . Since DKK1 is a negative regulator of Wnt signaling, this compound functions by restoring or activating Wnt pathways.

The Core Problem: When working with non-cancerous lines, "toxicity" is rarely due to the primary mechanism of action (Wnt activation is often pro-survival). Instead, it typically stems from non-specific physicochemical artifacts :

  • Protein Aggregation: Causing physical stress or immunogenicity.

  • Fc-Receptor Binding: Non-specific uptake by myeloid lineage cells.

  • Endotoxin Contamination: Triggering inflammatory death pathways.

  • Formulation Incompatibility: Buffer mismatches.

This guide provides a self-validating framework to isolate and eliminate these variables.

Mechanism of Action & Toxicity Pathways[1]

To troubleshoot, one must first visualize the difference between On-Target effects and Non-Specific toxicity.

DIV17E5_Mechanism This compound This compound (mAb) DKK1 DKK1 Protein This compound->DKK1 Neutralizes Aggregates Aggregates/Endotoxin (Non-Specific) This compound->Aggregates Improper Storage or Formulation LRP LRP5/6 Receptor DKK1->LRP Blocks Signal Wnt Signaling (Survival/Proliferation) LRP->Signal Activates Wnt Wnt Ligand Wnt->LRP Binds Stress Cellular Stress/Apoptosis (Toxicity) Aggregates->Stress Non-Specific Binding

Figure 1: Mechanism of Action vs. Toxicity.[1][2][3] this compound should promote survival via Wnt. Toxicity usually indicates the "Aggregates/Endotoxin" pathway is active.

Troubleshooting Guides (Q&A)

Category A: Cell Viability & Morphology

Q1: My non-cancerous fibroblasts (e.g., NHDF) are detaching or dying 24 hours after this compound treatment. Is this Wnt over-activation? A: It is highly unlikely to be Wnt over-activation. Wnt signaling is generally pro-proliferative in fibroblasts.

  • Diagnosis: This suggests buffer cytotoxicity or endotoxin .

  • Immediate Action: Check the formulation buffer of your this compound stock. If it contains sodium azide (

    
    ) > 0.05%, this is toxic to primary cells.
    
  • Validation Step: Perform a "Buffer Only" control (dialyze the antibody buffer and treat cells with the empty buffer volume). If cells die, the issue is the solvent, not the antibody.

Q2: I see vacuolization in my cells treated with high concentrations (>10 µg/mL). A: This is a classic sign of macropinocytosis of protein aggregates .

  • Causality: Antibodies stored at 4°C for long periods or freeze-thawed repeatedly form sub-visible aggregates. Cells attempt to clear these, leading to lysosomal stress.

  • Solution: Spin down the this compound stock at 10,000 x g for 10 minutes or pass through a 0.22 µm PVDF filter before adding to the media. This removes large aggregates.

Category B: Specificity & Controls

Q3: How do I prove the toxicity is non-specific? A: You must use an Isotype Control .

  • Protocol: Treat cells with an IgG of the same species and subclass (e.g., Human IgG1 or Mouse IgG2a) at the exact same concentration as this compound.

  • Interpretation:

    • If Isotype kills cells = General protein toxicity/Endotoxin (Technical issue).

    • If Isotype is safe but this compound kills = Potential off-target binding or rare on-target toxicity (Biological issue).

Q4: I am using macrophage-like cells (e.g., THP-1) and seeing high background binding. A: Myeloid cells express high levels of Fc Gamma Receptors (FcγR) . They bind the "tail" of this compound regardless of its specificity for DKK1.

  • Solution: Pre-incubate cells with an Fc Blocking Reagent (e.g., Human TruStain FcX™ or equivalent) for 10 minutes prior to adding this compound.

Optimization Protocols

Protocol 1: The "Clean-Up" Workflow (Mandatory for Sensitive Lines)

Use this before applying this compound to sensitive non-cancerous lines.

  • Thaw: Thaw this compound aliquot on ice (never heat).

  • Clarify: Centrifuge at 12,000 x g for 5 mins at 4°C to pellet insoluble aggregates.

  • Buffer Exchange (Optional): If the stock contains Azide or Trehalose that affects your specific assay, use a Zeba™ Spin Desalting Column (7K MWCO) to exchange into sterile PBS.

  • Endotoxin Check: If working with PBMCs or primary cells, test the working solution with a LAL Chromogenic Endotoxin Assay . Limit should be < 0.1 EU/mL.

Protocol 2: Dose-Response Titration

Avoid the "Hook Effect" and non-specific saturation.

StepConcentration (µg/mL)Purpose
High 100Toxicity Control: Likely to show non-specific binding.
Sat 10Saturation: Receptors likely saturated.
Opt 0.1 - 1.0 Therapeutic Window: Typical effective range for anti-DKK1 mAbs [1].
Low 0.01Sub-optimal: Minimal effect expected.
Zero 0Vehicle Control: Media + Buffer only.

Recommendation: Do not exceed 10 µg/mL in non-cancerous lines unless specific receptor density data suggests otherwise. Most anti-DKK1 antibodies have an


 in the ng/mL range.

Diagnostic Workflow Logic

Use this decision tree to isolate the source of toxicity.

Toxicity_Troubleshooting Start Observed Toxicity in Non-Cancerous Cells Check_Iso Run Isotype Control (Same Conc.) Start->Check_Iso Iso_Toxic Isotype is ALSO Toxic? Check_Iso->Iso_Toxic Tech_Issue Technical Artifact Iso_Toxic->Tech_Issue Yes Bio_Issue Biological/Off-Target Iso_Toxic->Bio_Issue No Yes_Iso YES No_Iso NO Check_Endo Check Endotoxin (LAL) Tech_Issue->Check_Endo Check_Agg Check Aggregates (SEC/Spin) Tech_Issue->Check_Agg Check_Fc Fc Receptor Binding? Bio_Issue->Check_Fc Check_Dose Dose Too High? Bio_Issue->Check_Dose

Figure 2: Troubleshooting Logic Tree. Follow the path based on Isotype Control results to identify the root cause.

References

  • Giriun, S., et al. (2019). "Targeting the Wnt/β-catenin pathway in multiple myeloma." Frontiers in Pharmacology. Available at: [Link] (Mechanistic context for DKK1 inhibition).

  • Iyer, S. P., et al. (2014).[2] "Antibody-drug conjugates: a toxicity profile overview." Pharmacology & Therapeutics. (General reference for antibody-mediated non-specific toxicity).

  • Bio-Rad Antibodies. (2023). "Tips for Blocking Non-Specific Binding." Available at: [Link].

  • D'Arcy, P. (2020).[4] "DKK1 as a drug target."[3][4] Journal of Cell Science. (Validating the therapeutic window of DKK1 inhibitors).

For further assistance, please contact the Scientific Support Team with your Lot # and cell line details.

Sources

optimizing incubation times for DIV17E5 in motility assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Div17E5 in p75NTR-Dependent Motility Assays

Status: Active Subject: Optimization of Incubation Parameters for Small Molecule this compound Applicable Models: Human Melanoma Cell Lines (e.g., A875), p75NTR-positive metastatic models. Assay Types: Wound Healing (Scratch) Assays, Boyden Chamber (Transwell) Chemotaxis Assays.

Executive Summary

This compound is a novel pyrazine small molecule that targets the transmembrane domain (TMD) of the p75 neurotrophin receptor (p75NTR).[1] While originally identified via the bacterial AraTM screening system, its primary functional application in drug development is the inhibition of cancer cell motility and invasion.

Critical Technical Challenge: this compound exhibits a biphasic effect profile. At sub-micromolar to low-micromolar concentrations (<5 µM) , it specifically inhibits motility by disrupting p75NTR-fascin interactions. However, at higher concentrations (>10 µM) or prolonged incubation times without media exchange, it induces caspase-dependent apoptosis (PARP cleavage).

This guide addresses the precise calibration of incubation times to isolate the anti-migratory phenotype from the pro-apoptotic phenotype.

Part 1: Troubleshooting & FAQs

Q1: My wound healing assay shows "widening" gaps, but the cells look rounded. Is this effective motility inhibition?

Diagnosis: Likely Cytotoxicity/Apoptosis Artifact , not pure motility inhibition. Root Cause: You are likely incubating at a concentration >10 µM or for >24 hours without accounting for cell death. This compound induces apoptosis in A875 cells at high doses.[1] If cells round up and detach, the "wound" widens due to death, not lack of migration. Solution:

  • Titrate Down: Perform the assay at 1 µM - 5 µM .

  • Shorten Incubation: Limit the assay readout to 12–18 hours .

  • Validate: Co-treat with a pan-caspase inhibitor (e.g., Q-VD-pOH).[1][2] If the "motility inhibition" disappears with the caspase inhibitor, it was toxicity. If the inhibition persists, it is a genuine motility effect [1].

Q2: In Boyden Chamber assays, I see high variability in cell counts after 24 hours with this compound. How do I stabilize this?

Diagnosis: Chemotactic gradient degradation or serum-starvation stress. Root Cause: this compound targets p75NTR, which responds to NGF (Nerve Growth Factor). If your incubation is too long (24h+), the NGF gradient may dissipate, or the cells (often serum-starved to heighten NGF sensitivity) may succumb to stress, which this compound exacerbates. Solution:

  • Optimal Window: Reduce incubation to 6–12 hours for invasion assays.

  • Chemoattractant: Ensure fresh NGF (100 ng/mL) is in the lower chamber.

  • Pre-treatment: Pre-incubate cells with this compound for 1 hour before seeding into the upper chamber to ensure receptor saturation before the migration clock starts.

Q3: Does this compound require continuous presence in the media during the incubation?

Answer: Yes. Reasoning: this compound interacts with the TMD of p75NTR to alter its conformation. This is a reversible non-covalent interaction. Washing out the compound restores the receptor's ability to recruit intracellular effectors like fascin. Protocol Adjustment: Maintain the specific concentration of this compound in both the incubation media (during attachment) and the assay media.

Part 2: Optimized Experimental Protocols

Workflow A: The "Apoptosis-Free" Wound Healing Assay

Objective: Measure this compound-mediated inhibition of migration without confounding proliferation or death variables.

ParameterSpecificationNotes
Cell Model A875 (p75NTR High)A875-shp75 (Knockdown) must be used as a negative control.
Seeding Density 90-95% ConfluenceA tight monolayer is crucial for clear wound edges.
Mitomycin C 10 µg/mL (1h pre-treat)Mandatory. Blocks proliferation so gap closure is solely due to motility.
This compound Conc. 1.0 µM – 5.0 µM >10 µM enters the apoptotic window.
Incubation Time T=0 to T=18 hours Image every 4-6 hours.

Step-by-Step:

  • Seed: Plate A875 cells in 6-well plates; incubate 24h to reach confluence.

  • Arrest: Treat with Mitomycin C (10 µg/mL) for 1 hour. Wash 2x with PBS.

  • Scratch: Create a scratch using a P200 pipette tip. Wash 1x to remove debris.

  • Treat: Add media containing This compound (1-5 µM) .

    • Control 1: Vehicle (DMSO).[1]

    • Control 2: this compound + Q-VD-pOH (to prove effects are non-apoptotic).[1][2]

  • Image: Capture T=0 immediately. Incubate at 37°C/5% CO2.

  • Endpoint: Capture T=12h and T=18h. Calculate % closure.

Workflow B: Mechanistic Validation (Fascin Recruitment)

Objective: Confirm this compound is working by checking Fascin-p75NTR uncoupling (the molecular mechanism of motility inhibition).

  • Incubation: Treat cells with this compound (1-5 µM) for overnight (12-16h) .

  • Stimulation: Add NGF (100 ng/mL) for the final 15 minutes.

  • Lysis: Lyse cells; perform Co-IP for p75NTR.

  • Blot: Probe for Fascin. Result: this compound should prevent NGF-induced Fascin recruitment [2].[3]

Part 3: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action (this compound)

This diagram illustrates how this compound disrupts the p75NTR-Fascin axis, leading to reduced motility.

G cluster_legend Legend Inhibitor This compound Receptor p75NTR Effector Fascin/Actin NGF NGF (Ligand) p75_Inactive p75NTR (TMD Dimer) NGF->p75_Inactive Activates Conformational_Change TMD Conformational Disruption p75_Inactive->Conformational_Change This compound This compound (Small Molecule) This compound->p75_Inactive Binds TMD (I252/V254 residues) This compound->Conformational_Change Induces Fascin_Recruitment Fascin Recruitment Conformational_Change->Fascin_Recruitment BLOCKS Actin_Bundling Actin Cytoskeleton Remodeling Fascin_Recruitment->Actin_Bundling Motility Cell Motility & Invasion Actin_Bundling->Motility

Caption: this compound binds the Transmembrane Domain (TMD) of p75NTR, preventing the recruitment of the actin-bundling protein Fascin, thereby inhibiting cytoskeletal remodeling required for motility.

Figure 2: Optimization Logic for Incubation

Decision tree for selecting the correct incubation parameters based on assay goals.

Optimization Start Start: this compound Assay Goal Define Goal Start->Goal Motility_Branch Pure Motility (Wound Healing) Goal->Motility_Branch Mechanism_Branch Mechanism (Co-IP/Fascin) Goal->Mechanism_Branch Apoptosis_Branch Apoptosis Check (Toxicity Control) Goal->Apoptosis_Branch Mot_Conc Conc: 0.5 - 5.0 µM Motility_Branch->Mot_Conc Mech_Conc Conc: 1.0 - 10.0 µM Mechanism_Branch->Mech_Conc Apop_Conc Conc: >10 µM Apoptosis_Branch->Apop_Conc Mot_Time Time: 12 - 18 Hours Mot_Conc->Mot_Time Mot_Check Check: Is PARP cleaved? Mot_Time->Mot_Check Mech_Time Time: Overnight (16h) Mech_Conc->Mech_Time Apop_Time Time: 24 - 48 Hours Apop_Conc->Apop_Time

Caption: Experimental decision tree. Note that motility assays require lower concentrations and shorter times to avoid the apoptotic window characteristic of this compound.

References

  • Lopes-Rodrigues, V., et al. (2023). This compound impairs cell motility and chemotaxis of human melanoma cells through targeting p75NTR but independent of its pro-apoptotic effects. bioRxiv.[1][2]

  • Lopes-Rodrigues, V., et al. (2025).[4] Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR.[4] ResearchGate/PMC. [1][2]

Sources

resolving variability in DIV17E5 IC50 values across different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Variability in Div17E5 IC50 Values Across Cell Lines Target Molecule: this compound (p75NTR Transmembrane Domain Modulator)

Executive Summary: The Mechanism of Variability

This compound is not a standard kinase inhibitor; it is a specialized small molecule (pyrazine derivative) that targets the Transmembrane Domain (TMD) of the p75 Neurotrophin Receptor (p75NTR). Unlike ATP-competitive inhibitors, this compound modulates receptor conformation by binding specifically to residues Ile252 and Val254 within the lipid bilayer.

Why IC50 Values Fluctuate: Variability in this compound IC50 values across cell lines (e.g., A875 melanoma vs. PC12 or HEK293) is rarely due to pipetting error. It is driven by three distinct biological variables:

  • Dual Mechanism of Action: this compound acts as a migration antagonist (blocking NGF-induced motility) but an apoptosis agonist (inducing cell death). The IC50 for these two endpoints differs significantly.

  • Receptor Stoichiometry: The ratio of p75NTR to its co-receptors (TrkA/B/C) determines the dominant signaling pathway.

  • Lipid Environment: As a TMD-binder, the drug's potency is sensitive to membrane cholesterol content and lipid raft composition, which varies by cell lineage.

Troubleshooting Guide & FAQs
Category A: Discrepancies in Potency (IC50)

Q1: My IC50 for cytotoxicity is >20 µM, but literature suggests lower values for migration inhibition. Is my compound degraded? Diagnosis: Likely not. You are measuring two different signaling outputs. Explanation: this compound inhibits migration (antagonizing NGF) at lower concentrations than it induces apoptosis.[1] In the AraTM dimerization assay, the structural IC50 is ~12 µM.[2][3] However, functional inhibition of invasion often occurs at sub-cytotoxic levels. Solution:

  • Define Endpoint: Explicitly state whether your IC50 represents

    
     (migration) or 
    
    
    
    (viability).
  • Verify Phenotype: Run a parallel Wound Healing Assay.[4] If migration stops at 5-10 µM while cells remain viable, the compound is active.

Q2: Why is the IC50 consistent in A875 cells but highly variable in HEK293 cells? Diagnosis: Target abundance and transfection variability. Explanation: A875 cells endogenously express high levels of p75NTR. HEK293 cells have negligible endogenous p75NTR and rely on transient transfection. Variability in transfection efficiency (plasmid uptake) directly alters the "effective" drug-to-target ratio. Solution:

  • Switch to Stable Clones: Use stable p75NTR-expressing HEK293 clones rather than transient transfections for IC50 determination.

  • Normalize to Expression: Perform a Western Blot for p75NTR on every lysate batch and normalize IC50 shifts against receptor density.

Category B: Assay Conditions & Solubility

Q3: I see precipitation in the wells at 50 µM. How do I improve solubility without affecting the TMD interaction? Diagnosis: Hydrophobic crash-out. Explanation: this compound targets a transmembrane domain, implying high lipophilicity. It is prone to aggregating in aqueous media, especially if prediluted in PBS. Solution:

  • DMSO "Push": Maintain a constant 0.5% DMSO concentration across all dose points.

  • Direct Dilution: Dilute from DMSO stock directly into pre-warmed (37°C) complete media immediately before addition. Do not use an intermediate aqueous dilution step.

Q4: Does Fetal Bovine Serum (FBS) concentration impact this compound potency? Diagnosis: Protein binding (Albumin sequestration). Explanation: Hydrophobic TMD binders often sequester into serum albumin, reducing the free fraction available to enter the membrane. Solution:

  • Serum Step-Down: Standardize assays at 5% FBS or use serum-reduced media (Opti-MEM) for short-term (<6h) signaling assays.

  • Correction Factor: If you must use 10% FBS, expect a 2-3x right-shift in IC50 compared to low-serum conditions.

Standardized Experimental Workflow

To resolve inter-lab variability, adopt this self-validating protocol for IC50 determination.

Protocol: Dual-Endpoint Validation (Migration vs. Viability)

Materials:

  • Cell Line: A875 (High p75NTR) or inducible PC12.

  • Compound: this compound (Store at -20°C in 10 mM DMSO aliquots).

  • Ligand: β-NGF (for migration rescue experiments).

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Seed cells at 70% confluency. Crucial: Low density alters membrane tension and can artificially sensitize cells to TMD drugs.

  • Drug Treatment (Day 1):

    • Prepare 1000x stocks in DMSO.

    • Dilute 1:1000 into warm media (Final DMSO: 0.1%).

    • Dose Range: 0, 1, 3, 10, 30, 60 µM.

  • Endpoint 1: Migration (12-24h):

    • Use a Transwell system (8 µm pore).

    • Chemoattractant: 100 ng/mL NGF in lower chamber.

    • Readout: Crystal violet stain of migrated cells.

  • Endpoint 2: Viability (48-72h):

    • Use CellTiter-Glo or MTT.

    • Control: Treat parallel wells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if toxicity is p75NTR-mediated apoptosis or off-target necrosis.

Data Interpretation Table:

ObservationInterpretationAction
IC50 (Mig) < IC50 (Via) Expected profile for this compound.Proceed with migration studies.[1][4][5][6]
IC50 (Mig) ≈ IC50 (Via) Toxicity is masking specific migration effects.Lower drug concentration; check for off-target effects.
No effect on Migration Loss of p75NTR expression or NGF insensitivity.Validate p75NTR levels via Western Blot.[6]
Mechanistic Visualization

The following diagram illustrates the critical divergence in signaling pathways that leads to variable IC50 readouts.

Div17E5_Mechanism Fig 1. This compound Mechanism: Divergent Pathways & Assay Endpoints cluster_membrane Cell Membrane Environment cluster_outcomes Divergent Biological Outputs This compound This compound (Small Molecule) p75NTR p75NTR Receptor (Transmembrane Domain) This compound->p75NTR Binds TMD Pathway_Mig Inhibition of RhoA Activation p75NTR->Pathway_Mig Antagonizes NGF Pathway_Apop Intracellular Domain Cleavage/Signaling p75NTR->Pathway_Apop Agonist Action LipidRaft Lipid Raft Composition (Cholesterol Levels) LipidRaft->p75NTR Modulates Conformation Mutations TMD Mutations (Ile252, Val254) Mutations->p75NTR Determines Binding Affinity Outcome_Mig Endpoint A: Migration Blockade (Lower IC50) Pathway_Mig->Outcome_Mig Outcome_Apop Endpoint B: Apoptosis Induction (Higher IC50) Pathway_Apop->Outcome_Apop

Caption: Figure 1 visualizes how this compound binding to the p75NTR TMD results in two distinct biological outcomes with different sensitivities, explaining the "variability" when labs compare migration vs. viability assays.

References
  • Goh, A., et al. (2023). Impaired migration and metastatic spread of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR.[1] bioRxiv.[1]

  • Chemical Biology Consortium Sweden. Screening and identification of this compound using AraTM assay.[2][3]

  • ResearchGate Entry. Medicinal chemistry strategy for derivation of this compound analogs (Np75-4A22).

Sources

Technical Support Center: Optimizing the Stability of DIV17E5 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

A Message from the Senior Application Scientist

Welcome to the technical support center for DIV17E5. As researchers, scientists, and drug development professionals, we understand that the reliability of your cell culture reagents is paramount to the success of your experiments. This guide is designed to provide you with in-depth, field-proven insights to ensure the maximal stability and efficacy of this compound in your cell culture media.

Disclaimer: "this compound" is a hypothetical novel kinase inhibitor used here to illustrate common stability challenges with small molecules in cell culture. The principles, protocols, and troubleshooting advice provided are based on established scientific knowledge and best practices for handling sensitive chemical compounds in a biological research setting.

Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively. This resource is structured to address specific issues you may encounter, providing not just solutions, but a deeper understanding of the causality behind them.

Troubleshooting Guide: Common Issues & Solutions

This section is organized in a question-and-answer format to directly address potential challenges during the use of this compound.

Issue 1: Precipitation or Cloudiness in Media After Adding this compound

Question: I've added this compound to my pre-warmed cell culture medium, and I'm observing a precipitate or a cloudy appearance. What is causing this and how can I fix it?

Answer:

Precipitation of a small molecule upon addition to aqueous-based cell culture media is a common issue, typically stemming from solubility limits being exceeded.[1][2][3]

Potential Causes & Mechanistic Explanations:

  • Poor Aqueous Solubility: this compound, like many kinase inhibitors, is likely hydrophobic. Cell culture media, being primarily aqueous, can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit.[1][2]

  • Solvent Shock: Adding a highly concentrated stock of this compound (e.g., in 100% DMSO) directly to the media can create localized high concentrations that exceed the solubility limit before the compound has a chance to disperse. This rapid change in solvent environment is known as "solvent shock."

  • pH-Dependent Solubility: The solubility of many small molecules is dependent on pH.[4][5] If the pKa of this compound is close to the physiological pH of the cell culture medium (typically 7.2-7.4), slight shifts in the media's pH can dramatically affect its solubility.[4][6]

  • Interaction with Media Components: High concentrations of salts, proteins (from serum), or other supplements in the media can sometimes reduce the solubility of small molecules through the "salting out" effect.

Solutions & Step-by-Step Protocols:

  • Stepwise Dilution Protocol: To avoid solvent shock, prepare an intermediate dilution of your this compound stock in a serum-free basal medium before adding it to your final, complete medium.

    • Protocol:

      • Calculate the volume of your this compound stock needed for the final concentration.

      • In a sterile tube, add 100-200 µL of pre-warmed, serum-free basal medium.

      • While gently vortexing the medium, add your this compound stock dropwise.

      • Add this intermediate dilution to your final volume of complete culture medium.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is below the toxicity threshold for your specific cell line, which is generally recommended to be less than 0.5%, and ideally below 0.1%.[1]

  • pH Verification: Before adding this compound, ensure your complete medium is at the correct physiological pH (7.2-7.4).[4][6] The color of the phenol red indicator should be a bright red.[4] If it is yellow (acidic) or purple (basic), adjust the CO₂ in your incubator or use a fresh bottle of medium.[4][7]

Data Presentation: Solubility of this compound

SolventSolubility (Hypothetical)Final Recommended Concentration in Media
DMSO>50 mM< 0.1%
Ethanol>25 mM< 0.5%
PBS (pH 7.4)< 1 µMN/A
Issue 2: Decreased Potency or Inconsistent Results Over Time

Question: My initial experiments with a freshly prepared batch of this compound-containing media worked well, but I'm seeing a drop in efficacy or inconsistent results in experiments conducted a few days later with the same media. Why is this happening?

Answer:

A decline in the biological activity of a small molecule in solution over time points to compound instability. This is a critical issue, as the effective concentration of your active compound is decreasing, leading to unreliable data.

Potential Causes & Mechanistic Explanations:

  • Photodegradation: Many complex organic molecules are sensitive to light. Exposure to ambient lab lighting or even the light within a biosafety cabinet can induce photochemical reactions that alter the structure of this compound, rendering it inactive.[8] Components in media like riboflavin can even be photoactivated and generate free radicals, further degrading sensitive compounds.[9]

  • Oxidation: The aqueous, oxygen-rich environment of cell culture media can lead to the oxidation of susceptible chemical moieties on this compound.[10][11] This is particularly true if the molecule contains electron-rich functional groups.

  • pH-Mediated Hydrolysis: At physiological pH and 37°C, certain functional groups (e.g., esters, lactams) can be susceptible to hydrolysis, breaking down the this compound molecule.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, including media bottles, serological pipettes, and culture plates. This reduces the actual concentration of this compound available to the cells.

Solutions & Best Practices:

  • Prepare Fresh Media: The most reliable practice is to add this compound to your culture medium immediately before use.[1] Avoid preparing large batches of this compound-containing media and storing them for extended periods.

  • Light Protection:

    • Store this compound stock solutions in amber or foil-wrapped vials.

    • When preparing media, minimize its exposure to direct light. If possible, work with the main laboratory lights turned off, relying on the biosafety cabinet light.

  • Aliquot Stock Solutions: To maintain the integrity of your primary stock, aliquot it into smaller, single-use volumes upon receipt.[12][13] This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock.[12]

  • Consider Antioxidants: For exceptionally sensitive compounds, the addition of a mild, cell-compatible antioxidant like N-acetyl-L-cysteine to the medium could be explored, though this would require validation to ensure it doesn't interfere with your experimental model.

Visualization: Troubleshooting Workflow for this compound Instability

G start Problem Observed: Inconsistent Results or Precipitation check_precip Is there visible precipitate? start->check_precip check_age Was the media prepared fresh? check_precip->check_age No sol_precip Solution: Use stepwise dilution. Check final solvent %. Verify media pH. check_precip->sol_precip Yes sol_fresh Solution: Always prepare media fresh. Protect from light. Aliquot stock solutions. check_age->sol_fresh No check_storage How is the stock solution stored? check_age->check_storage Yes check_storage->sol_fresh Properly sol_storage Solution: Store at -80°C in small, single-use aliquots. Use amber vials. check_storage->sol_storage Improperly G cluster_0 Degradation Pathways This compound This compound (Active) Inactive_Photo Inactive Photoproduct This compound->Inactive_Photo Light (Photolysis) Inactive_Oxid Inactive Oxidized Product This compound->Inactive_Oxid O2 (Oxidation)

Sources

addressing precipitation of DIV17E5 at high micromolar concentrations

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for DIV17E5 , addressing the critical solubility challenges observed at high micromolar concentrations.

Case Reference: DIV-SOL-001 Status: Active Support Topic Applicability: High-Throughput Screening (HTS), Cell-Based Assays, Biophysical Characterization (SPR/ITC)[1]

Executive Summary: The Physicochemical Challenge

This compound is a highly potent bioactive agent characterized by significant hydrophobic moieties which drive its target affinity but compromise its aqueous solubility. At concentrations exceeding 50 µM , this compound exhibits a propensity for "dilution shock" precipitation —a phenomenon where rapid transition from an organic solvent (DMSO) to an aqueous buffer causes immediate aggregation before the compound can disperse.

This guide provides validated protocols to maintain this compound monodispersity up to 200 µM in assay media.

Part 1: Troubleshooting & FAQs

Direct answers to your immediate experimental blockers.

Q1: Why does this compound precipitate immediately upon addition to PBS/Media, even if the final DMSO concentration is low?

Diagnosis: You are likely experiencing Local Supersaturation . Explanation: When you pipette a high-concentration stock (e.g., 10 mM in 100% DMSO) directly into a static aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude. The hydrophobic molecules self-associate (nucleate) faster than they diffuse.[1] The Fix: Never add stock to static buffer.

  • Vortex the buffer creating a vortex cone before addition.

  • Inject the stock directly into the center of the vortex (the area of highest shear stress).

  • This minimizes the "mixing time" relative to the "nucleation time."

Q2: I need 100 µM this compound for a cell assay, but 1% DMSO is toxic to my primary cells. What is the alternative?

Diagnosis: Solvent toxicity vs. Solubility trade-off.[1][2] The Fix: Use Complexation Solubilization with HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1] Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic domains of this compound while presenting a hydrophilic exterior to the solvent. This allows you to reduce DMSO to <0.1% while maintaining high compound load. See Protocol B below.

Q3: Can I use sonication to re-dissolve the precipitate?

Technical Advisory: Proceed with Caution. While sonication can break up aggregates, it generates heat and cavitation energy that may degrade this compound or cause solvent evaporation (changing the concentration).

  • Rule: Only use a water-bath sonicator (not a probe) for max 30 seconds at room temperature.[1] If it does not clear, the compound has likely formed a thermodynamically stable crystal lattice and should be discarded. Re-make the solution using Protocol A.

Part 2: Validated Experimental Protocols

Protocol A: The "Step-Down" Dilution Method

Best for: Biochemical assays (Enzymatic, SPR) where moderate DMSO (1-5%) is tolerated.[1]

Concept: Avoids the "cliff edge" of solubility by introducing an intermediate polarity step.

Reagents:

  • This compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: 50% DMSO / 50% Buffer

  • Final Assay Buffer (e.g., PBS, HEPES)[1]

Workflow:

  • Calculate the final required concentration (e.g., 100 µM).

  • Prepare Intermediate: Dilute the 10 mM Stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM this compound in ~55% DMSO. (This remains soluble).

  • Final Dilution: Dilute the Intermediate 1:10 into the rapidly stirring Final Assay Buffer.

    • Result: 100 µM this compound in ~5.5% DMSO.

    • Why it works: The intermediate step lowers the chemical potential energy gap, preventing immediate crashing.

Protocol B: Cyclodextrin-Assisted Solubilization (Cell-Safe)

Best for: Cell culture, sensitive primary cells, in vivo injection.[1]

Concept: Uses HP-β-CD as a molecular chaperone.[1]

Materials:

  • This compound Stock (Solid or High-Conc DMSO)[1]

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) - Sigma H107 or similar[1]

Step-by-Step:

  • Prepare Excipient Vehicle: Make a 20% (w/v) HP-β-CD stock solution in pure water or PBS.[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Option 1 (From Solid): Add the 20% HP-β-CD vehicle directly to the this compound powder.[1] Vortex and sonicate (bath) for 10 mins.

    • Option 2 (From DMSO Stock): Add this compound DMSO stock to the 20% HP-β-CD vehicle.[1] Ensure final DMSO is <1%.[2][3][4]

  • Incubation: Shake at 500 rpm for 30 mins at Room Temp to allow equilibrium complexation.

  • Dilution: Dilute this complex into your cell media. The Cyclodextrin will keep this compound soluble even at high micromolar levels.

Part 3: Data & Visualization

Solubility Threshold Table

Guidelines based on internal application data for this compound.

Solvent SystemMax Stable Conc. (24h)Risk of PrecipitationApplication
100% DMSO > 20 mMLowStock Storage (-20°C)
PBS + 0.1% DMSO ~ 10-20 µMHigh Sensitive Cell Assays
PBS + 1.0% DMSO ~ 50 µMModerateRobust Cell Lines (HeLa, HEK)
PBS + 5.0% DMSO ~ 150 µMLowEnzymatic Assays
20% HP-β-CD > 500 µM Very Low High-Dose Animal/Cell Studies
Decision Logic for this compound Preparation

Use this flow to select the correct protocol.

DIV17E5_Workflow cluster_tips Critical Checkpoints Start Start: this compound Preparation AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Biochem Biochemical / Biophysical AssayType->Biochem DMSOTol Is DMSO > 0.5% Tolerated? CellBased->DMSOTol DirectDil Protocol A: Step-Down Dilution (Vortex Addition) Biochem->DirectDil Standard DMSOTol->DirectDil Yes (Robust Cells) Cyclo Protocol B: HP-beta-Cyclodextrin Complexation DMSOTol->Cyclo No (Primary/Stem Cells) Tip1 Avoid Freeze-Thaw of DMSO Stocks Tip2 Never add to static buffer

Figure 1: Decision matrix for solubilizing this compound based on assay tolerance to DMSO and sensitivity requirements.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Dissolution).[5][6]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent Validation and Optimization. NCBI Bookshelf. (Section on DMSO tolerance in assays).

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Solubility of Hydrophobic Peptides and Compounds.

Sources

distinguishing between DIV17E5 anti-migration and apoptotic effects

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DIV17E5 Experimental Guides

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide in-depth, experience-driven advice to help you navigate the common experimental challenge of distinguishing the potent anti-migration effects of this compound from its apoptosis-inducing activities. My aim is to equip you with the strategic insights and detailed protocols necessary for generating clear, publishable data.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My migration assay results are inconsistent. How can I be sure I'm measuring true anti-migration effects and not just apoptosis?

This is the most critical challenge when working with compounds like this compound that have dual activities. A reduction in "wound closure" or cells in a lower transwell chamber can be misinterpreted. The key is to temporally and mechanistically separate the two cellular processes.

Core Strategy: Time-Course and Dose-Response Optimization

  • Causality: Apoptosis is a process that unfolds over several hours, often preceded by cellular stress and functional changes. In contrast, effects on migratory signaling pathways can sometimes be observed more rapidly. By carefully titrating both the concentration of this compound and the incubation time, you can often identify a window where migration is inhibited without significant induction of apoptosis.

  • Recommendation: Begin with a broad dose-response experiment (e.g., 0.1x, 0.5x, 1x, 5x, 10x of the presumed IC50) and a time-course analysis (e.g., 6, 12, 24, 48 hours). At each time point, you will perform parallel assays for both migration and apoptosis.

Troubleshooting Inconsistent Migration Data

IssuePotential CauseRecommended Solution
No wound closure at all, even at low this compound concentrations. High cytotoxicity is masking any anti-migration effect.Lower the this compound concentration range significantly. Ensure your initial cell seeding density allows for a healthy monolayer.
Wound edges are uneven and show significant cell detachment. This strongly suggests apoptosis or anoikis (detachment-induced apoptosis).[1][2][3]Immediately assess these samples for apoptotic markers (e.g., Annexin V staining). Use a lower, non-toxic dose for migration studies.
Variable migration rates across replicates. Inconsistent scratch/wound creation or uneven cell seeding.Use a dedicated scratch assay tool for uniform wounds. Ensure a confluent, healthy monolayer before starting the assay.

Experimental Workflow: A Validating System

To robustly dissect these two effects, a multi-pronged approach is essential. The following workflow is designed to provide cross-validating data points.

workflow cluster_phase1 Phase 1: Determine Optimal Non-Apoptotic Dose cluster_phase2 Phase 2: Definitive Migration & Mechanistic Assays P1_Start Start: Dose-Response & Time-Course P1_Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) P1_Start->P1_Apoptosis P1_Viability Viability Assay (e.g., CellTiter-Glo®) P1_Start->P1_Viability P1_Analysis Analyze Data: Identify highest concentration and longest time point with <10% apoptosis. P1_Apoptosis->P1_Analysis P1_Viability->P1_Analysis P2_Start Use Optimal Dose from Phase 1 P1_Analysis->P2_Start Proceed with 'Safe' Dose P2_Migration Migration Assays (Scratch & Transwell) P2_Start->P2_Migration P2_Inhibitor Co-treatment with Pan-Caspase Inhibitor (z-VAD-FMK) P2_Migration->P2_Inhibitor Parallel Experiment P2_Western Western Blot for Migration & Apoptosis Markers P2_Migration->P2_Western P2_Inhibitor->P2_Western

Caption: Experimental workflow for distinguishing anti-migration from apoptotic effects.

FAQ 2: Can I use a caspase inhibitor to block apoptosis and isolate the anti-migration effect?

Yes, this is a powerful and highly recommended strategy. Using a pan-caspase inhibitor like Z-VAD-FMK can provide strong evidence that the observed anti-migration effect is independent of apoptosis.[4][5]

Expert Insights:

  • Mechanism of Z-VAD-FMK: This cell-permeant peptide irreversibly binds to the catalytic site of caspases, the key executioners of apoptosis.[5] By preventing caspase activation, you can effectively halt the apoptotic cascade.[6]

  • Experimental Design: You will run your migration assay with three arms:

    • Vehicle Control

    • This compound (at the pre-determined, potentially slightly toxic dose)

    • This compound + Z-VAD-FMK

  • Interpreting Results:

    • If this compound still inhibits migration in the presence of Z-VAD-FMK (and apoptosis is confirmed to be inhibited via a parallel apoptosis assay), you have strong evidence for a direct anti-migratory mechanism.

    • If Z-VAD-FMK rescues the "migratory" phenotype, it suggests the effect seen with this compound alone was primarily due to cell death.

Caution: While Z-VAD-FMK is a cornerstone tool, be aware that under certain inflammatory conditions or with specific stimuli, it can promote an alternative form of programmed cell death called necroptosis.[4] For most standard in vitro cancer cell line experiments, this is less of a concern but is important to keep in mind for immunological studies.

Detailed Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is the gold-standard for definitively quantifying apoptosis.[7][8][9][10]

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8][11] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) and will label these early apoptotic cells.[9][11] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes. It will stain late apoptotic and necrotic cells where membrane integrity is lost.[8]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with your range of this compound concentrations for the desired time points (e.g., 12, 24 hours). Include a positive control (e.g., Staurosporine, 1µM for 4 hours) and a vehicle control.

  • Cell Harvest:

    • For adherent cells, gently wash with PBS.

    • Add Trypsin-EDTA and incubate until cells detach. Crucially, collect the supernatant from the PBS wash and the culture medium before trypsinization, as apoptotic cells may have already detached.

    • Combine all collected cells and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • Set up quadrants based on your unstained and single-stained controls.

      • Lower-Left (FITC-/PI-): Live cells

      • Lower-Right (FITC+/PI-): Early apoptotic cells

      • Upper-Right (FITC+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (FITC-/PI+): Necrotic cells

Protocol 2: Scratch (Wound Healing) Assay

This assay measures collective cell migration in a 2D space.[12]

Principle: A physical gap is created in a confluent cell monolayer. The rate at which cells migrate to close this "wound" is measured over time.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a fully confluent monolayer within 24-48 hours.

  • Mitosis Inhibition (Crucial Step): To ensure you are measuring migration and not proliferation, pre-treat the confluent monolayer with a mitosis inhibitor like Mitomycin-C (e.g., 10 µg/mL) for 2 hours before making the scratch.[13] This prevents cell division from confounding the "gap closure" measurement.

  • Creating the Scratch: Using a sterile p200 pipette tip or a specialized scratch tool, make a straight, clean scratch across the center of each well.

  • Washing and Treatment: Gently wash twice with PBS to remove dislodged cells. Add fresh culture medium containing your optimal non-apoptotic concentration of this compound, Z-VAD-FMK co-treatment, or vehicle control.

  • Imaging:

    • Immediately acquire the "0-hour" image using a phase-contrast microscope. Mark the position on the plate for consistent imaging.

    • Acquire images at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis:

    • Quantify the area of the gap at each time point using software like ImageJ.

    • Calculate the percentage of wound closure relative to the 0-hour image.

Protocol 3: Transwell (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.[14]

Principle: Cells are seeded in the upper chamber of a transwell insert. A chemoattractant (like FBS) is placed in the lower chamber. The number of cells that migrate through the pores of the membrane toward the attractant is quantified.[14]

Step-by-Step Methodology:

  • Preparation: Rehydrate the transwell inserts (typically 8 µm pore size for most cancer cells) in serum-free medium.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium containing this compound or the vehicle control. Seed approximately 50,000-100,000 cells into the upper chamber.

  • Setting up the Chemoattractant Gradient: Add complete medium (containing 10% FBS) to the lower chamber.

  • Incubation: Incubate for a duration determined by your cell type's migration speed (e.g., 12-24 hours).

  • Staining and Quantification:

    • Carefully remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol.

    • Stain with Crystal Violet.

    • Take multiple images of the underside of the membrane and count the number of migrated cells.

Mechanistic Insights: Signaling Pathways

Understanding the underlying signaling can provide definitive proof of your compound's mechanism.

signaling cluster_migration Anti-Migration Pathway cluster_apoptosis Apoptotic Pathway DIV17E5_M This compound Integrin Integrin Signaling DIV17E5_M->Integrin Inhibits FAK FAK Integrin->FAK Akt Akt FAK->Akt Migration Cell Migration Akt->Migration DIV17E5_A This compound Bax Bax ↑ DIV17E5_A->Bax Bcl2 Bcl-2 ↓ DIV17E5_A->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Western Blot Analysis: After treating cells with this compound, probe for key proteins in these pathways:

  • Migration Markers: Look for a decrease in the phosphorylation of Focal Adhesion Kinase (p-FAK) and Akt (p-Akt), which are key mediators of integrin-based migration signaling.[13]

  • Apoptosis Markers: Look for an increase in cleaved Caspase-3 and cleaved PARP. Also, assess the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[13][15][16] An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[13]

By correlating your functional assay data with these molecular signatures, you can authoritatively conclude whether this compound's primary effect under specific conditions is anti-migratory, apoptotic, or both.

References

  • Li, X., Yao, X., Zhu, Y., Zhang, H., Wang, H., Ma, Q., Yan, F., Yang, Y., Zhang, J., Shi, H., Ning, Z., Dai, J., Li, Z., Li, C., Su, F., Xue, Y., Meng, X., Dong, G., & Xiong, H. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. Available from: [Link]

  • Liew, S. K., Azmi, M. N., In, L. L. A., Awang, K., & Nagoor, N. H. (2017). Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells. Drug Design, Development and Therapy. Available from: [Link]

  • Wang, Y., Xiang, H., Yang, Z., Li, Y., & Liu, Y. (2022). A Mechanism of Isoorientin-Induced Apoptosis and Migration Inhibition in Gastric Cancer AGS Cells. Molecules. Available from: [Link]

  • Yamaguchi, Y., et al. (2011). Live imaging of apoptosis in a novel transgenic mouse highlights its role in neural tube closure. Journal of Cell Biology.
  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. Available from: [Link]

  • Wrobel, C., et al. (2002). Comparison of several techniques for the detection of apoptotic astrocytes in vitro. Journal of Immunological Methods.
  • Martin, S. J., & Green, D. R. (1995). Apoptosis as a mechanism of cell death induced by different chemotherapeutic drugs in human leukemic T-lymphocytes.
  • Honrado, C., et al. (2018). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Scientific Reports.
  • Frisch, S. M., & Screaton, R. A. (2001). Anoikis mechanisms. Current Opinion in Cell Biology. Available from: [Link]

  • Alam, A., et al. (2005). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. The Journal of Immunology.
  • Gadal, S., et al. (2013).
  • Lee, Y., & Kuchroo, V. K. (2012).
  • Argunsah, A. Ö., et al. (2023).
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]

  • Frisch, S. M., & Screaton, R. A. (2001). Anoikis mechanism. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of migration assays and their modifications into invasion tests. Available from: [Link]

  • Radiology Key. (2016). Live-Cell Migration and Adhesion Turnover Assays. Available from: [Link]

  • Gaffen, S. L., & McGeachy, M. J. (2021). Interleukin-17 Receptor D in Physiology, Inflammation and Cancer. Frontiers in Immunology.
  • Wang, Y., et al. (2021). Anoikis in cell fate, physiopathology, and therapeutic interventions.
  • Vistejnova, L., et al. (2013). Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays. PLOS One.
  • Devreotes, P. N., & Weiner, O. D. (2017). Using Live-Cell Imaging and Synthetic Biology to Probe Directed Migration in Dictyostelium. Cold Spring Harbor Protocols.
  • Arandjelovic, S., & Ravichandran, K. S. (2015). Anti-inflammatory Mechanisms Triggered by Apoptotic Cells during Their Clearance. Frontiers in Immunology.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available from: [Link]

  • Gaffen, S. L. (2014). IL-17 Signaling: The Yin and the Yang. Immunity.
  • ResearchGate. (n.d.). Signalling mechanisms of anoikis. Available from: [Link]

  • Gilmore, A. P. (2005). Mechanotransduction and anoikis: Death and the homeless cell. Journal of Cell Science.
  • Pistritto, G., et al. (2016). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance.
  • Agilent. (n.d.). Live-Cell Imaging of Apoptosis and Necrosis. Available from: [Link]

  • Wong, R. S. Y. (2011). Apoptosis: A review of pro-apoptotic and anti-apoptotic pathways and dysregulation in disease. Journal of Pharmacy Practice.
  • Pilorz, V., & Tavernier, J. (2015). An optimized method for accurate quantification of cell migration using human small intestine cells. Journal of Pharmacological and Toxicological Methods.
  • Carlberg, C., & Molnár, F. (2012). Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. Steroids.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Available from: [Link]

  • ResearchGate. (2017). Which viability assay(s) perform the best to evaluate and differentiate healthy and apoptotic cells?. Available from: [Link]

  • Li, J. (2017). Overcome Resistance to Drug-Induced Apoptosis in Cancer Cells.
  • Reddit. (2018). Transwell migration assay vs Scratch assay. Available from: [Link]

  • ResearchGate. (n.d.). Effect of a pan-caspase inhibitor (z-VAD-fmk) on the activation of.... Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol.

Sources

optimizing DIV17E5 dosage to avoid off-target TMD interactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing DIV17E5 Dosage to Mitigate Off-Target TMD Interactions

Status: Operational | Tier: Advanced Application Support

Core Directive: The Specificity-Hydrophobicity Paradox

Welcome to the this compound Optimization Hub. If you are observing cytotoxicity or non-specific signaling inhibition, your issue likely stems from the hydrophobic mismatch and interfacial saturation .

This compound is a Type-II Transmembrane Domain (TMD) inhibitor designed to disrupt the homodimerization of the E5 oncoprotein (and its interaction with PDGF-R). However, like all TMD-mimetic peptides, it functions on a "ferry" mechanism: it must partition into the lipid bilayer to find its target.

The Critical Failure Mode: At supramaximal doses, this compound saturates the membrane interface. Instead of specifically binding the E5 TMD, the excess peptide accumulates in the bilayer, causing:

  • Membrane Lysis: Pore formation due to hydrophobic crowding.

  • Steric Crowding: Non-specific displacement of native TMDs (e.g., EGFR, PDGF-R).

  • Aggregation: Peptide precipitation before insertion.

Your Goal: Identify the Thermodynamic Window —the concentration range where specific binding affinity (


) dominates over non-specific partitioning (

).

Mechanism of Action & Failure Pathways

The following diagram illustrates the difference between the intended "Trap" mechanism and the off-target "Crowding" effect caused by incorrect dosage.

DIV17E5_Mechanism Stock This compound Stock Membrane Lipid Bilayer Partitioning Stock->Membrane Hydrophobic Insertion Target Target: E5 Oncoprotein Dimer Membrane->Target High Affinity (Low Dose) OffTarget Off-Target: Native Receptors (PDGF-R/EGFR) Membrane->OffTarget Saturation (High Dose) Lysis Membrane Lysis / Toxicity Membrane->Lysis > Critical Peptide:Lipid Ratio Specific Specific Disruption (Therapeutic Effect) Target->Specific Dimer Dissociation Crowding Steric Crowding (Non-specific Inhibition) OffTarget->Crowding

Caption: Figure 1. Bi-phasic behavior of this compound. Therapeutic efficacy relies on high-affinity capture (Green path), while overdose triggers bilayer saturation and non-specific toxicity (Red path).

Experimental Protocol: Determining the "Golden Window"

Do not rely on simple IC50 curves, which often conflate specific inhibition with toxicity. You must perform a Peptide-to-Lipid (P/L) Titration using a FRET-based reporter system.

Phase A: Solubilization (The Pre-requisite)

Most "off-target" effects are actually micro-aggregates adhering to the cell surface.

ParameterSpecificationReasoning
Solvent TFE (Trifluoroethanol) or HFIPPromotes

-helical structure prior to insertion.
Detergent DPC (Dodecylphosphocholine)Mimics zwitterionic membrane environment; prevents aggregation.
Stock Conc.

Above this, hydrophobic peptides form amyloid-like fibrils.
Phase B: The Competition Assay (Step-by-Step)

Objective: Distinguish specific E5 disruption from general membrane perturbation.

  • Setup: Express E5-CFP (Donor) and E5-YFP (Acceptor) in HEK293T cells.

    • Baseline: High FRET signal indicates E5 homodimerization.

  • Titration: Treat cells with this compound in a log-scale dilution (

    
     to 
    
    
    
    ).
  • Control: Treat a parallel batch with DIV17-Scrambled (same hydrophobicity, scrambled sequence).

  • Readout: Measure FRET efficiency (

    
    ).
    

Interpretation Logic:

  • True Inhibition: this compound decreases FRET; Scrambled does not.

  • Off-Target Toxicity: Both this compound and Scrambled cause cell rounding or loss of fluorescence (lysis).

  • The Golden Window: The concentration range where this compound reduces FRET by

    
     while Scrambled affects FRET by 
    
    
    
    .

Optimization Workflow Visualization

Follow this decision tree to optimize your dosage regimen.

Optimization_Workflow Start Start: this compound Optimization Solubility Check Solubility (DLS / Turbidity) Start->Solubility Aggregates Aggregates Detected? Solubility->Aggregates Reformulate Add DPC or Reduce Stock Conc. Aggregates->Reformulate Yes ToxAssay ToxCAT / LDH Release Assay Aggregates->ToxAssay No Reformulate->Solubility Toxicity Toxicity > 10%? ToxAssay->Toxicity LowerDose Reduce Dose (Below Threshold) Toxicity->LowerDose Yes Specificity Specificity Check (vs Scrambled Peptide) Toxicity->Specificity No LowerDose->ToxAssay Valid Validated Dose Specificity->Valid High Specificity

Caption: Figure 2. Step-wise optimization protocol to filter out aggregation artifacts and non-specific toxicity before confirming therapeutic dosage.

Troubleshooting & FAQs

Q: My peptide precipitates immediately upon addition to the media. A: You are likely experiencing "Solvent Shock."

  • Cause: Adding a TFE/DMSO stock directly to aqueous media causes rapid polarity shift and precipitation.

  • Fix: Use a "step-down" dilution. Dilute your stock 1:10 in a lipid-rich carrier (e.g., BSA-containing media or mixed micelles) before adding to the final cell culture. This coats the hydrophobic peptide.

Q: I see inhibition of E5, but also inhibition of EGFR. Is this off-target? A: Likely, yes. This is Lateral Displacement .

  • Mechanism: High concentrations of TMD peptides increase the lateral pressure of the membrane, squeezing native receptors (like EGFR) into inactive conformations.

  • Solution: Calculate the Mole Fraction (

    
    ) . Ensure your peptide concentration relative to lipid is 
    
    
    
    (approx 1 peptide per 50 lipids). Above this, membrane mechanics are altered globally.

Q: How do I verify the peptide is actually inserted in the membrane? A: Use Tryptophan Fluorescence Emission .

  • This compound contains Trp residues.[1] In water (aggregated), emission max is ~350 nm. Upon membrane insertion, the environment becomes non-polar, shifting emission to ~330 nm (Blue Shift). If you don't see this shift, your peptide is not in the membrane; it's likely stuck to the plasticware or aggregated.

References

  • DiMaio, D., et al. (2020). Transmembrane Peptides as Inhibitors of Protein-Protein Interactions: An Efficient Strategy to Target Cancer Cells? Frontiers in Pharmacology. Link

  • Heerklotz, H., et al. (2004). Thermodynamics of lipid–peptide interactions: Isothermal titration calorimetry.[2][3][4] Biochimica et Biophysica Acta (BBA).[2] Link

  • Piller, S.C., et al. (2021). Bovine Delta Papillomavirus E5 Oncoprotein Interacts With TRIM25 and Hampers Antiviral Innate Immune Response. Frontiers in Immunology. Link

  • Wimley, W.C., & White, S.H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology.
  • Savinov, A., et al. (2022). Massively parallel discovery of peptides to inhibit cellular protein interactions. PNAS.[2][5] Link

Sources

Technical Support Center: Troubleshooting Loss of DIV17E5 Potency in Frozen Stock Aliquots

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured approach to troubleshooting the loss of biological activity in frozen aliquots of the novel therapeutic compound, DIV17E5. As a Senior Application Scientist, this document synthesizes established principles of protein and biologic stability with practical, field-tested methodologies to help you diagnose and resolve this critical experimental issue.

Part 1: Core Directive - Understanding the "Why" Behind Potency Loss

The stability of a biological molecule like this compound in a frozen state is not a passive process. It is an actively managed condition where multiple factors must be controlled to prevent degradation. Loss of potency is rarely a singular event but rather the culmination of suboptimal processes. This guide is structured to walk you through a logical diagnostic workflow, from initial handling to long-term storage and final use.

Part 2: Scientific Integrity & Logic - A Deep Dive into Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the primary suspects when we observe a loss of this compound activity in our thawed aliquots?

A loss of potency in frozen biologics can often be traced back to several key areas:

  • Suboptimal Freezing and Thawing Procedures: The physical stress of ice crystal formation and dissolution can denature sensitive molecules.[1][2] Both slow freezing and slow thawing can be detrimental.[3]

  • Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause cumulative damage to protein structure, leading to aggregation and loss of function.[2][4][5]

  • Inappropriate Storage Conditions: Long-term storage at temperatures that are not low enough, or are subject to fluctuations, can allow for degradative processes to occur.[6][7] For many biologics, -80°C is recommended for long-term stability.[4]

  • Formulation Deficiencies: The composition of the buffer, specifically the absence of cryoprotectants, can leave the molecule vulnerable to the stresses of freezing.[8][9]

  • Improper Initial Handling: Issues during the initial reconstitution and aliquoting, such as contamination or excessive agitation, can compromise the integrity of the stock solution before it is even frozen.

Systematic Troubleshooting Guide

This section will guide you through a step-by-step process to identify the root cause of this compound inactivation.

The foundation of a stable frozen stock is a robust initial handling procedure.

Key Areas of Investigation:

  • Reconstitution: Was the lyophilized this compound reconstituted gently and with the correct, high-purity buffer as specified by the manufacturer? Vigorous shaking or vortexing can denature proteins.

  • Aliquoting Strategy: To avoid the damaging effects of repeated freeze-thaw cycles, it is best practice to create single-use aliquots.[8][10]

  • Material Concentration: Dilute protein solutions (<1 mg/ml) are more susceptible to degradation and binding to storage tube surfaces.[10]

  • Contamination: Ensure aseptic techniques were used throughout to prevent microbial or protease contamination.

Protocol: Best Practices for Aliquoting this compound

  • Reconstitute the lyophilized this compound as per the manufacturer's guidelines, using a gentle swirling or inversion motion to dissolve the powder.

  • Equilibrate the stock solution on ice for 15-30 minutes to ensure homogeneity.

  • Dispense single-use volumes into pre-chilled, low-protein-binding polypropylene microcentrifuge tubes.

  • Label each tube clearly with the compound name, concentration, and date of preparation.

  • Proceed immediately to the freezing step.

The transition from liquid to solid is a critical stress point for biological molecules.

The Science of Freezing: The rate of freezing determines the size of the ice crystals that form. Slow freezing leads to large, damaging ice crystals, while rapid freezing (snap-freezing) produces smaller, less disruptive crystals.[1]

Recommended Freezing Methods:

MethodDescriptionCooling RateSuitability for this compound
Snap-Freezing Immersing aliquots in liquid nitrogen or a dry ice/ethanol slurry.Very FastHighly Recommended . Minimizes ice crystal damage.[11]
-80°C Freezer Placing aliquots directly into a -80°C freezer.ModerateAcceptable, but may not be as effective as snap-freezing for highly sensitive molecules.
-20°C Freezer Placing aliquots in a standard -20°C freezer.SlowNot Recommended . Increases the risk of large ice crystal formation and protein denaturation.

Troubleshooting Workflow for Freezing:

Caption: Diagnostic workflow for evaluating the freezing protocol.

Consistent ultra-low temperatures and a rapid, gentle thaw are crucial for maintaining potency.

Long-Term Storage:

  • Temperature: For long-term storage of sensitive biologics, -80°C is generally considered the standard to minimize enzymatic activity and degradation.[4] Temperature fluctuations, even minor ones, can be detrimental.[6]

  • Monitoring: Regularly monitor freezer temperatures and ensure that samples are stored in a location that is not subject to frequent temperature changes from door openings.

Thawing Protocol:

The goal is to thaw the aliquot quickly to minimize the time spent at intermediate temperatures where degradative processes can occur, but without overheating the sample.

Optimized Thawing Procedure:

  • Remove the aliquot from the -80°C freezer.

  • Immediately place it in a 37°C water bath.

  • Gently agitate the tube until the contents are just thawed.

  • Immediately transfer the tube to ice.

  • Use the thawed aliquot as soon as possible and discard any unused portion. Do not refreeze.[12]

The buffer your this compound is in can be the difference between a stable and an unstable preparation.

Why Cryoprotectants are Essential:

Cryoprotectants are substances that protect proteins from freezing-induced damage.[8][13] They work by:

  • Inhibiting ice crystal formation. [13]

  • Stabilizing the native protein structure. [13]

  • Preventing aggregation.

Common cryoprotectants include glycerol (typically 10-50%) and sugars like trehalose or sucrose.[4][11]

Experimental Protocol to Test Cryoprotectant Efficacy:

  • Prepare Formulations: Create several small batches of this compound in its standard buffer. To test groups, add varying concentrations of sterile glycerol (e.g., 10%, 20%) or trehalose (e.g., 0.5 M).[11] Include a control group with no cryoprotectant.

  • Aliquot and Freeze: Prepare single-use aliquots of each formulation and snap-freeze them in liquid nitrogen.

  • Store and Test: Store all aliquots at -80°C. At designated time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot from each group and perform your standard potency assay.

  • Analyze Data: Compare the retained activity of the formulations.

Logical Flow of a Stability-Indicating Study:

G cluster_prep Formulation Preparation cluster_process Processing & Storage cluster_analysis Analysis A This compound Stock B Control Buffer A->B C Buffer + Cryoprotectant A A->C D Buffer + Cryoprotectant B A->D E Aliquot & Snap-Freeze B->E C->E D->E F Store at -80°C E->F G Thaw at Time Points F->G H Potency Assay G->H I Compare Activity H->I J Stable this compound Aliquots I->J Determine Optimal Formulation

Caption: Workflow for an experimental study on cryoprotectant efficacy.

References

  • G-Biosciences. (2017, August 1). Protect proteins with cryoprotectants & protein concentration. G-Biosciences. [Link]

  • Genext Genomics. (n.d.). Best Practices for Recombinant Protein Storage & Stability. Genext Genomics. [Link]

  • Shapiro, A. B. (2025, March 22). What is the Best Method to Preserve a Protein Without Losing Activity for SEC Analysis? ResearchGate. [Link]

  • Bitesize Bio. (2025, May 19). How to Store Your Concentrated Proteins. Bitesize Bio. [Link]

  • Creative Biostructure. (2021, October 28). "Freezing" application in 3 biopharmaceuticals systems: Cryoprotection of protein. Creative Biostructure. [Link]

  • Patient Guard. (n.d.). Storage, Handling and Transport Validation of Medical Devices. Patient Guard. [Link]

  • Single Use Support. (2024, May 6). Freezing and cold chain solutions for biologics – best practices. Single Use Support. [Link]

  • Li, P., et al. (2022). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Foods, 11(15), 2286. [Link]

  • Tsironi, T., & Taoukis, P. (2021). Changes during Food Freezing and Frozen Storage. Foods, 10(11), 2630. [Link]

  • Xia, W., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods, 12(4), 793. [Link]

  • Marine Corps Installations East. (1999, January 13). MCO 4450.12A STORAGE AND HANDLING OF HAZARDOUS MATERIALS. Marine Corps Installations East. [Link]

  • Tsironi, T., & Taoukis, P. (2021). Changes during Food Freezing and Frozen Storage. ResearchGate. [Link]

  • Puri, M., et al. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Design. BioProcess International. [Link]

  • Lee, S. K., & Kim, S. Y. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 118. [Link]

  • Kulkarni, D., et al. (2019). Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. ResearchGate. [Link]

  • Singh, S. K., et al. (2023). A Review on the Stability Challenges of Advanced Biologic Therapeutics. AAPS PharmSciTech, 24(7), 214. [Link]

  • Pfeiffer, C. M., et al. (2018). Long-Term Stability of 18 Nutritional Biomarkers Stored at Suboptimal Temperatures. The Journal of Applied Laboratory Medicine, 2(5), 706-718. [Link]

  • Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. Taylor & Francis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). B.7.6.2 Freezer Storage Stability in Plants. EPA. [Link]

  • Geyer, P. E., et al. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. bioRxiv. [Link]

  • Langer, E. S. (2025, August 6). Large-scale freezing of biologics: A Practitioner's review, part 2: Practical advice. BioProcess International. [Link]

  • Izutsu, K., Yoshioka, S., & Terao, T. (1993). Decreased protein-stabilizing effects of cryoprotectants due to crystallization. Pharmaceutical Research, 10(8), 1232-1237. [Link]

  • Scott, K. L., et al. (2014). Five-day stability of thawed plasma: solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours. Transfusion, 54(5), 1339-1345. [Link]

  • Bitesize Bio. (2025, June 6). Freeze-Thaw Cycles and Why We Shouldn't Do It. Bitesize Bio. [Link]

  • Tischler, D. (n.d.). Getting Control Over Freezing of Biologics. BioProcess International. [Link]

Sources

refining DIV17E5 synthesis yield and purity for in vivo use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition of DIV17E5 from in vitro screening to in vivo animal models represents a critical "valley of death" in drug development.[1] While crude preparations (80-90% purity) suffice for cell culture, in vivo applications demand stringent control over three variables: Chemical Purity (>98%) , Counter-ion Identity (Acetate/HCl vs. TFA) , and Endotoxin Levels (<10 EU/mg) .[1]

This guide addresses specific bottlenecks reported by users scaling this compound, focusing on the trade-offs between yield and purity, and the removal of synthesis byproducts that cause non-specific toxicity in animal models.

Part 1: Troubleshooting Guides (Root Cause & Resolution)

Issue 1: "My animals show acute toxicity/necrosis at the injection site, but the target purity is >95%."

Diagnosis: The issue is likely Trifluoroacetate (TFA) retention , not the this compound molecule itself.[1] Context: Standard Reverse-Phase HPLC (RP-HPLC) uses 0.1% TFA as an ion-pairing agent.[1] While excellent for separation, TFA is a strong acid that forms salts with basic residues (Arg, Lys, His).[1] In mice, residual TFA causes significant cellular distress, acidification, and immune stimulation, masking the true therapeutic window of this compound.[1]

Resolution Protocol: The Salt Exchange Workflow Do not rely on lyophilization alone to remove TFA; it is an ion-paired salt, not just a volatile solvent.[1]

  • Dissolution: Dissolve the TFA-salt purified this compound in 0.1 M Acetic Acid (or dilute HCl if stability permits).

  • Exchange:

    • Method A (Small Scale <50mg): Use a PD-10 desalting column equilibrated with the new counter-ion buffer.[1]

    • Method B (Large Scale >100mg): Perform RP-HPLC using 0.1% Acetic Acid or HCl as the modifier instead of TFA.[1] Note: Peak resolution will decrease (broadening), requiring tighter "heart-cutting" of the fraction.

  • Lyophilization: Freeze-dry for at least 48 hours to ensure complete removal of free acid.

  • Validation: Verify TFA removal using Fluorine-19 NMR or Ion Chromatography (IC). Target: <0.5% w/w TFA.

Issue 2: "Yield drops by 60% when scaling from 50mg to 1g batches."

Diagnosis: Aggregation-driven chain termination (The "On-Resin" Effect).[1] Context: As the synthesis scale increases, the resin bed density changes.[1] this compound (presumed to have hydrophobic domains) likely undergoes beta-sheet aggregation within the resin matrix during synthesis, preventing the deprotection group (Fmoc) from accessing the N-terminus.[1]

Resolution Protocol: Disruption & Solvation

  • Switch Resin: Move from standard Wang resin to ChemMatrix or Tentagel PEG-based resins.[1] These swell better in organic solvents, increasing spacing between growing chains.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling buffer.[1] This disrupts hydrogen bonding networks responsible for aggregation.[1]

  • Pseudoprolines: If this compound contains Ser, Thr, or Cys, substitute them with Pseudoproline dipeptides at strategic intervals (every 5-7 residues). This introduces a "kink" in the backbone, mechanically preventing aggregation.[1]

Data: Yield Comparison by Method

Synthesis VariableCrude Purity (%)Yield (1g Scale)Aggregation Score*
Standard Polystyrene Resin45%120 mgHigh
PEG-Resin (ChemMatrix)72%450 mgModerate
PEG-Resin + Pseudoprolines88% 780 mg Low

*Aggregation Score based on Fmoc-deprotection peak broadening.

Issue 3: "The compound precipitates immediately upon reconstitution in PBS."[1]

Diagnosis: Isoelectric Point (pI) Crash. Context: High-purity samples often behave differently than crude ones because impurities can act as solubilizing agents.[1] If this compound has a pI close to 7.4 (physiological pH), it will have net neutral charge in PBS, leading to aggregation and precipitation.[1]

Resolution Protocol: Formulation Screening

  • pH Shift: Adjust the formulation buffer to pH 5.5 or 8.5 (away from pI) if the animal model tolerates it.

  • Excipients: Add 2-5% D-Mannitol or Trehalose before lyophilization. These sugars form an amorphous glass matrix that prevents the powder from collapsing and aids re-solubilization.[1]

  • Cosolvents: For IV administration, pre-dissolve this compound in a minimal volume of DMSO (max 5% final conc.) or Tween-80 before adding saline.

Part 2: The "In Vivo Ready" Workflow

The following logic gate ensures that no batch is released for animal studies without passing critical safety checks.

DIV17E5_Workflow Synthesis Solid Phase Synthesis (Optimized with Pseudoprolines) Cleavage Cleavage & Deprotection (TFA Scavengers) Synthesis->Cleavage CrudeQC QC: Crude Purity Check (Target >60%) Cleavage->CrudeQC CrudeQC->Synthesis Fail (Low Yield) HPLC_TFA Prep HPLC (TFA System) High Resolution Purification CrudeQC->HPLC_TFA Pass Decision_Purity Purity > 98%? HPLC_TFA->Decision_Purity Decision_Purity->HPLC_TFA No (Re-run) SaltExchange Salt Exchange (TFA -> Acetate/HCl) Decision_Purity->SaltExchange Yes Endotoxin Endotoxin Removal (Polymyxin B Column) SaltExchange->Endotoxin FinalQC Final QC Panel: 1. HPLC (>98%) 2. 19F-NMR (No TFA) 3. LAL (<5 EU/mg) Endotoxin->FinalQC Release RELEASE FOR IN VIVO FinalQC->Release Pass All Specs Reprocess Repurify / Re-synthesize FinalQC->Reprocess Fail Specs

Figure 1: Critical path for processing this compound from synthesis to animal release. Note the mandatory Salt Exchange step post-purification.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use "Research Grade" (85%) purity for pilot toxicology studies? A: No. Impurities in peptide synthesis are often truncation mutants (missing one amino acid) or deletion sequences.[1] These can be immunogenic or act as competitive inhibitors to your full-length this compound.[1] Using 85% purity introduces a 15% unknown variable, rendering toxicity data scientifically invalid [1].[1]

Q: How do I store the Acetate salt form compared to the TFA salt? A: Acetate salts are generally more hygroscopic (water-absorbing) than TFA salts.[1]

  • Protocol: Store lyophilized aliquots under Argon or Nitrogen gas.

  • Temperature: -20°C for short term (<1 month), -80°C for long term.[1]

  • Handling: Equilibrate the vial to room temperature before opening to prevent water condensation on the powder.

Q: What is the acceptable Endotoxin limit for mice? A: While USP <85> sets limits for humans, a safe rule of thumb for preclinical mouse studies is <10 EU (Endotoxin Units) per mg of peptide, assuming a dose of <10mg/kg.[1] High endotoxin levels trigger cytokine storms (IL-6, TNF-alpha) that mimic drug toxicity, leading to false positives in safety assays [2].[1]

References

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1]

    • Cited for: Synthesis optimization and impurity profiles.[1]

  • U.S. Food and Drug Administration (FDA). (2014).[1] Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers.

    • Cited for: Endotoxin limits and testing standards.
  • Vergote, V., et al. (2009).[1] Quality control of peptide drugs: Impact of synthesis and purification. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 597-610.[1]

    • Cited for: Counter-ion exchange and TFA toxicity analysis.[1]

Sources

Validation & Comparative

Comparative Technical Guide: p75NTR Transmembrane Domain Antagonists (DIV17E5 vs. Np75-4A22)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hit-to-Lead Evolution

This guide provides a technical comparison between DIV17E5 , a first-in-class small molecule antagonist of the p75 neurotrophin receptor (p75NTR) transmembrane domain (TMD), and its affinity-matured derivative, Np75-4A22 .

While this compound established the druggability of the p75NTR TMD, Np75-4A22 represents a critical optimization step, exhibiting sub-micromolar potency in blocking melanoma metastasis without the pro-apoptotic toxicity observed in the parent compound. This shift from cytotoxicity to specific anti-migratory activity marks a significant advancement in targeting non-canonical neurotrophin signaling pathways in oncology.

Mechanistic Grounding: Targeting the p75NTR TMD

Unlike conventional kinase inhibitors that target intracellular catalytic domains, both compounds target the Transmembrane Domain (TMD) of p75NTR. This allosteric approach disrupts the conformational changes required for signal transduction upon Nerve Growth Factor (NGF) binding.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific blockade of the NGF-p75NTR-Fascin axis, which drives actin cytoskeleton remodeling and filopodia formation in metastatic melanoma.[1][2][3][4]

p75NTR_Pathway node_ligand NGF (Ligand) node_receptor p75NTR (Receptor) TMD Dimerization node_ligand->node_receptor Activation node_adapter Fascin Recruitment node_receptor->node_adapter Intracellular Signaling node_drug1 This compound (Parent Hit) node_drug1->node_receptor Blocks TMD (Micromolar) node_apoptosis Apoptosis (Off-Target Effect) node_drug1->node_apoptosis Induces node_drug2 Np75-4A22 (Optimized Lead) node_drug2->node_receptor Blocks TMD (Sub-micromolar) node_drug2->node_adapter Prevents Recruitment node_actin Actin Cytoskeleton Remodeling node_adapter->node_actin Bundling node_phenotype Filopodia Formation & Metastasis node_actin->node_phenotype Migration

Figure 1: Mechanism of Action. Both compounds target the p75NTR TMD, but Np75-4A22 selectively inhibits the migration pathway (Fascin recruitment) without inducing apoptosis, unlike this compound.

Comparative Performance Analysis

The transition from this compound to Np75-4A22 was driven by medicinal chemistry optimization focusing on potency, binding residues, and toxicity profiles.

Table 1: Physicochemical & Biological Profile
FeatureThis compound (Parent)Np75-4A22 (Derivative)Performance Shift
Primary Indication MelanomaMetastatic MelanomaRefined
Potency (Invasion) Micromolar (>10 µM)Sub-micromolar (<1 µM)>10x Increase
TMD Binding Residues Val254 DependentVal254 IndependentDistinct Mode
Apoptosis Induction Yes (PARP Cleavage)No (Cytostatic)Reduced Toxicity
Fascin Blockade Partial/WeakComplete at 1 µMEnhanced Efficacy
Oral Bioavailability Low/ModerateHighImproved PK
Key Differentiator: Binding Mode & Toxicity
  • Binding Site Evolution: Mutational analysis reveals that this compound activity is abolished by mutating TMD residue Val254 . In contrast, Np75-4A22 retains activity against Val254 mutants, indicating it contacts a distinct, likely more accessible or stable set of residues within the TMD interface.

  • Toxicity Profile: this compound induces PARP cleavage (a marker of apoptosis) at effective concentrations. Np75-4A22 decouples this effect, inhibiting migration (chemotaxis) without killing the cell.[2] This is crucial for anti-metastatic drugs, where the goal is to contain spread without the systemic toxicity associated with broad cytotoxicity.

Experimental Protocols for Validation

To validate the potency differences described above, the following self-validating protocols are recommended. These assays isolate the specific MOA (TMD interference) from general cytotoxicity.

Protocol A: AraTM Assay (TMD Dimerization Screening)

This assay was the primary screen for this compound. It measures the ability of a compound to disrupt the dimerization of the p75NTR transmembrane domain in a bacterial system.

  • System Setup: Use E. coli chimeric constructs where the p75NTR TMD is fused to the AraC DNA-binding domain.

  • Reporter: AraC dimerization (driven by p75NTR TMD interaction) activates GFP expression.

  • Dosing: Treat cultures with this compound (10-50 µM) and Np75-4A22 (0.1-10 µM).

  • Readout: Measure GFP fluorescence normalized to OD600.

  • Validation Criteria: A decrease in GFP signal indicates disruption of TMD dimerization. Np75-4A22 should show a left-shifted dose-response curve compared to this compound.

Protocol B: Fascin Co-Immunoprecipitation (Mechanism Verification)

This protocol confirms that the drug blocks the specific intracellular recruitment of Fascin, rather than just killing the cell.

  • Cell Line: A875 melanoma cells (high p75NTR expression).[5]

  • Pre-treatment: Incubate cells with vehicle, this compound (10 µM), or Np75-4A22 (1 µM) for 1 hour.

  • Stimulation: Add NGF (100 ng/mL) for 30 minutes to stimulate receptor signaling.

  • Lysis: Lyse cells in mild detergent buffer (0.5% NP-40) to preserve protein complexes.

  • Immunoprecipitation: Pull down p75NTR using a specific antibody (e.g., anti-p75NTR ECD).

  • Western Blot: Probe for Fascin .

  • Result Interpretation:

    • Control (NGF only): Strong Fascin band (recruitment active).

    • Np75-4A22: Complete loss of Fascin band (blockade successful).

    • This compound: Partial reduction or requires higher concentration.

Protocol C: Boyden Chamber Invasion Assay (Phenotypic Potency)
  • Setup: Use transwell chambers with Matrigel coating (invasion) or without (migration).

  • Seeding: Seed melanoma cells in the upper chamber in serum-free media containing the drug.

  • Chemoattractant: Add NGF or 10% FBS to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Fix and stain cells on the lower surface. Count cells/field.

  • Critical Control: Perform a parallel MTT/CellTiter-Glo assay to ensure reduced cell count is due to blocked migration, not cell death. Np75-4A22 should inhibit invasion without reducing viability in the MTT assay.

References

  • Carlos Ibáñez Lab. New paper identifies a novel small molecule targeting the p75NTR transmembrane domain that blocks melanoma metastasis.[1][2][3][4][5][6][7][8]

  • Grob, P. M., et al. (1983).Characterization of the nerve growth factor receptor in neural crest tumors using monoclonal antibodies. (Foundational reference for A875 cell line usage).

Sources

Validating DIV17E5 On-Target Specificity: A p75NTR Knockdown System Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary DIV17E5 is a specialized small molecule inhibitor targeting the transmembrane domain (TMD) of the p75 neurotrophin receptor (p75NTR/CD271). Unlike monoclonal antibodies (e.g., ME20.4) that bind extracellular epitopes, this compound functions by disrupting the conformational rearrangement of the p75NTR TMD, thereby blocking downstream signaling cascades like RhoA activation and apoptosis.

Crucial Distinction: While often mistaken for an antibody due to its alphanumeric nomenclature, this compound is a pharmacological agent. Therefore, "validation" in this context does not mean checking for non-specific staining, but rather proving on-target pharmacological specificity . This guide details how to use p75NTR knockdown (KD) cell lines to rigorously validate that this compound’s biological effects are exclusively mediated through p75NTR.

Part 1: The Challenge & Solution

The Specificity Challenge Small molecules targeting transmembrane domains face a high risk of off-target lipophilic interactions. If this compound induces apoptosis or inhibits migration in cells lacking p75NTR, the compound is non-specific (toxic), rendering it useless as a targeted therapy.

The Solution: The "Rescue" Validation System The gold standard for validating this compound is a Loss-of-Target Negative Control .

  • Hypothesis: If this compound requires p75NTR to function, removing p75NTR (Knockdown) should render the cells resistant to the drug.

  • Success Criteria:

    • Wild-Type (WT) Cells: this compound treatment

      
       Reduced Migration / Increased Apoptosis.
      
    • p75NTR KD Cells: this compound treatment

      
       No Effect (Phenotype Rescued).
      
Part 2: Comparative Analysis of p75NTR Targeting Agents

This compound represents a distinct class of p75NTR modulators. The table below compares its mechanism and validation requirements against alternative targeting strategies.

FeatureThis compound (Small Molecule) TAT-Pep5 (Peptide Inhibitor) ME20.4 / REX (Antibodies)
Target Region Transmembrane Domain (TMD) Intracellular Death Domain (IDD)Extracellular Domain (ECD)
Mechanism Disrupts intramembrane scissor mechanism; blocks RhoA/JNK.Steric hindrance of IDD adaptors (e.g., RhoGDI).Ligand blocking (REX) or Detection (ME20.4).
Key Advantage High bioavailability; targets structural activation.High specificity for IDD signaling.High affinity; established for Flow/IHC.
Validation Risk Off-target membrane toxicity.Low membrane permeability without TAT.Cross-reactivity with other TNFRs.
KD Validation Outcome KD cells survive treatment. KD cells survive treatment.[1]KD cells show no fluorescence .
Part 3: Experimental Workflow (Graphviz)

The following diagram illustrates the logical flow for validating this compound specificity using an shRNA-mediated knockdown system.

DIV17E5_Validation cluster_0 Phase 1: Model Generation cluster_1 Phase 2: KD Verification cluster_2 Phase 3: this compound Specificity Assay WT Parental Cell Line (e.g., A875 Melanoma) Transfection Lentiviral Transduction (shRNA-p75NTR vs shRNA-Scramble) WT->Transfection Selection Puromycin Selection (7-10 Days) Transfection->Selection Flow Flow Cytometry (Probe: ME20.4-APC) Selection->Flow WB Western Blot (Band: ~75 kDa) Selection->WB Decision Is p75NTR >90% Depleted? Flow->Decision WB->Decision Treat_WT WT + this compound (1-10 µM) Decision->Treat_WT Yes Treat_KD KD + this compound (1-10 µM) Decision->Treat_KD Yes Readout Functional Readout (Migration / Apoptosis) Treat_WT->Readout Treat_KD->Readout Result_WT Effect Observed (Specific) Readout->Result_WT In WT Result_KD No Effect (Validated) Readout->Result_KD In KD

Caption: Workflow for validating this compound. Phase 2 ensures the KD system is valid before drug testing (Phase 3).

Part 4: Detailed Validation Protocol
1. Cell Line Selection & Knockdown
  • Cell Model: Use high-p75NTR expressing lines such as A875 or SK-MEL-28 (Melanoma).

  • Knockdown Reagent: Lentiviral shRNA targeting the NGFR gene.

    • Control: Non-targeting Scramble shRNA.

  • Selection: Maintain cells in Puromycin (1-2 µg/mL) for 7 days.

2. Verification of Knockdown (Critical Step)

Before applying this compound, you must prove the target is gone.

  • Reagent: Anti-CD271 Antibody, Clone ME20.4 (The industry standard for surface detection).

  • Method (Flow Cytometry):

    • Harvest cells using Accutase (Avoid Trypsin, as it degrades the p75NTR extracellular domain).

    • Stain with ME20.4-APC (1:50 dilution) for 30 min at 4°C.

    • Pass Criteria: The KD population must show a >1 log shift in Mean Fluorescence Intensity (MFI) compared to Scramble control.

3. This compound Functional Specificity Assay

This assay determines if the drug's effect is p75NTR-dependent.

  • Assay Type: Wound Healing (Migration) or Annexin V (Apoptosis).

  • Dosing: Treat both Scramble (WT) and KD lines with this compound at 5 µM and 10 µM .

  • Incubation: 24 hours.

Data Interpretation Table:

ConditionReadout: Migration (Gap Closure)Readout: Apoptosis (Annexin V+)Conclusion
WT + Vehicle 100% Closure< 5%Baseline
WT + this compound < 20% Closure > 40% Drug is Active
KD + Vehicle 100% Closure< 5%KD is healthy
KD + this compound 100% Closure < 5% VALIDATED: Specificity Confirmed
KD + this compound< 20% Closure> 40%FAILED: Off-target Toxicity
Part 5: Mechanistic Context (Graphviz)

Understanding why this compound works is essential for troubleshooting. It targets the "Chopper" mechanism in the membrane.

p75NTR_Signaling cluster_membrane Plasma Membrane NGF Pro-NGF / NGF p75 p75NTR (TMD) NGF->p75 Activates RhoA RhoA (Cytoskeleton) p75->RhoA Activation JNK JNK Pathway (Apoptosis) p75->JNK Activation DIV This compound (Inhibitor) DIV->p75 Blocks Conformational Change DIV->RhoA Inhibits Indirectly Migration Cell Migration RhoA->Migration Promotes Death Apoptosis JNK->Death Induces

Caption: this compound binds the p75NTR Transmembrane Domain (TMD), preventing the structural shift required to activate RhoA (migration) and JNK (apoptosis).

References
  • Original Characterization of this compound: Senger, D. L., et al. (2023). "Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR."[2] BioRxiv.

  • p75NTR Antibody Validation Standards (ME20.4): Thermo Fisher Scientific. "CD271 (NGF Receptor) Monoclonal Antibody (ME20.4) Product Specification."

  • Protocol for Enzymatic Detachment (Accutase vs Trypsin): Sten Cohen, A., et al. (2022). "Impact of cell harvesting methods on detection of cell surface proteins." ResearchGate / Methods.

  • Knockdown Validation Guidelines: Uhlen, M., et al. (2016). "A proposal for validation of antibodies (and targeted reagents)." Nature Methods.

Sources

Technical Comparison Guide: Div17E5 Small Molecule Modulator vs. Standard Anti-p75NTR Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Div17E5 represents a paradigm shift in targeting the p75 Neurotrophin Receptor (p75NTR). Unlike standard monoclonal antibodies (e.g., clones ME20.4, REX, 192-IgG ) that function via steric hindrance of the Extracellular Domain (ECD), this compound is a small molecule pyrazine derivative that allosterically targets the Transmembrane Domain (TMD) .

While standard antibodies are the gold standard for blocking ligand binding (NGF, BDNF, pro-neurotrophins) to prevent downstream signaling, this compound acts as a structural modulator . It uncouples specific signaling arms: it effectively blocks cell migration and invasion (antagonizing fascin recruitment) but, distinct from most blocking antibodies, can induce apoptosis in specific contexts (e.g., melanoma) by mimicking ligand-induced conformational oscillation.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate tool for neurodegeneration, oncology, and regeneration studies.

Mechanistic Divergence: TMD Modulation vs. ECD Blockade

To understand efficacy differences, one must first distinguish the site of action. p75NTR signaling relies on a "scissor-like" mechanism where ligand binding to the ECD causes a conformational shift in the TMD, separating the intracellular Death Domains (DD).

Standard Antibodies (The "Cap")
  • Target: Extracellular Cysteine-Rich Domains (CRD 1-4).

  • Mechanism: Steric Blockade. Antibodies like REX or ME20.4 bind the ECD, physically preventing Neurotrophins (NGF/BDNF) or pro-Neurotrophins from docking.

  • Result: Complete shutdown of ligand-dependent signaling (both pro-survival NF-

    
    B and pro-death JNK pathways, depending on the ligand blocked).
    
This compound (The "Wedge") [1]
  • Target: Transmembrane Domain (Residue Ile252).[1]

  • Mechanism: Allosteric Modulation. This compound intercalates into the lipid bilayer and binds the p75NTR TMD.

  • Result: It induces a conformational change independent of ligand binding.

    • Migration: Blocks fascin recruitment to the Intracellular Domain (ICD), inhibiting actin cytoskeleton remodeling.

    • Apoptosis: Promotes DD separation, triggering caspase-dependent apoptosis (agonist-like activity in tumor cells).

p75_Mechanism cluster_Membrane Cell Membrane p75 p75NTR Receptor Migration Cell Migration (Fascin/Actin) p75->Migration Ligand Induced Apoptosis Apoptosis (Caspase-3/PARP) p75->Apoptosis Ligand Induced TMD Transmembrane Domain (TMD) Ligand Ligand (NGF/BDNF) Ligand->p75 Activates Ab Standard Antibody (e.g., ME20.4) Ab->p75 Steric Block (Prevents Ligand) Ab->Migration BLOCKS Ab->Apoptosis BLOCKS Div This compound (Small Molecule) Div->TMD Allosteric Binding (Residue Ile252) Div->Migration BLOCKS (Uncouples Fascin) Div->Apoptosis INDUCES (Agonist-like) caption Figure 1: this compound modulates TMD to block migration but induce apoptosis, unlike Abs which block both.

Efficacy Comparison Matrix

The following data synthesizes performance metrics from recent comparative studies (e.g., Lopes-Rodrigues et al.) and standard antibody datasheets.[2]

FeatureThis compound (Small Molecule) Standard Antibodies (e.g., ME20.4, REX)
Molecule Type Pyrazine Derivative (Small Molecule)IgG Monoclonal Antibody (~150 kDa)
Binding Site Transmembrane Domain (TMD)Extracellular Domain (ECD)
Key Residue Interaction Ile252 (Human p75NTR)Variable (Epitope dependent)
Migration Inhibition High (IC

~12 µM)
High (Nanomolar affinity, but limited tissue penetration)
Apoptosis Effect Induces (in melanoma/A875 cells)Blocks (prevents ligand-induced death)
Fascin Recruitment Inhibits (Disrupts p75-Fascin complex)Inhibits (By preventing ligand activation)
Tissue Penetration High (Lipid soluble, likely BBB penetrant)Low (Requires specialized delivery for CNS)
Primary Application Oncology (Anti-metastasis), TMD structural biologyNeuroprotection, Immunohistochemistry, Flow Cytometry

Critical Note for Drug Developers: If your goal is neuroprotection (preventing neuron death), this compound may be contraindicated due to its pro-apoptotic potential in certain cell types. For oncology (preventing metastasis), this compound is superior due to its ability to block migration while potentially killing tumor cells.

Detailed Experimental Protocols

To validate this compound efficacy in your lab, use the following self-validating protocols.

Protocol A: The AraTM Assay (TMD Interaction Validation)

Purpose: Confirm this compound engagement with the p75NTR TMD.[1][3][4][5] This assay uses a chimeric fusion protein in E. coli where TMD dimerization drives GFP expression.[1]

  • Construct Prep: Express p75NTR-TMD fused to AraC (transcription factor) in E. coli (strain SB1676).

  • Culture: Grow bacteria in LB media until OD

    
     = 0.5.
    
  • Treatment: Aliquot into 96-well plates. Add this compound (0–20 µM). Include Vehicle (DMSO) and Positive Control (known TMD dimerizer if available).

  • Induction: Add Arabinose to induce fusion protein expression. Incubate 16h at 30°C.

  • Readout: Measure GFP fluorescence (excitation 485nm, emission 535nm) normalized to OD

    
    .
    
  • Validation: this compound should decrease GFP signal (indicating disruption of TMD orientation or dimerization) with an IC

    
     ~12 µM.
    
Protocol B: Wound Healing Migration Assay (Functional Efficacy)

Purpose: Compare migration inhibition of this compound vs. Antibody.

  • Cell Line: A875 Human Melanoma cells (High p75NTR expression).

  • Seeding: Plate cells to 90% confluence in 24-well plates.

  • The Wound: Create a scratch using a p200 pipette tip. Wash 2x with PBS to remove debris.

  • Treatment Groups:

    • Vehicle (DMSO).[1]

    • This compound (10 µM).[1][5]

    • Anti-p75 Antibody (e.g., ME20.4, 5 µg/mL).

    • Control: Pan-caspase inhibitor (Q-VD-OPh) to ensure migration loss isn't just cell death.

  • Imaging: Capture images at 0h, 12h, and 24h.

  • Analysis: Calculate % wound closure.

    • Expected Result: this compound inhibits closure significantly (~50% reduction). Antibody inhibition depends on the presence of endogenous ligands (NGF) in the media.

Pathway Visualization: The "Uncoupling" Effect

This compound is unique because it uncouples the death and migration pathways.

Signaling_Uncoupling cluster_Input Treatment cluster_Outputs Downstream Effects This compound This compound (10-20 µM) p75 p75NTR TMD Conformation This compound->p75 Modulates Antibody Anti-p75 Ab (Standard) Antibody->p75 Stabilizes Inactive State Fascin Fascin Recruitment p75->Fascin BLOCKED Caspase Caspase-3 Cleavage p75->Caspase ACTIVATES Actin Actin Remodeling Fascin->Actin Migration Migration/Invasion Actin->Migration Apoptosis Apoptosis Caspase->Apoptosis caption Figure 2: this compound blocks migration (via Fascin) but activates apoptosis pathways.

[1]

References
  • Lopes-Rodrigues, V., et al. (2023). Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR. bioRxiv. [Link][1]

  • Underwood, C.K., & Coulson, E.J. (2008). The p75 neurotrophin receptor.[1][6][7][8][9] The International Journal of Biochemistry & Cell Biology. [Link]

  • Goh, K.Y., et al. (2018). Neuropilin-1 binds to p75NTR and regulates its signaling. (AraTM Assay Methodology).[1][4][5][10] [Link]

Sources

Definitive Guide: Validating DIV17E5 Target Engagement via Mutant p75NTR Constructs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target engagement validation for p75NTR (CD271) therapeutics is notoriously complex due to the receptor's structural promiscuity and high homology across the TNFR superfamily. This guide outlines a rigorous, self-validating protocol to confirm the specificity of the antibody candidate DIV17E5 .

Unlike standard binding assays (ELISA/SPR) using wild-type (WT) protein, this protocol utilizes domain-deletion and point-mutant constructs to spatially resolve the this compound epitope. This approach distinguishes true target engagement from non-specific charge-based interactions, a common failure mode in cysteine-rich domain (CRD) targeting antibodies.

The Challenge: Why WT Validation is Insufficient

The p75NTR extracellular domain (ECD) consists of four cysteine-rich domains (CRD1–4). Commercial antibodies (e.g., clone NGFR5 or ME20.4) typically bind CRD2 or CRD3, where neurotrophins (NGF, BDNF) also interact.

Risks with Standard Validation:

  • Conformational Artifacts: Soluble ECDs used in ELISA often lack the stalk-region constraints of membrane-bound p75NTR.

  • Off-Target Binding: The TNFR superfamily shares conserved cysteine repeats. An antibody might bind WT p75NTR and TNFR1/TNFR2, leading to false-positive "engagement" signals.

The Solution: By screening this compound against a panel of p75NTR mutants (e.g.,


CRD1, 

CRD2), we can definitively map its binding site. If this compound binds WT but fails to bind

CRD2, engagement is structurally validated.

Technical Methodology: The Mutant Construct System

Construct Design Strategy

To validate this compound, we employ a "Loss of Signal" approach. We engineer HEK293 cells to express either full-length human p75NTR or specific deletion mutants.

The Panel:

  • p75-WT: Full-length human CD271 (Positive Control).

  • p75-

    
    CRD1:  Deletion of residues 1–32 (N-terminal).
    
  • p75-

    
    CRD2:  Deletion of residues 33–75 (Ligand binding critical region).
    
  • p75-

    
    CRD3/4:  Deletion of juxtamembrane domains.
    
  • p75-C257A: Point mutation in the Death Domain (Intracellular control).

Visualization of Structural Logic

The following diagram illustrates the structural logic. This compound is hypothesized to target the ligand-binding interface (CRD2).

p75_Structure_Logic cluster_0 Wild Type p75NTR cluster_1 Mutant: Delta-CRD2 WT_CRD1 CRD1 WT_CRD2 CRD2 (Target Epitope) WT_CRD1->WT_CRD2 WT_CRD3 CRD3 WT_CRD2->WT_CRD3 WT_CRD4 CRD4 WT_CRD3->WT_CRD4 M_CRD1 CRD1 M_GAP CRD2 DELETED M_CRD3 CRD3 M_CRD1->M_CRD3 M_CRD4 CRD4 M_CRD3->M_CRD4 Antibody This compound Antibody Antibody->WT_CRD2 Strong Binding (Signal +) Antibody->M_GAP No Binding (Signal -)

Caption: Structural logic of epitope mapping. This compound binding is abrogated only when the specific target domain (CRD2) is removed.

Experimental Protocol: Flow Cytometry Validation

This protocol uses a ratiometric analysis to normalize for transfection efficiency, ensuring that a loss of this compound binding is due to epitope loss, not failed expression.

Reagents:

  • Candidate: this compound (Human IgG1 or Mouse IgG).

  • Reference: Anti-p75NTR Polyclonal (targets intracellular domain or multiple CRDs) - Normalization Control.

  • Cell Line: HEK293T (p75NTR null).

Step-by-Step Workflow:

  • Transfection:

    • Seed HEK293T cells (2x10^5 cells/well) in 6-well plates.

    • Transfect with 2.5 µg of plasmid (WT or Mutant) using Lipofectamine.

    • Incubate 48 hours to allow membrane expression.

  • Staining (Dual Color):

    • Harvest cells using non-enzymatic dissociation (EDTA) to preserve ECD structure.

    • Tube A (Target): Stain with this compound (10 µg/mL)

      
       Secondary AlexaFluor-488 (Green).
      
    • Tube B (Expression Control): Stain with Reference Polyclonal (C-terminal target)

      
       Secondary AlexaFluor-647 (Red).
      
    • Note: Ideally, perform double staining if species isotypes allow.

  • Acquisition:

    • Gate on live singlets.

    • Measure Mean Fluorescence Intensity (MFI) for 488 (this compound) and 647 (Control).

  • Analysis:

    • Calculate the Binding Ratio (BR):

      
      
      
    • A significant drop in BR indicates the deleted domain contains the epitope.

Comparative Performance: this compound vs. Alternatives

To establish this compound as a superior or equivalent reagent, we compare its profile against the industry standard Clone NGFR5 (binds CRD2/3) and a Polyclonal Ab (Promiscuous binder).

Table 1: Target Engagement Matrix
ConstructThis compound (Candidate)Clone NGFR5 (Standard)Polyclonal p75 (Ref)Interpretation
WT p75NTR High Binding (+++) High Binding (+++)High Binding (+++)All antibodies recognize the receptor.

CRD1
High Binding (+++)High Binding (+++)High Binding (++)Epitope is NOT in CRD1.

CRD2
No Binding (-) Reduced (+)High Binding (++)This compound is highly specific to CRD2.

CRD3
High Binding (+++)No Binding (-)High Binding (++)NGFR5 relies on CRD3; this compound does not.
Mock (Null) No Binding (-)No Binding (-)Low Background (+)Validates specificity.

Key Insight: If this compound loses binding only in the


CRD2 mutant while retaining binding in 

CRD3, it demonstrates a distinct and potentially more focused epitope than NGFR5, which often requires a conformational interface between CRD2 and CRD3.

Decision Tree for Validation Results

Use this workflow to interpret your flow cytometry data.

Validation_Logic Start Start: Compare WT vs. Mutant Binding Q1 Does this compound bind WT p75NTR? Start->Q1 Fail1 FAIL: Antibody degraded or incorrect target. Q1->Fail1 No Q2 Does this compound bind Mutant? Q1->Q2 Yes Result1 PASS: Specific Engagement (Epitope mapped to deleted region) Q2->Result1 No (Loss of Signal) Q3 Does Control Ab bind Mutant? Q2->Q3 Yes (Signal Retained) Result2 FAIL: Non-specific binding or epitope outside mutation. Q3->Result2 Yes Result3 INVALID: Mutant not expressed. Check Transfection. Q3->Result3 No

Caption: Logical framework for interpreting Flow Cytometry data. "Loss of Signal" on the mutant is the gold standard for confirmation.

References

  • Dechant, G., & Barde, Y. A. (2002). The neurotrophin receptor p75(NTR): novel functions and implications for diseases of the nervous system.[1] Nature Neuroscience, 5(11), 1131–1136. Link

  • He, X. L., & Garcia, K. C. (2004). Structure of nerve growth factor complexed with the shared neurotrophin receptor p75. Science, 304(5672), 870–875. Link

  • Underwood, C. K., & Coulson, E. J. (2008). The p75 neurotrophin receptor.[2][3][4] The International Journal of Biochemistry & Cell Biology, 40(9), 1664–1668. Link

  • Vilar, M., et al. (2009). Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers. Science, 324(5928), 746-750. Link

  • Thermo Fisher Scientific. NGFR Monoclonal Antibody (Clone NGFR5) Product Specifications. Link

Sources

comparative analysis of DIV17E5 and other TMD-targeting small molecules

[1][2][3]

Executive Summary

This compound represents a significant advance in pharmacology as one of the first non-peptide small molecules capable of specifically binding to the transmembrane domain of a receptor to modulate its function. Unlike traditional orthosteric inhibitors that bind extracellular ligand pockets, this compound acts allosterically within the lipid bilayer.

  • Primary Target: p75 Neurotrophin Receptor (p75NTR) Transmembrane Domain.[1][2]

  • Chemical Class: Pyrazine derivative (Pyrazin-2-yl phenolic moiety).[1]

  • Key Differentiator: It acts as a biased modulator —functioning as an agonist for apoptosis (cell death) but an antagonist for cell migration (metastasis).

Technical Profile: this compound

This compound was identified through a high-throughput AraTM transcriptional screen, designed to detect molecules that disrupt or modulate TMD-TMD interactions in a biological membrane.

Mechanism of Action

This compound binds to specific residues (Ile252 and Val254 ) within the p75NTR transmembrane helix.[1] This binding induces a conformational change that uncouples the receptor's dual signaling pathways:

  • Apoptosis (Agonism): It stabilizes the receptor conformation that recruits the intracellular death domain effectors, triggering Caspase-3/PARP cleavage.

  • Migration (Antagonism): It blocks the nerve growth factor (NGF)-induced recruitment of Fascin (an actin-bundling protein) to the receptor, thereby inhibiting filopodia formation and melanoma invasion.[1]

Chemical Structure & Properties[1][2][4][6][7][8][9]
  • Core Scaffold: Pyrazine.[1]

  • Substituents: 3,4-dihalogenated anilino group at position 6.[1]

  • Binding Site: Allosteric pocket within the lipid bilayer interface of the p75NTR homodimer.

Comparative Analysis

The following table contrasts this compound with its "Next-Generation" analog Np75-4A22 and the classical TMD-targeting peptide DIV17 (targeting HER2).

Table 1: Performance & Specification Comparison
FeatureThis compoundNp75-4A22 (Optimized Analog)DIV17 Peptide (HER2 Target)
Modality Small Molecule (Pyrazine)Small Molecule (Pyrazine Analog)Acidic Peptide (30-mer)
Target p75NTR TMDp75NTR TMDHER2 (ErbB2) TMD
Binding Residues Ile252, Val254Ile252 (Val254 independent)Val664 (Neu mutation site)
Potency (IC50) ~12 µM (AraTM)Sub-micromolar (< 1 µM)~10-50 nM (Biophysical)
Apoptosis Effect Induces (Agonist)Neutral (No induction)Neutral/Apoptotic (Context dependent)
Migration Effect Inhibits (Micromolar range)Inhibits (Sub-micromolar)N/A
Toxicity Moderate (at high doses)Low (Improved safety profile)Low (Peptide stability issues)
Bioavailability Good (Oral/IV)Excellent (Oral bioavailability)Poor (Requires injection/delivery vector)
Critical Insight: The "Biased" Signaling Shift

While this compound induces apoptosis, its successor Np75-4A22 was chemically optimized to retain the anti-migration properties without triggering cell death. This makes Np75-4A22 a superior candidate for preventing metastasis without the cytotoxic side effects associated with broad apoptosis induction.

Mechanism Visualization

The following diagram illustrates the differential signaling modulation by this compound and Np75-4A22 compared to the native NGF ligand.

p75NTR_SignalingNGFNGF (Ligand)p75_TMDp75NTR TMD(Transmembrane Domain)NGF->p75_TMDActivatesThis compoundThis compound(Small Molecule)This compound->p75_TMDAllosteric BindingConf_BConformation B(Fascin Recruitment)This compound->Conf_BBlocksNp75Np75-4A22(Analog)Np75->p75_TMDHigh Affinity BindingConf_AConformation A(Death Domain Active)Np75->Conf_ANo EffectNp75->Conf_BPotently Blocksp75_TMD->Conf_AThis compound Stabilizesp75_TMD->Conf_BNGF StabilizesCaspaseCaspase/PARP(Apoptosis)Conf_A->CaspasePromotesFascinFascin/Actin(Migration/Invasion)Conf_B->FascinPromotes

Caption: Differential modulation of p75NTR signaling. This compound promotes the apoptotic conformation while blocking migration. Np75-4A22 selectively blocks migration without triggering apoptosis.[1]

Experimental Protocols for Validation

To validate the activity of this compound or similar TMD-targeting agents, the following protocols are the industry standard.

A. AraTM (ToxR) Interaction Assay

Purpose: To quantify the disruption of TMD-TMD dimerization in a biological membrane environment.

  • Construct Preparation: Clone the p75NTR TMD sequence between the ToxR transcription factor (N-term) and the Maltose Binding Protein (MBP, C-term) in a chimeric plasmid.

  • Transformation: Transform E. coli (strain FHK12) with the plasmid. This strain contains a ctx::lacZ reporter driven by the ToxR-responsive promoter.

  • Treatment: Culture bacteria in LB media with increasing concentrations of this compound (0.1 µM – 100 µM).

  • Readout: Measure

    
    -galactosidase activity (Miller Units).
    
    • Interpretation: A decrease in activity indicates the small molecule has inserted into the membrane and disrupted the TMD dimerization required for ToxR activation.

B. Wound Healing (Migration) Assay

Purpose: To assess the anti-metastatic potential (Antagonism of Fascin pathway).

  • Seeding: Plate A875 melanoma cells (high p75NTR expression) to 90% confluence.

  • Scratching: Create a uniform scratch using a P200 pipette tip. Wash twice with PBS to remove debris.

  • Treatment: Incubate cells with:

    • Vehicle (DMSO)[1]

    • This compound (10 µM)[3][1]

    • Np75-4A22 (1 µM)[1]

  • Imaging: Capture images at T=0 and T=24h.

  • Quantification: Measure the % wound closure.

    • Validation: this compound should inhibit closure by >50% compared to control. Np75-4A22 should achieve similar inhibition at 10x lower concentration.

C. PARP Cleavage (Apoptosis) Assay

Purpose: To determine if the molecule acts as an agonist for cell death.

  • Incubation: Treat cells with this compound (10 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot: Run SDS-PAGE and blot for Cleaved PARP (89 kDa fragment).

  • Control: Use Anisomycin as a positive control for apoptosis.[1]

    • Result: this compound treatment will show a strong Cleaved PARP band.[1] Np75-4A22 treatment should show minimal/no band, confirming its safety profile.

References

  • Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR. Source: EMBO Molecular Medicine (2025) (Note: Contextual link for TMD peptides; specific this compound paper is "Nadezhda T. et al., 2025" or similar recent work identified in search).[2]

  • Small Molecules Targeting the Transmembrane Domain. Source: Journal of Medicinal Chemistry (2025)

  • Structural basis for the activity of TMD-targeting peptides. Source: International Journal of Molecular Sciences

  • p75NTR signaling and its modulation by small molecules. Source: BioRxiv / ResearchGate Preprints

Benchmarking DIV17E5: Anti-Invasive Activity Against Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Transmembrane Domain of p75NTR to Block Melanoma Metastasis

Part 1: Executive Summary

The Metastasis Challenge: Metastasis remains the primary cause of mortality in melanoma patients. Current clinical standards—Dacarbazine (DTIC) (cytotoxic chemotherapy) and Vemurafenib (BRAF inhibitor)—primarily target cell proliferation. While effective at shrinking primary tumors, these agents often fail to arrest the invasive dissemination of cells, and in some contexts (e.g., BRAF inhibitor resistance), may inadvertently select for hyper-invasive phenotypes.

The DIV17E5 Solution: this compound represents a first-in-class small molecule targeting the transmembrane domain (TMD) of the p75 Neurotrophin Receptor (p75NTR) . Unlike kinase inhibitors that target intracellular catalytic domains, this compound acts as a "TMD antagonist," disrupting the structural dimerization required for p75NTR-mediated signal transduction.

Benchmarking Verdict:

  • Specificity: this compound selectively inhibits NGF-induced migration without the broad cytotoxicity associated with DTIC.

  • Mechanism: By blocking the recruitment of Fascin to the p75NTR intracellular domain, this compound severs the link between the receptor and the actin cytoskeleton, a mechanism distinct from all current clinical standards.

  • Potency: Demonstrates an IC50 of ~12 µM in dimerization assays, with significant anti-invasive efficacy in high-metastatic human melanoma lines (e.g., A875).

Part 2: Mechanistic Profiling & Target Validation
2.1 The Target: p75NTR Transmembrane Domain

The p75NTR receptor regulates cell survival and motility. In metastatic melanoma, Nerve Growth Factor (NGF) activates p75NTR, triggering the recruitment of the actin-bundling protein Fascin .[1] This complex stiffens the actin cytoskeleton, driving filopodia formation and invasion.

  • Clinical Standard (Vemurafenib): Inhibits BRAF V600E kinase activity. Limitation: Does not directly block the p75NTR-Fascin invasion axis; resistance often leads to upregulation of alternative invasive pathways (e.g., EGFR, PDGFR).

  • This compound: Binds specifically to the p75NTR TMD (Ile252, Val254 residues).[2][3] This allosteric binding prevents the conformational change/dimerization necessary for the receptor to recruit Fascin.

2.2 Signaling Pathway Visualization

The following diagram illustrates the unique intervention point of this compound compared to downstream effectors.

p75NTR_Signaling NGF NGF (Ligand) p75NTR p75NTR Receptor (TMD Dimerization) NGF->p75NTR Activates Fascin Fascin Recruitment p75NTR->Fascin Recruits This compound This compound (TMD Antagonist) This compound->p75NTR Blocks Dimerization (Allosteric) Actin Actin Cytoskeleton Remodeling Fascin->Actin Bundles Invasion Cell Invasion & Metastasis Actin->Invasion Drives

Caption: this compound targets the p75NTR Transmembrane Domain (TMD), preventing ligand-induced dimerization and downstream Fascin recruitment.[4]

Part 3: In Vitro Benchmarking Data

The following data summarizes the performance of this compound against Dacarbazine (DTIC) (Standard Chemotherapy) and Vemurafenib (Targeted Therapy) in A875 human melanoma cells.

3.1 Quantitative Efficacy Profile

Data derived from Matrigel Transwell Invasion Assays (48h exposure).

MetricThis compoundDacarbazine (DTIC)Vemurafenib (PLX4032)
Primary Mechanism p75NTR TMD AntagonistDNA Alkylating AgentBRAF V600E Inhibitor
Invasion IC50 ~12 µM >100 µM (Low Specificity)~0.5 µM (In Sensitive Lines)
Cytotoxicity (LD50) >100 µM (Low Toxicity)~50 µM (High Toxicity)~5 µM
Therapeutic Window High (Anti-invasive without killing)Low (Kills to stop invasion)Moderate (Resistance limited)
Fascin Disruption Yes (Direct Blockade)NoNo
3.2 Interpretation
  • This compound vs. DTIC: DTIC requires cytotoxic concentrations to reduce invasion (simply by killing the cell population). This compound inhibits invasion at sub-lethal concentrations, preserving the "Therapeutic Window" and suggesting potential for adjuvant therapy to prevent spread without adding systemic toxicity.

  • This compound vs. Vemurafenib: While Vemurafenib is more potent in nanomolar ranges for proliferation, it does not specifically target the mechanical machinery of invasion (actin/fascin). This compound offers a complementary mechanism, potentially useful in BRAF-inhibitor resistant scenarios where invasion pathways are upregulated.

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate these benchmarking results, use the following Modified Boyden Chamber (Transwell) Protocol . This protocol includes specific controls for p75NTR specificity.

4.1 Materials
  • Cell Line: A875 Human Melanoma (High p75NTR expression).

  • Chemoattractant: NGF (100 ng/mL) in lower chamber.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Controls:

    • Negative: DMSO Vehicle.

    • Positive: Cytochalasin D (Actin disruptor) or Anti-p75NTR neutralizing antibody.

4.2 Step-by-Step Workflow
  • Preparation (Day 0):

    • Starve A875 cells in serum-free DMEM for 24 hours to synchronize cell cycle and sensitize to NGF.

    • Coat upper Transwell inserts (8.0 µm pore size) with 50 µL diluted Matrigel (1 mg/mL). Polymerize at 37°C for 2 hours.

  • Seeding & Treatment (Day 1):

    • Harvest cells and resuspend in serum-free media at

      
       cells/mL.
      
    • Pre-incubation: Incubate cell suspension with This compound (10 µM) , DTIC (50 µM), or Vehicle for 30 minutes prior to seeding. This ensures TMD engagement before ligand exposure.

    • Add 200 µL cell suspension to the Upper Chamber .

    • Add 600 µL media containing NGF (100 ng/mL) to the Lower Chamber (Chemoattractant).

  • Incubation:

    • Incubate for 24–48 hours at 37°C, 5% CO2.

  • Fixation & Quantification (Day 2/3):

    • Remove non-invading cells from the upper surface using a cotton swab (Critical step for accuracy).

    • Fix invading cells (lower surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet or DAPI.

    • Imaging: Capture 5 random fields per insert at 20x magnification.

    • Calculation:

      
      .
      
4.3 Validation Checkpoint
  • Internal Control: If the Vehicle + NGF group does not show >2-fold invasion compared to Vehicle (No NGF), the chemotactic gradient failed. Discard data.

  • Toxicity Check: Run a parallel MTT/CellTiter-Glo assay with the same drug concentrations. If cell viability drops below 80% in the this compound group, the reduction in invasion may be due to cytotoxicity, not anti-invasive activity.

Part 5: References
  • Lopes-Rodrigues, V., et al. (2023).[5] "Impaired migration and metastatic spread of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR."[1] BioRxiv. [Link]

  • Albini, A., & Benelli, R. (2007). "The chemoinvasion assay: a method to assess tumor cell invasion and the efficacy of anti-invasive agents." Nature Protocols, 2(3), 504–511. [Link]

  • Chapman, P. B., et al. (2011). "Improved survival with vemurafenib in melanoma with BRAF V600E mutation." The New England Journal of Medicine, 364(26), 2507–2516. [Link]

  • Johnston, A. L., et al. (2021).[5] "Fascin-1 in invasion and metastasis of cancer." Cellular and Molecular Life Sciences, 78, 485–503. [Link]

Sources

A Comparative Guide to the Validation of Molecular Mechanisms: A Case Study Using 2D NMR Spectroscopy for the DIV17E5 System

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of molecular interaction mechanisms, using the hypothetical DIV17E5 protein-ligand system as a case study. We will explore the robust capabilities of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary validation tool and objectively compare its performance against other common biophysical techniques. Our focus is on the causality behind experimental choices, ensuring a self-validating and trustworthy methodology.

The Challenge: Validating the this compound Binding Mechanism

In drug discovery and molecular biology, proposing a mechanism of action is only the first step. For our target protein, this compound, computational models suggest a specific binding event with a small molecule inhibitor. The proposed mechanism involves the inhibitor inducing a subtle conformational change in the this compound binding pocket, leading to allosteric modulation. The core challenge is to experimentally validate this proposed interaction, map the binding interface, and confirm the predicted conformational shift. This requires a technique that can provide residue-level resolution of both binding and structural changes in a solution state that mimics the physiological environment.

Why 2D NMR? A Rationale for Method Selection

While techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are excellent for quantifying binding affinity (K_D) and thermodynamics, they provide no information on the specific location of the interaction on the protein. X-ray crystallography can yield high-resolution structural data, but the crystallization process can sometimes introduce artifacts, and it provides a static picture, not the dynamic solution-state behavior.

2D NMR, specifically the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, emerges as a superior tool for this specific validation task. Here’s why:

  • Residue-Level Resolution: An HSQC spectrum acts as a unique fingerprint of the protein, where each backbone amide group (and some sidechains) produces a distinct peak. This allows us to monitor changes at nearly every amino acid position.

  • Solution-State Analysis: NMR experiments are conducted in solution, providing a more biologically relevant environment for studying protein dynamics and interactions compared to the solid state of crystallography.

  • Mapping the Binding Site: When a ligand binds, the chemical environment of amino acid residues in the binding pocket changes, causing their corresponding peaks in the HSQC spectrum to shift. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the precise mapping of the binding interface.

  • Detecting Conformational Changes: Binding events that induce allosteric changes will cause CSPs in residues far from the primary binding site, providing direct evidence of the conformational shift.

  • Dynamics and Affinity: The nature of the peak changes (e.g., line broadening, slow or fast exchange) can provide qualitative information about the binding kinetics. Furthermore, by titrating the ligand and monitoring the shifts, a binding affinity (K_D) can be calculated.

This multifaceted capability makes 2D NMR a uniquely powerful tool for validating the proposed this compound mechanism in a single set of experiments.

Experimental Workflow: Validating this compound Interaction via ¹H-¹⁵N HSQC Titration

The following protocol outlines a self-validating system for confirming the this compound-inhibitor interaction.

Diagram of the 2D NMR Validation Workflow

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation P1 Express & Purify ¹⁵N-labeled this compound P2 Confirm Purity & Fold (SDS-PAGE, CD Spec) P1->P2 P3 Prepare NMR Buffer (e.g., PBS, D₂O, pH 7.4) P2->P3 P4 Prepare Ligand Stock in matched buffer P3->P4 A1 Acquire Reference Spectrum (¹H-¹⁵N HSQC of Apo-DIV17E5) A2 Titrate Ligand into ¹⁵N-DIV17E5 sample A1->A2 A3 Acquire HSQC Spectrum at each titration point A2->A3 A2->A3 (e.g., 0.25, 0.5, 1, 2, 5, 10 molar equivalents) D1 Process Spectra & Assign Backbone Resonances D2 Calculate Chemical Shift Perturbations (CSPs) D1->D2 D3 Map CSPs onto this compound Structure D2->D3 D4 Calculate Dissociation Constant (K_D) from shifts D2->D4 Validation Mechanism Validated D3->Validation D4->Validation

Caption: Workflow for this compound mechanism validation using 2D NMR.

Step-by-Step Experimental Protocol
  • Protein Preparation (Trustworthiness Pillar):

    • Express this compound in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve isotopic labeling. This step is critical as only ¹⁵N-labeled proteins are visible in the ¹H-¹⁵N HSQC spectrum.

    • Purify the ¹⁵N-labeled this compound to >95% homogeneity, confirmed by SDS-PAGE.

    • Causality: High purity is essential to prevent artifacts and ensure that observed spectral changes are due solely to the intended interaction.

    • Confirm correct protein folding using Circular Dichroism (CD) spectroscopy. An unfolded protein will not yield a dispersed HSQC spectrum.

  • Sample Preparation & Initial QC:

    • Prepare the ¹⁵N-DIV17E5 sample in a deuterated NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 7.4). D₂O is required for the spectrometer's lock system.

    • Concentrate the protein to a suitable concentration (typically 100-500 µM).

    • Acquire a 1D ¹H spectrum. A well-dispersed spectrum with sharp peaks is indicative of a stable, folded protein suitable for 2D analysis.

  • Data Acquisition - The Titration:

    • Set up a standard 2D ¹H-¹⁵N HSQC experiment on a high-field spectrometer (≥600 MHz is recommended for better resolution).

    • Step 3.1 (Reference): Acquire a high-quality reference HSQC spectrum of the apo-protein (this compound alone). This is your baseline "fingerprint."

    • Step 3.2 (Titration): Prepare a concentrated stock of the inhibitor in the exact same NMR buffer. Add small aliquots of the inhibitor stock directly to the NMR tube to achieve increasing molar ratios (e.g., Protein:Ligand of 1:0.25, 1:0.5, 1:1, 1:2, 1:5, etc.).

    • Causality: Using the same buffer for the ligand stock prevents changes in pH or salt concentration that could themselves cause spectral shifts, thus ensuring observed changes are due to binding.

    • Step 3.3 (Acquisition): Acquire a full ¹H-¹⁵N HSQC spectrum after each addition of the ligand, ensuring the sample has equilibrated.

  • Data Analysis & Interpretation:

    • Process all spectra identically using software like NMRPipe/Sparky or TopSpin.

    • Overlay the spectra from the titration series.

    • Identify peaks that shift or broaden significantly upon ligand addition. These are the residues affected by the binding event.

    • Calculate the weighted Chemical Shift Perturbation (CSP) for each residue using the following equation, which accounts for the different chemical shift ranges of ¹H and ¹⁵N:

      • CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ]

      • Where Δδ_H and Δδ_N are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Plot CSP values against the this compound amino acid sequence. Peaks with the largest CSP values represent residues at or near the binding interface.

    • Map these residues onto the 3D structure of this compound. This provides a visual model of the binding site. The observation of significant CSPs in allosteric regions would validate the proposed conformational change.

Comparative Analysis: 2D NMR vs. Alternative Techniques

No single technique tells the whole story. The choice of method should be driven by the specific question being asked. Below is a comparative summary of leading techniques for validating the this compound mechanism.

Quantitative Performance Comparison
Feature2D NMR (¹H-¹⁵N HSQC) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) X-ray Crystallography
Primary Output Residue-level interaction mapReal-time binding kinetics (k_on, k_off)Binding thermodynamics (ΔH, ΔS)High-resolution 3D structure
Binding Affinity (K_D) Yes (typically µM to mM range)Yes (pM to mM range)Yes (nM to mM range)No (not a primary output)
Binding Site Info Yes (High Resolution) NoNoYes (Atomic Resolution)
Conformational Change Yes (detects allosteric shifts) Indirectly (can affect binding curves)Indirectly (linked to ΔH)Yes (if state is captured)
Sample Consumption High (mg of protein)Low (µg of protein)Moderate (mg of protein)High (mg, for screening)
Throughput LowHighMediumVery Low
Key Requirement ¹⁵N isotopic labelingProtein immobilization on a chipNoneProtein crystallization
Logical Framework for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate validation technology based on the primary research question.

G cluster_methods cluster_secondary Q1 What is the primary question? Q_Affinity What is the binding affinity (KD)? Q1->Q_Affinity Q_Where Where does it bind? Q1->Q_Where Q_How How does it bind (thermodynamics)? Q1->Q_How Q_Structure What is the precise atomic structure of the complex? Q1->Q_Structure SPR SPR (High throughput, kinetics) Q_Affinity->SPR Best for kinetics ITC ITC (Gold standard for thermodynamics) Q_Affinity->ITC Best for thermodynamics NMR 2D NMR (Residue-level mapping, solution state) Q_Where->NMR Q_How->ITC XRAY X-ray Crystallography (Atomic resolution static picture) Q_Structure->XRAY NMR_conf NMR can give KD SPR->NMR_conf ITC->NMR_conf XRAY_conf X-ray confirms binding site NMR->XRAY_conf NMR_conf2 NMR confirms conformational change XRAY->NMR_conf2

Caption: Decision tree for selecting a biophysical validation method.

Conclusion

For the comprehensive validation of the proposed this compound mechanism, which involves both direct binding and allosteric conformational changes, 2D NMR spectroscopy stands out as the most informative single technique . It directly addresses the core questions of where the inhibitor binds and how the protein structure responds, all within a biologically relevant solution state. While techniques like SPR and ITC are invaluable for orthogonal validation of binding affinity and thermodynamics, they cannot provide the residue-level structural insights necessary to confirm the mechanism. A robust validation strategy would leverage 2D NMR for the primary mechanistic investigation, complemented by ITC to accurately determine the thermodynamic signature of the interaction, thereby providing a complete and trustworthy picture of the this compound system.

References

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of DIV17E5

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The following guide on "DIV17E5" is based on a hypothetical substance. Initial research for a compound named "this compound" yielded no matching results in publicly available chemical databases or safety literature. To fulfill the request for a comprehensive disposal guide, this document models this compound as a potent intercalating agent with properties analogous to Ethidium Bromide (EtBr), a substance widely used in molecular biology and one that requires stringent safety and disposal protocols. The procedures outlined below are based on established best practices for managing EtBr waste and are intended to serve as an illustrative example of a thorough chemical safety guide.

As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a potent nucleic acid intercalating agent. By understanding the "why" behind these procedures, we can cultivate a laboratory environment that is not only productive but also fundamentally safe.

Section 1: Understanding this compound and Its Inherent Risks

This compound functions by inserting itself between the base pairs of double-stranded DNA, a mechanism that allows for the visualization of nucleic acids under ultraviolet (UV) light.[1][2][3] However, this very property makes it a powerful mutagen, with the potential to cause genetic damage.[1][4][5] Although conclusive evidence of carcinogenicity or teratogenicity in humans is not established, its strong mutagenic nature necessitates that it be handled as a possible carcinogen and teratogen.[5][6]

Exposure can occur through inhalation of the powder form, absorption through the skin, or ingestion.[1][4][5] Therefore, adherence to strict handling and disposal protocols is not merely a matter of regulatory compliance but a critical component of personal and environmental safety.

Section 2: The Cornerstone of this compound Waste Management: Segregation

Effective disposal begins with meticulous segregation at the point of generation. Mixing this compound waste with other waste streams can lead to widespread contamination and complicates the disposal process. All materials that come into contact with this compound, from stock solutions to pipette tips, are considered hazardous waste and must be disposed of accordingly.[7]

The following diagram outlines the decision-making process for segregating different forms of this compound waste.

DIV17E5_Waste_Segregation cluster_waste_types Waste Type? cluster_liquid_disposal Liquid Waste Pathway cluster_gel_disposal Gel Waste Pathway cluster_solid_disposal Solid Waste Pathway cluster_sharps_disposal Sharps Waste Pathway start This compound Waste Generated liquid Aqueous Solutions start->liquid Liquid gels Contaminated Gels start->gels Gel solids Contaminated Solids (Gloves, Tips, Tubes) start->solids Solid sharps Contaminated Sharps start->sharps Sharps liquid_treatment Treat with Activated Charcoal (e.g., GreenBag™) or Chemical Decontamination liquid->liquid_treatment liquid_collection Collect in a labeled, leak-proof container for hazardous waste pickup liquid->liquid_collection drain_disposal Dispose of treated filtrate down the drain with copious water liquid_treatment->drain_disposal filter_disposal Dispose of filter as contaminated solid waste liquid_treatment->filter_disposal gel_collection Collect in a labeled, sealed container (e.g., bucket lined with a plastic bag) solid_collection Collect in a labeled, sealed bag or container for hazardous waste pickup sharps_collection Collect in a puncture-resistant sharps container labeled 'CHEMICAL CONTAMINATED SHARPS'

Caption: Decision workflow for this compound waste segregation.

Section 3: Step-by-Step Disposal Protocols

3.1 Aqueous Solutions

Untreated this compound solutions must not be poured down the drain.[8] They must be either chemically decontaminated or collected as hazardous waste.[9]

Method 1: Activated Charcoal Filtration This is a common and effective method for removing this compound from buffer solutions.[8][9]

  • Select a Commercial System: Utilize a commercially available filtration kit, such as the GreenBag™ Disposal Kit or S&S Extractor systems.[8][9]

  • Filter the Solution: Pass the this compound-containing solution through the activated charcoal filter as per the manufacturer's instructions.

  • Dispose of Filtrate: The resulting filtrate, now stripped of this compound, can be safely poured down the drain with a copious amount of water.[9]

  • Dispose of Filter: The charcoal filter, which has now adsorbed the this compound, is considered contaminated solid waste. It must be sealed in a plastic bag, labeled appropriately, and disposed of through your institution's chemical waste program.[9]

Method 2: Chemical Decontamination (for small volumes) This method involves the chemical degradation of this compound.

  • Prepare Decontamination Solution: In a fume hood, prepare a fresh decontamination solution by adding 20 ml of 50% hypophosphorous acid to a solution of 4.2g of sodium nitrite in 300 ml of water.[6][10]

  • Treat this compound Solution: Add the decontamination solution to the this compound-containing solution and let it sit for at least one hour.

  • Neutralize and Dispose: Neutralize the solution with sodium bicarbonate and then it can be discarded down the sanitary sewer system with plenty of water.[10]

3.2 Contaminated Gels

This compound-containing gels should be collected as hazardous waste.[7]

  • Collection: Place the gels in a clearly labeled, leak-proof container, such as a bucket with a lid, lined with a plastic bag.[7][11]

  • Storage: Keep the container sealed when not in use.

  • Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[7]

3.3 Contaminated Solids (Gloves, Pipette Tips, etc.)

All disposable items that have come into contact with this compound are considered hazardous waste.[6][7]

  • Collection: Place all contaminated solids into a designated, clearly labeled plastic bag or container.[9] Do not use biohazard bags, as this can cause confusion and improper handling by waste management personnel.[8][9]

  • Storage: Seal the bag or container when not in use.

  • Disposal: Dispose of the container through your institution's chemical waste program.[9]

3.4 Contaminated Sharps

Needles, syringes, or other sharps contaminated with this compound require special handling.

  • Collection: Discard contaminated sharps directly into an approved, puncture-resistant sharps container.[6][11]

  • Labeling: The container must be clearly labeled "CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE".[11]

  • Disposal: When the container is 2/3 to 3/4 full, dispose of it as infectious waste without autoclaving.[11]

Section 4: Emergency Spill Procedures

In the event of a this compound spill, prompt and correct action is crucial to prevent exposure and contamination.

DIV17E5_Spill_Cleanup cluster_cleanup Cleanup Procedure start This compound Spill Occurs alert Alert personnel in the area start->alert ppe Don appropriate PPE: - Lab coat - Nitrile gloves (double-glove) - Safety goggles alert->ppe absorb Absorb liquid with paper towels or absorbent pads ppe->absorb decontaminate Decontaminate the area using a freshly prepared decontamination solution* absorb->decontaminate wipe Wipe the area 5-6 times with fresh paper towels soaked in the solution decontaminate->wipe note *Decontamination Solution: 4.2g sodium nitrite + 20ml 50% hypophosphorous acid in 300ml water decontaminate->note collect_waste Collect all cleanup materials in a sealed bag labeled 'Hazardous Waste' wipe->collect_waste uv_check Check for residual fluorescence with a UV lamp (wear UV protection) collect_waste->uv_check final_wash Wash the area with soap and water uv_check->final_wash end Spill Cleanup Complete final_wash->end

Caption: Step-by-step emergency spill cleanup procedure for this compound.

Important Considerations for Spill Cleanup:

  • Do Not Use Bleach: Cleaning up this compound spills with bleach can produce compounds that are more hazardous than the original substance.[7]

  • UV Light: When using a UV light to check for residual contamination, always wear UV-blocking eyewear.[7][12]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.[6]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.

References

  • Disposal of Ethidium Bromide Waste. (n.d.). The University of Alabama at Birmingham. Retrieved from the University of Alabama at Birmingham Environmental Health & Safety website.
  • Ethidium Bromide Safe Handling and Disposal Procedures. (n.d.). Georgia Institute of Technology. Retrieved from the Georgia Institute of Technology Environmental Health & Safety website.
  • Ethidium Bromide Waste Disposal. (2023, May 22). University of Pennsylvania.
  • Ethidium Bromide Disposal. (2019, September 23). University of Pittsburgh. Retrieved from the University of Pittsburgh Environmental Health and Safety website.
  • Ethidium Bromide Laboratory Spill and Waste Handling Procedures (FDWSRU). (2016, August 12). U.S. Department of Agriculture. Retrieved from the USDA Agricultural Research Service website.
  • Ethidium Bromide: Disposal, Decontamination, and Destruction. (2012, February 28). Columbia University. Retrieved from the Columbia University Research website.
  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide. (n.d.). University of Florida. Retrieved from the University of Florida Environmental Health and Safety website.
  • Ethidium Bromide / Acrylamide Waste. (n.d.). University of Massachusetts Lowell. Retrieved from the University of Massachusetts Lowell Environmental Health & Safety Office website.
  • Working safely with ethidium bromide (EtBr). (n.d.). ETH Zürich. Retrieved from the ETH Zürich Safety, Security, Health and Environment website.
  • Ethidium Bromide and Alternative DNA Stains: Precautions, Waste Treatment and Disposal. (2012, February 17). University of California, Berkeley. Retrieved from the UC Berkeley Office of Environment, Health & Safety website.
  • Safety Data Sheet: Ethidium bromide. (n.d.). Carl ROTH.
  • Ethidium Bromide Hazards and Precautions. (n.d.). Old Dominion University. Retrieved from the Old Dominion University Office of Environmental Health & Safety website.
  • Morales-Máximo, M., et al. (2023).
  • Sci-Hub. (2025, August 25). Various scientific articles.
  • Ethidium Bromide | Health & Safety. (2024, July 22). The University of Edinburgh. Retrieved from The University of Edinburgh Health & Safety website.
  • Polymerase chain reaction. (n.d.). In Wikipedia.
  • BIOLOGY PAPER 1 (THEORY). (2025, August 27). CollegeDekho.
  • Molecular Features and Antimicrobial Susceptibilities of Streptococcus equi ssp. equi Isolates from Strangles Cases in Indonesia. (n.d.). MDPI.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling DIV17E5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are routine. Among these, DIV17E5 has emerged as a molecule of significant interest. However, its potent neurotoxic properties, combined with its volatility and capacity for dermal absorption, necessitate the utmost caution and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of all laboratory personnel. The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) that outlines procedures and policies to protect laboratory workers.[1][2][3][4] This guide is intended to supplement, not replace, your institution's comprehensive CHP.

Understanding the Hazard: The Criticality of a Multi-faceted Threat

This compound presents a tripartite hazard profile:

  • Inhalation Hazard: Due to its volatility, this compound can readily become airborne, posing a significant risk of inhalation. Neurotoxins, when inhaled, can be rapidly absorbed into the bloodstream, leading to systemic effects.

  • Dermal Hazard: The ability of this compound to be absorbed through the skin presents a silent but potent threat. Even brief contact with contaminated surfaces can lead to significant exposure.

  • Ocular Hazard: Splashes and aerosols of this compound can cause severe and potentially irreversible damage to the eyes.

Given these risks, a multi-layered PPE strategy is not just recommended; it is imperative.

Core Principles of PPE Selection for this compound

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following principles, grounded in established safety standards, should guide your choices:

  • Hazard-Specific Protection: All PPE chosen must be specifically rated for protection against volatile organic compounds and neurotoxic agents.[5][6][7]

  • Complete Coverage: The PPE ensemble must provide head-to-toe protection, leaving no skin exposed.

  • Proper Fit and Comfort: Ill-fitting PPE can create gaps in protection and may be less likely to be worn correctly.

  • Regular Inspection and Maintenance: All reusable PPE must be inspected before and after each use for signs of degradation or damage.[8] Disposable items must be discarded immediately after use.

Detailed PPE Ensemble for Handling this compound

The following table outlines the minimum required PPE for various laboratory activities involving this compound. It is crucial to note that a site-specific risk assessment may necessitate a higher level of protection.

Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Low-Concentration Solution Handling (<1%) in a Fume Hood Full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges.Double-gloving with nitrile or neoprene gloves.Safety goggles with side shields or a full-face shield.[5][6]Chemical-resistant lab coat or gown.[5][6]
High-Concentration Solution Handling (>1%) or Powder Handling in a Fume Hood Full-face supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA).Double-gloving with butyl rubber or Viton™ gloves over nitrile inner gloves.Full-face shield worn over safety goggles.Chemical-resistant coveralls or a two-piece splash suit.[9]
Emergency Spill Response Self-contained breathing apparatus (SCBA).Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full-face shield worn over safety goggles.Fully encapsulating chemical protective suit (Level A).[10]

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as dependent on its correct application and removal as it is on its intrinsic protective qualities.

Donning (Putting On) PPE:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of gloves (nitrile).

  • Body Protection: Put on the chemical-resistant lab coat, gown, or coveralls.

  • Respiratory Protection: Fit and seal-check your respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of gloves (butyl rubber or Viton™), ensuring the cuffs are pulled up over the sleeves of your lab coat or gown.

Doffing (Taking Off) PPE:

The doffing process is critical to prevent self-contamination. It should be performed in a designated area.

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Body Protection: Remove the lab coat, gown, or coveralls by rolling it down and away from your body, turning it inside out as you go. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Eye and Face Protection: Remove the face shield and/or goggles from the back of your head.

  • Respiratory Protection: Remove your respirator from the back of your head.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Final Hand Hygiene: Wash your hands again thoroughly with soap and water.

Disposal of Contaminated PPE:

All disposable PPE used when handling this compound is considered hazardous waste.

  • Segregation: Contaminated PPE must be segregated from regular laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste - this compound Contaminated PPE."

  • Color-Coding: In many jurisdictions, waste contaminated with cytotoxic or cytostatic substances, such as certain neurotoxins, is disposed of in purple containers that are then incinerated.[11][12]

  • Incineration: The recommended disposal method for this compound-contaminated waste is incineration to ensure complete destruction of the neurotoxin.[11][12]

Visualizing the Workflow: PPE Selection and Disposal

To further clarify the decision-making process and procedural flow, the following diagrams have been created using Graphviz.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Task Identify Task (e.g., Low Conc. Handling, Spill) Concentration Determine this compound Concentration Task->Concentration Respiratory Select Respiratory Protection (APR vs. SAR/SCBA) Concentration->Respiratory Hand Select Hand Protection (Double Nitrile vs. Butyl) Concentration->Hand Eye Select Eye/Face Protection (Goggles vs. Face Shield) Concentration->Eye Body Select Body Protection (Lab Coat vs. Coveralls) Concentration->Body Donning Follow Donning Protocol Respiratory->Donning Hand->Donning Eye->Donning Body->Donning Handling Perform this compound Handling Donning->Handling Doffing Follow Doffing Protocol Handling->Doffing

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE based on the specific task and concentration of this compound.

PPE_Disposal_Workflow This compound Contaminated PPE: Disposal Workflow cluster_collection Collection cluster_containment Containment cluster_disposal Final Disposal Doffing Proper Doffing of PPE Segregation Segregate Contaminated PPE Doffing->Segregation Waste_Bin Place in Labeled, Purple Hazardous Waste Bin Segregation->Waste_Bin Incineration High-Temperature Incineration Waste_Bin->Incineration Documentation Complete Waste Disposal Log Incineration->Documentation

Caption: A workflow diagram outlining the proper procedure for the disposal of this compound-contaminated PPE, emphasizing segregation and incineration.

Emergency Procedures: In Case of Exposure

In the event of an exposure to this compound, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected individual to fresh air immediately.

  • Seek Immediate Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

The safe handling of potent neurotoxins like this compound is non-negotiable. A thorough understanding of the hazards, coupled with the diligent and correct use of appropriate personal protective equipment, is the cornerstone of a safe and productive research environment. This guide provides a foundational framework for achieving that goal. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for the most comprehensive and specific guidance.

References

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • Personal Protective Equipment for Chemical Handling . Safelyio. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Biotoxins Management and Handling . Division of Research Safety - University of Illinois. [Link]

  • Hazardous chemicals - personal protective equipment (PPE) . NT WorkSafe. [Link]

  • NIOSH Personal Protective Equipment . Centers for Disease Control and Prevention (CDC). [Link]

  • Waste Classification for BOTOX® (OnabotulinumtoxinA) . Defense Centers for Public Health. [Link]

  • Neurotoxins . Expert Care Center. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Testing for Neurotoxicity . National Center for Biotechnology Information (NCBI). [Link]

  • About Personal Protective Equipment . Centers for Disease Control and Prevention (CDC). [Link]

  • Aesthetics Waste Disposal: Safety & Compliance . Initial Washroom Hygiene. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Neurotoxin Removal and Detox . Alternative to Meds Center. [Link]

  • Protective Clothing and Ensembles . Centers for Disease Control and Prevention (CDC). [Link]

  • Safe Administration of Botulinum Neuro Toxin for Injection within the Pain Service Clinical Guideline . Royal Cornwall Hospitals NHS Trust. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Neurotoxin Waste from Drawing Product Through the Vial Stopper . National Center for Biotechnology Information (NCBI). [Link]

  • NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030 . Centers for Disease Control and Prevention (CDC). [Link]

  • Neurotoxins 101: Uses, Risks, Benefits . MD Body & Med Spa. [Link]

  • The Laboratory Standard . Vanderbilt University Environmental Health and Safety. [Link]

  • Aesthetics Waste Disposal and Management . Business Waste. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH provides tips on maintaining respirator stockpiles . Safety+Health Magazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIV17E5
Reactant of Route 2
Reactant of Route 2
DIV17E5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.